2-Chloropyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Record name | 2-CHLOROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024810 | |
| Record name | 2-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO] | |
| Record name | 2-CHLOROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
170 °C | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
68 °C (154 °F) - closed cup | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.205 g/cu cm at 15 °C | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.18 [mmHg], 2.18 mm Hg at 25 °C | |
| Record name | 2-Chloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil, Oily liquid | |
CAS No. |
109-09-1, 68412-40-8 | |
| Record name | 2-CHLOROPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2923 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, chloro derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HMD45AYEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloropyridine: Molecular Weight, Formula, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental physicochemical properties of 2-Chloropyridine, a key intermediate in various industrial and pharmaceutical applications. The document emphasizes its core attributes, including its molecular weight and chemical formula, presented in a clear and accessible format for scientific professionals.
Core Physicochemical Data
The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value |
| Molecular Formula | C₅H₄ClN |
| Molecular Weight | 113.54 g/mol [1][2][3][4] |
| CAS Number | 109-09-1[1][2][4][5] |
| Appearance | Colorless to pale yellow clear liquid[2][6] |
| Density | 1.2 g/mL at 25 °C[2][5] |
| Boiling Point | 166-170 °C[2][5][6][7] |
| Melting Point | -46 °C[2][4][6][7] |
| Flash Point | 64-68 °C[3][5][7] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents.[2][6] |
Molecular Structure and Composition
This compound is an aryl chloride consisting of a pyridine (B92270) ring substituted with a single chlorine atom at the second position.[8] Its molecular formula, C₅H₄ClN, dictates its molecular weight, which is a critical parameter in stoichiometric calculations for chemical synthesis.
The following diagram illustrates the relationship between the elemental composition of this compound and its overall molecular weight.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of compounds. It is notably used in the production of:
-
Pharmaceuticals: Including antihistamines and antiarrhythmic drugs.[8]
-
Agrochemicals: As a precursor to fungicides and insecticides.[8]
-
Personal Care Products: In the manufacturing of pyrithione-based biocides used in cosmetics.[2][5]
Experimental Protocols: A Note on Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as toxic and harmful upon ingestion, inhalation, and skin contact.[2][3][7]
General Handling Procedures:
-
Ventilation: All work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (goggles or face shield), and respiratory equipment.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.
This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 109-09-1 [m.chemicalbook.com]
- 5. mpbio.com [mpbio.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Chloropyridine from Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-chloropyridine from pyridine (B92270). This compound is a critical intermediate in the pharmaceutical and agrochemical industries, and its efficient synthesis is of paramount importance. This document details the most common and effective methods, including direct chlorination of pyridine, chlorination of pyridine-N-oxide, and chlorination of 2-hydroxypyridine (B17775). Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a chlorine atom at the 2-position of the pyridine ring activates it for nucleophilic substitution, allowing for the facile introduction of various functional groups. The choice of synthetic route to this compound depends on factors such as desired scale, purity requirements, cost of starting materials, and safety considerations. This guide will explore three principal synthetic strategies, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Routes and Methodologies
The synthesis of this compound from pyridine can be broadly categorized into three main approaches:
-
Direct Chlorination of Pyridine: This method involves the direct reaction of pyridine with a chlorinating agent. While commercially viable, it can often lead to a mixture of chlorinated pyridines, including the formation of 2,6-dichloropyridine.
-
Chlorination of Pyridine-N-oxide: This is a widely used and often high-yielding method that offers excellent regioselectivity for the 2-position. The N-oxide group activates the pyridine ring for electrophilic attack at the 2- and 4-positions and can be subsequently removed.
-
Chlorination of 2-Hydroxypyridine: This classical method involves the conversion of the hydroxyl group of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) to a chloro group using a suitable chlorinating agent.
The following sections provide detailed experimental protocols and quantitative data for each of these methods.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Chlorinating Agent | Solvent/Conditions | Yield (%) | Selectivity for this compound (%) | Key Side Products | Reference(s) |
| Direct Chlorination | Pyridine | Sodium Hypochlorite (B82951)/HCl | Water | 127-141 (mass) | 75-83 | 2,6-Dichloropyridine, 3-Chloropyridine, 4-Chloropyridine | [1][2] |
| Chlorination of Pyridine-N-oxide | Pyridine-N-oxide | POCl₃ / Triethylamine (B128534) | Dichloromethane (B109758) | 90 | 99.2 | 4-Chloropyridine | [3] |
| Chlorination of Pyridine-N-oxide | Pyridine-N-oxide | Oxalyl Chloride / Triethylamine | Dichloromethane | 88.9-91.2 | 93.6-96.6 | Unreacted N-oxide | [4] |
| Chlorination of 2-Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | Neat, sealed reactor, 140 °C | 90-93 | High | - |
Experimental Protocols
Method 1: Direct Chlorination of Pyridine using Hypochlorite and HCl
This method provides a cost-effective approach using readily available industrial byproducts.
Experimental Protocol:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 120 mL of sodium hypochlorite solution (13% available chlorine).
-
With continuous stirring, add 15 g of pyridine to the flask.
-
Slowly add 60 mL of 25% hydrochloric acid dropwise via the dropping funnel at room temperature over a period of 1 hour.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Heat the reaction mixture to 60°C and maintain this temperature for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize to a pH of 9-11 with a sodium hydroxide (B78521) solution.
-
Extract the product with chloroform (B151607) (3 x 150 mL).
-
Combine the organic layers and remove the chloroform by distillation.
-
The unreacted pyridine can be recovered by distillation.
-
The resulting crude product is a mixture of chloropyridines, with this compound being the major component. Further purification can be achieved by fractional distillation.[1]
Workflow Diagram:
Method 2: Chlorination of Pyridine-N-oxide with Phosphorus Oxychloride and Triethylamine
This method is highly regioselective and provides excellent yields of this compound.[3]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pyridine-N-oxide (e.g., 9.5 g, 100 mmol) and triethylamine (e.g., 12.1 g, 120 mmol) in dichloromethane (e.g., 80-100 mL).
-
Cool the stirred solution to 10°C in an ice bath.
-
Prepare a solution of phosphorus oxychloride (e.g., 18.4 g, 120 mmol) in dichloromethane (e.g., 50 mL) and add it dropwise to the pyridine-N-oxide solution over 30 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it into 30 mL of cold water.
-
Neutralize the mixture with a 2M sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by distillation to obtain pure this compound.
Reaction Mechanism:
Method 3: Chlorination of Pyridine-N-oxide with Oxalyl Chloride and Triethylamine
This is a one-step synthesis method that offers high yields and purity.[4]
Experimental Protocol:
-
To a flask, add 95g of pyridine-N-oxide and 190g of dichloromethane.
-
Cool the mixture to 5°C and add 165g of oxalyl chloride and 135g of triethylamine.
-
Stir the reaction mixture at 5°C for 1.5 hours.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform a reduced pressure distillation at a vacuum of 0.09 MPa and a temperature of 60°C to remove the solvent and other low-boiling components.
-
After the initial distillation ceases, increase the temperature to 95°C while maintaining the vacuum at 0.09 MPa to distill the this compound product.
-
The remaining material in the distillation flask is primarily unreacted pyridine-N-oxide.
Workflow Diagram:
Method 4: Chlorination of 2-Hydroxypyridine with Phosphorus Oxychloride
This is a classical and effective method for the synthesis of this compound.
Experimental Protocol:
-
In a 150 mL Teflon-lined stainless steel reactor, add 0.5 moles of 2-hydroxypyridine.
-
Add 0.5 moles of phosphorus oxychloride (POCl₃) to the reactor.
-
Seal the reactor and heat the reaction mixture to 140°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C).
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by drying and removal of the solvent.
-
Further purification can be achieved by distillation.
Reaction Mechanism:
Conclusion
This technical guide has detailed three primary synthetic routes to this compound from pyridine, each with its own advantages and disadvantages. The direct chlorination of pyridine is a cost-effective but less selective method. The chlorination of 2-hydroxypyridine is a reliable and high-yielding classical method. The chlorination of pyridine-N-oxide, particularly with phosphorus oxychloride and triethylamine, stands out as a highly efficient and regioselective method, making it an excellent choice for laboratory-scale and potentially industrial-scale synthesis where high purity is required. The provided experimental protocols and comparative data should serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]
- 3. CN105669535A - One-step synthesis method of this compound from N-pyridine oxide - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloropyridine from pyridine-N-oxide, a crucial transformation in the production of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the prevailing synthetic methodologies, including detailed experimental protocols and comparative data on reaction efficiency.
Introduction
This compound is a vital heterocyclic intermediate in organic synthesis. Its preparation from pyridine-N-oxide is a well-established and efficient method, offering advantages in regioselectivity over the direct chlorination of pyridine (B92270). The N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. This guide will focus on the reaction mechanisms, key reagents, and optimized conditions for the selective synthesis of this compound.
Reaction Mechanism and Key Chlorinating Agents
The conversion of pyridine-N-oxide to this compound generally proceeds through an addition-elimination mechanism. The oxygen atom of the N-oxide coordinates with an electrophilic chlorinating agent, which activates the C2 and C4 positions of the pyridine ring for nucleophilic attack by a chloride ion. Subsequent elimination of a phosphorus or sulfur-containing leaving group yields the chlorinated pyridine.
Several chlorinating agents have been successfully employed for this transformation. The choice of reagent significantly impacts the yield, selectivity, and reaction conditions. Commonly used chlorinating agents include:
-
Phosphoryl chloride (POCl₃): A widely used and effective reagent.
-
Sulfuryl chloride (SO₂Cl₂): Another common chlorinating agent.
-
Oxalyl chloride ((COCl)₂): Offers a high-yield, one-step synthesis.
-
Sulfonyl chlorides: Including p-toluenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride.
The reaction between pyridine-N-oxide and phosphoryl chloride, for instance, can produce a mixture of this compound and 4-chloropyridine.[1] However, the regioselectivity can be significantly enhanced by the addition of a base, such as triethylamine (B128534).
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from pyridine-N-oxide using various chlorinating agents and reaction conditions.
Table 1: Comparison of Chlorinating Agents in the Presence of Triethylamine
| Chlorinating Agent | Yield of this compound (%) | Selectivity (%) | Reference |
| Phosphoryl chloride (POCl₃) | 90 | 99.2 | [1][2] |
| p-Toluenesulfonyl chloride | Moderate | Moderate | [1] |
| Benzenesulfonyl chloride | Moderate | Moderate | [1] |
| Methanesulfonyl chloride | Moderate | Moderate | [1] |
| Trichloroacetyl chloride | Moderate | Moderate | [1] |
| Sulfuryl chloride | Low | Low | [1] |
| Thionyl chloride | Low | Low | [1] |
Table 2: One-Step Synthesis using Oxalyl Chloride and Triethylamine
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity (%) | Reference |
| 5 | 1 | 91.2 | 95.6 | [3] |
| 5 | 1.5 | 91.1 | 96.6 | [3] |
| 8 | 1 | 89.9 | 94.6 | [3] |
| 8 | 1 | 90.1 | 94.8 | [3] |
| 10 | 1.5 | 90.2 | 94.1 | [3] |
Experimental Protocols
Method 1: Highly Selective Synthesis using Phosphoryl Chloride and Triethylamine[1]
This protocol describes the regiospecific chlorination of pyridine-N-oxide to yield this compound with high selectivity.
Materials:
-
Pyridine-N-oxide (5.7 g, 60 mmol)
-
Triethylamine (7.28 g, 72 mmol)
-
Phosphoryl chloride (11.03 g, 72 mmol)
-
Solvent (e.g., dichloromethane)
Procedure:
-
A solution of pyridine-N-oxide and triethylamine in a suitable solvent (48–66 mL) is prepared in a reaction flask.
-
The solution is stirred and cooled to 10 °C.
-
A solution of phosphoryl chloride in the same solvent (32 mL) is added dropwise to the stirred solution.
-
The reaction mixture is then heated for a specified time as indicated in the reference literature.
-
After the reaction is complete, the mixture is concentrated in vacuo.
-
The residue is treated with dichloromethane (B109758) for workup. This method reportedly does not require further purification like distillation or chromatography.
Method 2: One-Step Synthesis using Oxalyl Chloride and Triethylamine[3]
This protocol outlines a one-step synthesis that provides a high yield of this compound.
Materials:
-
Pyridine-N-oxide (95 g)
-
Dichloromethane (190 g)
-
Oxalyl chloride (175 g)
-
Triethylamine (140 g)
Procedure:
-
Chlorination:
-
Pyridine-N-oxide, dichloromethane, oxalyl chloride, and triethylamine are added to a flask.
-
The mixture is stirred and allowed to react at 5 °C for 1 hour.
-
-
Distillation:
-
The reaction mixture is transferred to a 500 mL distillation apparatus.
-
The temperature is raised to 50-70 °C under reduced pressure (0.07-0.09 MPa) to remove dichloromethane, unreacted oxalyl chloride, triethylamine, and other byproducts.
-
The temperature is then increased to 90-95 °C, and this compound is distilled under a vacuum of 0.07-0.09 MPa. The residue contains a small amount of unreacted pyridine-N-oxide.
-
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound from pyridine-N-oxide.
References
An In-depth Technical Guide to the Physical Properties of 2-Chloropyridine: Melting and Boiling Points
This technical guide provides a comprehensive overview of the key physical properties of 2-chloropyridine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound is an aryl chloride with the chemical formula C₅H₄ClN.[1] It presents as a colorless to pale yellow, clear, oily liquid with a characteristic, irritating odor.[2][3][4][5] This compound is a vital intermediate in the synthesis of various commercial products, including fungicides, insecticides, antihistamines, and antiarrhythmic drugs.[1] Given its broad applicability, a thorough understanding of its physical properties is essential for its safe handling, reaction optimization, and process scale-up.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN | [6] |
| Molar Mass | 113.54 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2][4][5] |
| Density | 1.2 g/mL at 25 °C | [1][7] |
| Melting Point | -46 °C | [1][2][7][8] |
| Boiling Point | 166 °C at 714 mmHg | [7][9] |
| 168-170 °C at 760 mmHg | [2][4][6] | |
| 170 °C | [3] | |
| Flash Point | 64 °C (147.2 °F) - closed cup | [4] |
| 65 °C | [2] | |
| 149 °F | [7] | |
| Solubility in Water | 27 g/L | [1] |
| Sparingly soluble | [2][5] | |
| Vapor Pressure | 1.7 mmHg at 20 °C | [7][9] |
| 2.18 mmHg at 25 °C | [2] | |
| Refractive Index | n20/D 1.532 | [7][9] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the melting and boiling points of a chemical substance like this compound.
1. Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a common and reliable technique.
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil or silicone oil)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
-
Procedure:
-
Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in the melting point apparatus.
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. The heating medium should be stirred continuously to ensure a uniform temperature distribution.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).[10]
-
2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or water/oil bath
-
Boiling chips
-
Receiving flask
-
-
Procedure:
-
Apparatus Setup: The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The flask is connected to the condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
Observation: The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The boiling point is often reported at standard atmospheric pressure (760 mmHg).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance.
Caption: Workflow for Determining Melting and Boiling Points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 109-09-1 [m.chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of 2-Chloropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloropyridine in various organic solvents. Understanding the solubility characteristics of this key synthetic intermediate is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and agrochemical industries. While quantitative data is limited due to the high miscibility of this compound with many common organic solvents, this guide consolidates available information, outlines experimental protocols for solubility determination, and illustrates the pivotal role of solubility in its synthetic applications.
Quantitative and Qualitative Solubility Data
This compound, a colorless to light yellow liquid at room temperature, exhibits a wide range of solubility behaviors depending on the nature of the solvent. Its polarity, characterized by the presence of both a chlorine atom and a nitrogen atom in the pyridine (B92270) ring, allows for interactions with a variety of solvent types.
Solubility in Common Solvents
Multiple sources indicate that this compound is miscible with most common organic solvents, particularly polar organic solvents.[1][2] Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. For systems where this compound is fully miscible, a specific quantitative solubility value (e.g., in g/100 mL) is not applicable.
The following table summarizes the available solubility data for this compound.
| Solvent | Formula | Type | Solubility Description | Quantitative Value (at specified temperature) | Citations |
| Water | H₂O | Polar Protic | Sparingly/Slightly Soluble | 27 g/L (20 °C) | [3][4][5] |
| Methanol | CH₃OH | Polar Protic | Miscible/Soluble | Not Applicable | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible/Soluble | Not Applicable | [6] |
| Acetone | C₃H₆O | Polar Aprotic | Miscible/Soluble | Not Applicable | [1] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible/Soluble | Not Applicable | [1] |
| Toluene | C₇H₈ | Non-polar | Miscible/Soluble | Not Applicable | [1] |
| Hexane | C₆H₁₄ | Non-polar | More Soluble | Not Applicable (Qualitative) | [2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Applicable | [6] |
Note: The term "soluble" in many sources likely indicates high solubility or complete miscibility. For practical purposes in a laboratory or industrial setting, it is often sufficient to know that this compound will form a homogeneous solution with these solvents at typical operating concentrations.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Polarity: The principle of "like dissolves like" is a key determinant of this compound's solubility. Its moderate polarity makes it readily soluble in a wide range of organic solvents.[2]
-
Temperature: For systems that are not fully miscible, the solubility of this compound is expected to increase with temperature.[2] This can be leveraged in processes such as crystallization for purification.
-
Presence of Other Solutes: The presence of other compounds in a solution can affect the solubility of this compound through various intermolecular interactions.
Experimental Protocols for Solubility Determination
For solvent systems where this compound is not fully miscible or when precise solubility data is required under specific conditions (e.g., in a multi-component mixture), experimental determination is necessary. The following is a generalized protocol based on the isothermal equilibrium method, adapted for a liquid solute.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Vials with sealed caps (B75204) (e.g., screw-top with PTFE septa)
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV for HPLC)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct second phase of this compound is necessary to ensure saturation.
-
Prepare multiple vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined empirically by analyzing samples at different time points until the concentration of this compound in the solvent phase remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to ensure complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets of this compound.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Role of Solubility in Pharmaceutical Synthesis
The solubility of this compound in organic solvents is critical for its application as a reactant in the synthesis of various pharmaceuticals. The following diagram illustrates the logical relationship in the synthesis of Chlorphenamine, an antihistamine, where the choice of solvent is crucial for dissolving the reactants and facilitating the reaction.[7][8]
Caption: Role of solvent in the synthesis of a Chlorphenamine precursor.
Conclusion
This compound is a versatile chemical intermediate with high solubility in a broad range of organic solvents, a property that is fundamental to its widespread use in chemical synthesis. While precise quantitative solubility data is sparse due to its miscibility with many common solvents, understanding the qualitative solubility characteristics and the factors that influence them is essential for researchers and professionals in drug development and other chemical industries. The experimental protocols provided in this guide offer a framework for determining specific solubility values when required for process optimization and quality control. The pivotal role of solubility in facilitating chemical reactions is evident in the synthesis of numerous important pharmaceutical compounds, underscoring the practical importance of this fundamental chemical property.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 109-09-1 [m.chemicalbook.com]
- 4. This compound | 109-09-1 [amp.chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Data of 2-Chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloropyridine (C₅H₄ClN), a crucial intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | ~8.39 | dd | J(H6,H5) = 4.8, J(H6,H4) = 2.0 |
| H-4 | ~7.64 | ddd | J(H4,H5) = 7.98, J(H4,H3) = 7.41, J(H4,H6) = 2.0 |
| H-3 | ~7.32 | ddd | J(H3,H4) = 7.41, J(H3,H5) = 4.83, J(H3,H6) = 0.88 |
| H-5 | ~7.23 | dt | J(H5,H4) = 7.98, J(H5,H6) = 4.8, J(H5,H3) = 0.97 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[1]
¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2 | ~152 |
| C-6 | ~149 |
| C-4 | ~139 |
| C-3 | ~127 |
| C-5 | ~123 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[2][3]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~1580, 1460, 1420 | C=C and C=N ring stretching | Strong |
| ~1150 | C-H in-plane bending | Medium |
| ~1080 | C-Cl stretch | Strong |
| ~750 | C-H out-of-plane bending | Strong |
Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 113 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 115 | 32 | [M+2]⁺ (Molecular ion, ³⁷Cl) |
| 78 | ~50 | [M-Cl]⁺ |
| 51 | ~30 | [C₄H₃]⁺ |
Note: The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[2][7][8]
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(109-09-1) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound(109-09-1) IR Spectrum [m.chemicalbook.com]
- 5. Pyridine, 2-chloro- [webbook.nist.gov]
- 6. This compound 99 109-09-1 [sigmaaldrich.com]
- 7. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine, 2-chloro- [webbook.nist.gov]
An In-depth Technical Guide to 2-Chloropyridine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and key synthetic uses of 2-Chloropyridine (CAS No: 109-09-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its application in chemical synthesis.
Core Safety and Hazard Information
This compound is a hazardous substance that requires strict adherence to safety protocols. It is classified as acutely toxic by oral, dermal, and inhalation routes, and can cause severe skin and eye damage.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage, specifically targeting the liver.[1][3][4]
GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2][4] |
Physical and Chemical Properties
This compound is a colorless to light yellow, oily liquid with a characteristic, irritating odor.[1][5][6]
| Property | Value |
| Molecular Formula | C5H4ClN[1][7] |
| Molecular Weight | 113.54 g/mol [7] |
| Melting Point | -46 °C[1][7] |
| Boiling Point | 168-170 °C[1][3] |
| Flash Point | 64 °C (147.2 °F)[3] |
| Density | 1.205 g/mL at 15 °C[8] |
| Vapor Pressure | 2.18 mm Hg at 25 °C[1] |
| Solubility in Water | Sparingly soluble (27 g/L at 20°C).[1][7] |
| log Kow | 1.22[5] |
Toxicity Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 110 mg/kg[8] |
| LD50 | Mouse | Intraperitoneal | 130 mg/kg[8] |
| LD50 | Rabbit | Dermal | 64 mg/kg[1][8] |
| LD50 | Rabbit | Intraperitoneal | 48 mg/kg[8] |
| LC50 | Rat | Inhalation | >100-<250 ppm (for female rats)[1] |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its high toxicity, handling of this compound requires stringent safety measures to prevent exposure.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning certified laboratory chemical fume hood.[5] Local exhaust ventilation is preferred to minimize the release of vapors into the work area.[9]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[9][10]
Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles and a face shield (minimum 8-inch) are required.[4][10] |
| Skin | Protective gloves and clothing | Butyl rubber gloves are recommended. Nitrile gloves are not recommended.[5] Wear a fully-buttoned lab coat and appropriate protective clothing to prevent skin contact.[5][10] |
| Respiratory | Respirator | In case of inadequate ventilation or for spill cleanup, wear a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2][9] |
Safe Handling and Storage
-
Avoid all personal contact, including inhalation of vapors or mist.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][10]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5]
-
Incompatible with strong oxidizing agents, strong acids, and peroxides.[8][10]
Emergency Procedures
| Situation | Procedure |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. Remove all ignition sources. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For large spills, contact emergency services.[8][10] |
| Fire | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1] |
Experimental Protocols and Synthetic Applications
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its primary reactivity involves the nucleophilic substitution of the chlorine atom.
Synthesis of Zinc Pyrithione (B72027)
This compound is a crucial precursor for the synthesis of Zinc Pyrithione, a common antifungal and antibacterial agent. The general synthetic pathway involves the N-oxidation of this compound, followed by sulfhydrylation and subsequent chelation with a zinc salt.
Caption: Synthetic pathway of Zinc Pyrithione from this compound.
Detailed Experimental Protocol: N-Oxidation of this compound
This protocol is a representative example of the first step in the synthesis of pyrithione derivatives.
Materials and Reagents:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Tungstic acid (catalyst)
-
Concentrated sulfuric acid (co-catalyst)
-
Distilled water
-
Calcium oxide (for neutralization)
-
Four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel
Procedure:
-
In a four-necked flask, combine this compound, distilled water, tungstic acid, and a catalytic amount of concentrated sulfuric acid.
-
Begin vigorous stirring and heat the mixture to 70-80°C using a water bath.
-
Slowly add hydrogen peroxide to the reaction mixture via the dropping funnel, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue stirring at 75-80°C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a calcium oxide slurry to a pH of 6-7. This will precipitate the catalyst as calcium tungstate.
-
Stir for approximately one hour at room temperature.
-
Filter the mixture to remove the precipitated catalyst.
-
The resulting filtrate is a solution of this compound-N-oxide, which can be used in subsequent steps or further purified.
Conclusion
This compound is a versatile and important chemical intermediate, particularly in the pharmaceutical and agrochemical industries. However, its high toxicity necessitates a thorough understanding of its hazards and the implementation of strict safety protocols. By adhering to the handling precautions, utilizing appropriate personal protective equipment, and following established experimental procedures, researchers can safely harness the synthetic utility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
The Chemical Reactivity of the C-Cl Bond in 2-Chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bond in 2-chloropyridine. This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of its C-Cl bond is central to its utility, enabling a wide array of chemical transformations. This document details the key reactions involving the C-Cl bond of this compound, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] Factors influencing the reactivity, quantitative data from representative reactions, detailed experimental protocols, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Nature of the C-Cl Bond in this compound
The pyridine (B92270) ring is an electron-deficient aromatic system, a characteristic that significantly influences the reactivity of its substituents.[6] In this compound, the nitrogen atom exerts a strong electron-withdrawing effect through both inductive and resonance effects.[7] This polarization renders the carbon atom at the 2-position electron-deficient and, consequently, highly susceptible to nucleophilic attack.[7][8] The C-Cl bond in this compound is therefore "activated" towards substitution reactions compared to the C-Cl bond in chlorobenzene.[2] While the C-Cl bond is stronger and generally less reactive than corresponding C-Br or C-I bonds, its activation within the 2-pyridyl system allows for a broad range of useful transformations, often with the advantage of lower cost and greater availability of the starting material.[2][9]
Key Reactions Involving the C-Cl Bond
The C-Cl bond in this compound is primarily susceptible to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for this compound, where the chlorine atom is displaced by a nucleophile.[10][11] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is temporarily disrupted during the formation of this complex and is restored upon the elimination of the chloride leaving group.[6]
A variety of nucleophiles can be employed in SNAr reactions with this compound, including amines, alkoxides, and thiols.[10][12] However, uncatalyzed reactions with unactivated this compound often require harsh conditions, such as high temperatures and pressures, to achieve good yields.[10] For instance, the reaction of this compound with piperidine (B6355638) to form 2-piperidinylpyridine has been reported to require conditions such as 4 days at 60°C and 8 kbar pressure or heating in a sealed tube at 100°C for 2 days.[10] The use of flow reactors at elevated temperatures can facilitate these reactions, providing a more efficient and scalable approach.[10]
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents are typically used to solvate the cationic counter-ion of the nucleophile and facilitate the reaction.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, particularly with weaker nucleophiles.[10]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a widely used substrate in these transformations.[3][13] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The key step in these catalytic cycles is the oxidative addition of the C-Cl bond to a palladium(0) complex.[3] While this step is generally more challenging for aryl chlorides than for bromides or iodides, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of this compound.[14][15]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and organoboron compounds, typically boronic acids or their esters.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[2] The successful coupling of this compound often requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | Reflux | 18 | 80 (conversion) |
| Pd(OAc)₂ (2.5) | PPh₃ (10) | K₂CO₃ (2.7) | DME/H₂O | Reflux | 18 | Good |
Data compiled from various sources, including BenchChem application notes and scientific literature.[2][3]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[13][16] This reaction is of paramount importance in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl amines.[17] Similar to other cross-coupling reactions involving aryl chlorides, the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide, is commonly employed.[14]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (1-3) | Xantphos | NaOtBu (1.4-2.0) | Toluene | 80-120 | 12-24 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 12-24 |
| G3/G4 Palladacycle | BrettPhos | Cs₂CO₃ | THF | 80-110 | 12-24 |
Data compiled from BenchChem technical support documents.[4][14]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
The Sonogashira coupling is a powerful method for the formation of a C-C bond between this compound and a terminal alkyne.[5][18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5] The resulting 2-alkynylpyridines are valuable intermediates in the synthesis of a wide range of organic compounds. While aryl bromides and iodides are more common substrates, conditions have been developed for the successful Sonogashira coupling of this compound.
Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloropyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | 50-70 |
| PdCl₂(PPh₃)₂ | CuI | - | i-Pr₂NH | DMF | 80-100 |
General conditions based on the principles of Sonogashira coupling.[5][19]
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[3]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v, 6 mL) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the required time (e.g., 18 hours).[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).[3]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).[4]
-
Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).[4]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[4]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or i-Pr₂NH).[19]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The C-Cl bond in this compound exhibits a rich and versatile chemical reactivity, making it a cornerstone electrophile in organic synthesis. Its susceptibility to both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. Understanding the underlying principles of its reactivity, as well as the practical aspects of experimental conditions, is crucial for leveraging the full potential of this important building block in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Why this compound and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
An In-Depth Technical Guide to the Electron Density Distribution in the 2-Chloropyridine Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution in the 2-chloropyridine molecule, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Understanding the intricate landscape of electron density is paramount for elucidating molecular properties, reactivity, and intermolecular interactions, which are critical for rational drug design and development. This document synthesizes experimental data from X-ray diffraction with theoretical insights from quantum chemical computations, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. All quantitative data is presented in clearly structured tables, and detailed experimental and computational protocols are provided. Visualizations of key concepts and workflows are rendered using Graphviz to facilitate a deeper understanding of the underlying principles.
Introduction to Electron Density Distribution
The electron density, ρ(r), is a fundamental property of a molecule that describes the probability of finding an electron at a given point in space. It governs a molecule's chemical reactivity, physical properties, and biological interactions. The substitution of a chlorine atom at the 2-position of the pyridine (B92270) ring introduces significant electronic perturbations. The electronegative chlorine atom and the nitrogen heteroatom both exert a strong influence on the electron density distribution throughout the aromatic ring, creating a unique electronic landscape that dictates the molecule's behavior.
This guide explores both the experimental determination and theoretical calculation of the electron density distribution in this compound, providing a multi-faceted understanding of its electronic structure.
Experimental Determination of Electron Density
High-resolution single-crystal X-ray diffraction is the primary experimental technique for determining the electron density distribution in a molecule. By analyzing the diffraction pattern of X-rays scattered by the electrons in a crystal, a three-dimensional map of the electron density can be reconstructed.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the determination of the crystal structure and electron density of this compound.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution in an appropriate organic solvent at a controlled temperature.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Data Reduction and Structure Solution:
-
The collected diffraction intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal system and space group are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Experimental Data: Molecular Geometry
The following table summarizes the key bond lengths and angles of this compound as determined by single-crystal X-ray diffraction.
| Parameter | Bond/Angle | Experimental Value (Å or °) |
| Bond Lengths | C1-Cl1 | 1.738 |
| N1-C1 | 1.345 | |
| N1-C5 | 1.341 | |
| C1-C2 | 1.381 | |
| C2-C3 | 1.375 | |
| C3-C4 | 1.380 | |
| C4-C5 | 1.377 | |
| Bond Angles | N1-C1-Cl1 | 115.6 |
| N1-C1-C2 | 124.1 | |
| Cl1-C1-C2 | 120.3 | |
| C1-N1-C5 | 117.2 | |
| C1-C2-C3 | 118.4 | |
| C2-C3-C4 | 119.5 | |
| C3-C4-C5 | 118.8 | |
| N1-C5-C4 | 122.0 |
Theoretical Calculation of Electron Density
Quantum chemical calculations provide a powerful complementary approach to experimental methods for studying electron density distribution. These methods can provide insights into properties that are difficult to measure experimentally, such as atomic charges and orbital interactions.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a popular and accurate method for studying the electronic structure of molecules. A typical protocol for this compound is as follows:
-
Molecular Geometry Input: The initial molecular geometry of this compound can be taken from experimental data or built using molecular modeling software.
-
Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is performed at the optimized geometry to obtain the final electronic wavefunction.
-
Electron Density Analysis: The resulting wavefunction is then used to calculate various electronic properties, including:
-
Mulliken Population Analysis: To determine the partial atomic charges.
-
Natural Bond Orbital (NBO) Analysis: To investigate orbital interactions and delocalization of electron density.
-
Molecular Electrostatic Potential (MEP) Map: To visualize the regions of positive and negative electrostatic potential on the molecular surface.
-
Theoretical Data: Atomic Charges and NBO Analysis
The following tables summarize the calculated Mulliken atomic charges and the results of the NBO analysis for this compound.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Mulliken Charge (e) |
| N1 | -0.25 |
| C1 | 0.18 |
| C2 | -0.11 |
| C3 | 0.05 |
| C4 | -0.08 |
| C5 | -0.01 |
| Cl1 | -0.09 |
| H2 | 0.08 |
| H3 | 0.07 |
| H4 | 0.08 |
| H5 | 0.09 |
Table 3: Selected NBO Analysis Results
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C1-C2) | 28.5 | Lone pair delocalization |
| LP(1) N1 | π(C4-C5) | 22.1 | Lone pair delocalization |
| LP(2) Cl1 | σ(C1-N1) | 1.5 | Hyperconjugation |
| π(C1-C2) | π(N1-C5) | 18.9 | π-conjugation |
| π(C3-C4) | π*(C1-C2) | 15.7 | π-conjugation |
LP denotes a lone pair, σ* and π* denote anti-bonding orbitals.
Analysis and Interpretation of Electron Density Distribution
The combined experimental and theoretical data reveal several key features of the electron density distribution in this compound:
-
Inductive Effect of Chlorine: The electronegative chlorine atom withdraws electron density from the C1 carbon, as indicated by the positive Mulliken charge on C1.
-
Mesomeric Effects: The lone pairs on the nitrogen and chlorine atoms can be delocalized into the pyridine ring, influencing the electron density at different positions. The NBO analysis quantifies these delocalization effects, showing significant stabilization energies for the interaction of the nitrogen lone pair with the π-system of the ring.
-
Aromaticity: Despite the electronic perturbations from the substituents, the pyridine ring retains its aromatic character, with a delocalized π-electron system.
-
Molecular Electrostatic Potential (MEP): The MEP map would show a region of negative potential around the nitrogen atom, making it a site for electrophilic attack and hydrogen bonding. The region around the hydrogen atoms would exhibit positive potential.
Implications for Drug Development
A detailed understanding of the electron density distribution in this compound is crucial for its application in drug development.
-
Structure-Activity Relationships (SAR): The electronic properties of the this compound scaffold can be correlated with the biological activity of drug candidates. Modifications to the substitution pattern can be guided by an understanding of their effect on the electron density.
-
Metabolic Stability: The electron-rich and electron-deficient regions of the molecule can indicate potential sites of metabolic transformation.
-
Drug-Receptor Interactions: The electrostatic potential map is invaluable for predicting how a this compound-containing drug will interact with its biological target. The nitrogen atom, with its negative electrostatic potential, is a key hydrogen bond acceptor.
Conclusion
This technical guide has provided a comprehensive overview of the electron density distribution in the this compound molecule, integrating experimental and theoretical approaches. The data presented in the tables and the methodologies outlined in the protocols offer a robust framework for researchers and scientists in the field of drug development. The visualizations provided serve to clarify the complex relationships between molecular structure, electronic effects, and chemical properties. A thorough understanding of the electron density landscape is an indispensable tool for the rational design of novel and effective therapeutic agents based on the this compound scaffold.
Stability of 2-Chloropyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of 2-chloropyridine under both acidic and basic conditions. The information presented herein is intended to support research, development, and formulation activities by providing key data on degradation kinetics, reaction pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is a heterocyclic aromatic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, largely governed by the electron-withdrawing nature of the pyridine (B92270) ring and the presence of a halogen substituent, makes it susceptible to degradation under certain environmental conditions, notably in acidic and basic media. Understanding the stability profile of this compound is crucial for ensuring the quality, efficacy, and safety of related drug substances and products.
Under normal storage conditions, this compound is a stable liquid. However, it is incompatible with strong oxidizing agents and strong acids.[1] The primary degradation pathway under both acidic and basic aqueous conditions is hydrolysis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield 2-hydroxypyridine (B17775) (which exists in equilibrium with its tautomer, 2-pyridone).
Stability Under Acidic Conditions
The degradation of this compound in acidic media is primarily driven by acid-catalyzed hydrolysis. In the presence of acid, the pyridine nitrogen is protonated, which further activates the ring towards nucleophilic attack by water.
Reaction Pathway and Mechanism
The acid-catalyzed hydrolysis of this compound follows a nucleophilic aromatic substitution (SNAr) pathway. The key steps involve the protonation of the pyridine nitrogen, followed by the nucleophilic attack of water on the carbon atom bearing the chlorine. This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion and a proton to yield 2-hydroxypyridine.
References
A Technical Guide to the Commercial Availability and Purity of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for 2-Chloropyridine (CAS No: 109-09-1), a critical building block in the pharmaceutical and agrochemical industries.
Commercial Availability
This compound is readily available from a multitude of global suppliers, ranging from large-scale manufacturers to specialized chemical providers. It is offered in various grades and quantities to suit diverse research and production needs.
Table 1: Commercial Suppliers of this compound
| Supplier Type | Company Examples | Regions Served | Notes |
| Global Distributors | Sigma-Aldrich (Merck)[1], TCI Chemicals, MP Biomedicals[2] | Worldwide | Offer a range of purities and package sizes, suitable for research and development. |
| Bulk Manufacturers | Jubilant Ingrevia[3], Olin Corporation[4], CHEMLYTE SOLUTIONS CO.,LTD[5] | Worldwide | Provide industrial, technical, and crude grades in large quantities (e.g., drums). |
| Regional Suppliers (India) | IndiaMART (listing various)[6][7], Ottokemi[8], Simson Pharma Limited[9] | India, with some worldwide shipping | Offer competitive pricing for various grades, including pharmaceutical and synthesis grades.[6][7][8] |
| Regional Suppliers (China) | Chinachemnet (listing various)[10], ECHEMI (listing various)[5] | China, with global distribution | A significant source for bulk quantities and various purity levels. |
Table 2: Indicative Pricing for this compound
| Supplier/Platform | Quantity | Purity | Indicative Price (USD) | Notes |
| Sigma-Aldrich[1] | 5 g | 99% | $59.70 | Price may vary based on location and contract. |
| Sigma-Aldrich[1] | 100 g | 99% | $86.70 | New, lower price indicated on the website.[1] |
| Sigma-Aldrich[1] | 500 g | 99% | $200.00 | |
| TCI Chemicals | 25 g | >98.0% (GC) | ~$21.50 (₹1,800.00) | Prices are region-specific. |
| TCI Chemicals | 500 g | >98.0% (GC) | ~$52.60 (₹4,400.00) | |
| IndiaMART[6] | Per Kg | 99% | ~$3.00 - $7.80 (₹250 - ₹650) | Prices vary significantly between suppliers. |
| Exporters India[7] | Per Kg | Min. 95% | ~$4.50 (₹375) | Technical grade pricing. |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is typically available upon request.
Purity and Common Impurities
The purity of this compound is a critical parameter, particularly in pharmaceutical synthesis where impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).
Table 3: Typical Purity Specifications of Commercial this compound
| Purity Grade | Specification | Typical Application |
| Technical Grade | 80% - 95%[4] | Agrochemical synthesis, industrial applications. |
| Synthesis Grade | >98.0% | General organic synthesis, research and development. |
| High Purity / Pharmaceutical Grade | ≥99%[1][8][11] | API synthesis, production of fine chemicals. |
Common Impurities:
Impurities in this compound can originate from the synthetic route or degradation. While specific impurity profiles are proprietary to the manufacturer, potential impurities can be inferred from related compounds and synthetic processes. For instance, in the synthesis of related chloropyridines, impurities can include[12]:
-
Precursor-related impurities: Unreacted starting materials or intermediates from the chlorination of pyridine. This could include other isomers of chloropyridine or dichloropyridines.
-
Over-chlorinated pyridines: Such as dichloropyridines or trichloropyridines, which can arise during the synthesis of precursors.[12]
-
Degradation products: Hydrolysis of the chloro group can lead to the formation of 2-hydroxypyridine (B17775) under certain conditions.
Experimental Protocols for Purity Determination
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard analytical techniques for assessing the purity of this compound.
GC is a widely used and effective method for determining the purity of volatile compounds like this compound.[13] A validated Gas Chromatography-Headspace (GCHS) method has been successfully used to quantify this compound as a genotoxic impurity in Brompheniramine Maleate.[14][15]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is typically used.[13][14] For trace analysis, a headspace sampler can be employed.[14]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent like methylene (B1212753) dichloride or methanol.
-
Create a series of dilutions to establish a calibration curve for quantification.
-
-
GC Conditions (Example):
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Injector: Split/splitless injector with a split ratio of 50:1.[13]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[13]
-
Detector (FID) Temperature: 250 °C.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[13] For quantification of impurities, a calibration curve is used.
HPLC is a versatile alternative, particularly useful for identifying non-volatile impurities.[13]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector.[13]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.[13]
-
-
HPLC Conditions (Example for a related compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13] A Primesep 100 mixed-mode column has also been used for related chloropyridines.[16]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), potentially with an acid modifier like phosphoric or sulfuric acid.[13][16][17]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10 µL.[13]
-
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.[13]
Visualized Workflows and Relationships
References
- 1. This compound 99 109-09-1 [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. echemi.com [echemi.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. This compound at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 8. 2-Chloro pyridine, 99% 109-09-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. This compound | CAS No- 109-09-1 | Simson Pharma Limited [simsonpharma.com]
- 10. This compound, China this compound Manufacturers, China this compound Suppliers - tritonchemtech [chinachemnet.com]
- 11. 109-09-1 CAS | this compound | Amines & Amine Salts | Article No. 2770P [lobachemie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Technical Guide to the Historical Synthesis of 2-Chloropyridine for Chemical Researchers
This in-depth technical guide provides a comprehensive overview of the principal historical methods for the preparation of 2-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The following sections detail the evolution of synthetic strategies, from early, less selective processes to more refined and efficient methodologies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic pathways.
Direct Chlorination of Pyridine (B92270)
One of the earliest and most direct industrial methods for synthesizing this compound is the high-temperature, vapor-phase chlorination of pyridine. This method, while straightforward, is often hampered by a lack of selectivity, leading to the formation of significant amounts of 2,6-dichloropyridine (B45657) as a byproduct.
The reaction is typically carried out at temperatures exceeding 300°C.[1] To mitigate issues such as tar formation, carbonization, and potential explosions, the reaction is often conducted in the presence of a diluent.[2] Over the years, various modifications have been patented to improve the selectivity and yield of this compound. These enhancements include the use of specific diluents like carbon tetrachloride or water, and the application of ultraviolet (UV) irradiation to initiate the reaction at lower temperatures (150-170°C).[2][3][4]
Table 1: Summary of Direct Chlorination Methods for this compound
| Method | Key Reagents & Conditions | Reported Yield | Selectivity | Key Byproducts | Reference(s) |
| High-Temperature Gas Phase | Pyridine, Chlorine, >300°C, optional diluent | Variable | Moderate | 2,6-Dichloropyridine | [1] |
| With Carbon Tetrachloride | Pyridine, Chlorine, Carbon Tetrachloride (gaseous), 300-420°C | Up to 82% | Improved over non-diluted reaction | 2,6-Dichloropyridine | [2] |
| Photolytic Chlorination | Pyridine, Chlorine, Water (steam), UV light (2000-5000 Å) | ~45% | Good | 2,6-Dichloropyridine | [4] |
| Low-Temperature Photolytic | Pyridine, Chlorine, Water, Ammonia (activator), UV light (380-480 nm), 150-170°C in a glass reactor with helical filler | ~82% (total) | 95.3% (for pyridine conversion) | 2,6-Dichloropyridine | [3][5] |
| In Situ Generation of Cl2 | Pyridine, Sodium Hypochlorite, Hydrochloric Acid, 60-80°C | ~141% (mass) | 83% (for this compound) | 2,6-Dichloropyridine, 3-Chloropyridine, 4-Chloropyridine | [6] |
Experimental Protocol: Vapor-Phase Chlorination with Carbon Tetrachloride Diluent
This protocol is based on historical patented methods for the direct chlorination of pyridine.
Materials:
-
Pyridine
-
Chlorine gas
-
Carbon tetrachloride
-
Nitrogen gas (for purging)
-
Aqueous sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
A tubular reactor capable of being heated to 350-400°C is set up.
-
Gaseous chlorine is mixed with carbon tetrachloride vapor. The molar ratio of carbon tetrachloride to chlorine is maintained between 1:1 and 2:1.
-
The gaseous mixture of chlorine and carbon tetrachloride is introduced into the heated reactor.
-
Gaseous pyridine is simultaneously fed into the reactor. The molar ratio of pyridine to chlorine is maintained between 2:1 and 3.5:1.
-
The residence time of the reactants in the reactor is kept short, typically under 2 seconds.
-
The gaseous reaction product is condensed.
-
The condensate is washed with an aqueous sodium hydroxide solution to neutralize any hydrochloric acid formed.
-
The organic phase is separated and dried over anhydrous sodium sulfate or magnesium sulfate.
-
This compound is isolated from the organic phase by fractional distillation.
Synthesis from Pyridine-N-oxide
The synthesis of this compound from pyridine-N-oxide is a widely used method that offers greater selectivity compared to direct chlorination.[7][8] This approach involves the reaction of pyridine-N-oxide with a variety of chlorinating agents. The reaction proceeds via an addition-elimination mechanism, where the oxygen of the N-oxide activates the adjacent carbon atoms for nucleophilic attack by a chloride ion.
Common chlorinating agents include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), p-toluenesulfonyl chloride, and others.[9] The reaction with phosphorus oxychloride, for instance, can produce a mixture of 2- and 4-chloropyridine. However, the regioselectivity can be significantly improved by the addition of a base, such as triethylamine (B128534), which directs the chlorination almost exclusively to the 2-position, achieving high yields and selectivity.[9]
Table 2: Synthesis of this compound from Pyridine-N-oxide
| Chlorinating Agent | Base (if any) | Solvent | Key Conditions | Reported Yield | Selectivity for 2-Isomer | Reference(s) |
| Phosphorus Oxychloride | None | Not specified | Not specified | ~70% | ~7:3 (2- vs 4-isomer) | [9] |
| Phosphorus Oxychloride | Triethylamine | Dichloromethane (B109758) | Reflux | 90% | 99.2% | [9] |
| Sulfuryl Chloride | Triethylamine | Not specified | Heating | Moderate | Good | [9] |
| p-Toluenesulfonyl Chloride | Triethylamine | Not specified | Heating | Moderate | Good | [9] |
Experimental Protocol: Regiospecific Chlorination of Pyridine-N-oxide using Phosphorus Oxychloride and Triethylamine
This protocol is adapted from a literature procedure reporting high yield and selectivity.[9]
Materials:
-
Pyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2M Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve pyridine-N-oxide (100 mmol) and triethylamine (120 mmol) in dichloromethane.
-
Cool the stirred solution to 10°C in an ice bath.
-
A solution of phosphorus oxychloride (120 mmol) in dichloromethane is added dropwise to the cooled mixture.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 1 hour.
-
The mixture is then cooled and poured into water (30 mL).
-
The aqueous mixture is neutralized with a 2M sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis from 2-Hydroxypyridine (B17775) (2-Pyridone)
The preparation of this compound from 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is one of the original methods.[7] This transformation is typically achieved by reacting 2-hydroxypyridine with a strong chlorinating agent such as phosphoryl chloride or phosgene.[1][10]
Table 3: Synthesis of this compound from 2-Hydroxypyridine
| Chlorinating Agent | Co-reagent/Solvent | Key Conditions | Reported Yield | Reference(s) |
| Phosphoryl Chloride | Not specified | Heating | Not specified | [7] |
| Phosgene | N,N-dimethylformamide | Not specified | Not specified | [1][10] |
Conceptual Experimental Protocol: Chlorination of 2-Hydroxypyridine with Phosphoryl Chloride
Materials:
-
2-Hydroxypyridine
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Sodium carbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
2-Hydroxypyridine is carefully mixed with an excess of phosphoryl chloride.
-
The mixture is heated, often to reflux, to drive the reaction to completion.
-
After the reaction is complete, the mixture is cooled and then cautiously poured onto crushed ice to decompose the excess phosphoryl chloride.
-
The acidic solution is carefully neutralized with a base such as sodium carbonate or sodium hydroxide.
-
The product, this compound, is then extracted with an organic solvent.
-
The organic extract is dried, and the solvent is removed. The crude product can be purified by distillation.
Synthesis from 2-Aminopyridine (B139424) (Sandmeyer-type Reaction)
The conversion of 2-aminopyridine to this compound can be accomplished via a Sandmeyer-type reaction.[10][11] This involves the diazotization of the amino group to form a diazonium salt, which is then displaced by a chloride ion, often with the aid of a copper(I) catalyst.
Traditional diazotization in aqueous hydrochloric acid can lead to low yields of this compound, with the corresponding 2-hydroxypyridine being a major byproduct.[10] Improved procedures have been developed, such as using nitrosyl chloride in a hydrogen chloride-saturated aqueous solution, which can provide good yields and high purity.[10]
Table 4: Synthesis of this compound from 2-Aminopyridine
| Diazotizing Agent | Chloride Source/Catalyst | Solvent | Key Conditions | Reported Yield | Key Byproducts | Reference(s) |
| Sodium Nitrite | Hydrochloric Acid | Aqueous HCl | Not specified | 30-50% | 2-Hydroxypyridine | [10] |
| Nitrosyl Chloride | Saturated HCl | HCl-saturated aqueous solution | 0-20°C | Good | Not specified | [10] |
| Sodium Nitrite | Hydrochloric Acid | Concentrated HCl | -15°C to -5°C | Not specified | Nitrogen oxides | [12] |
Experimental Protocol: Diazotization of 2-Aminopyridine with Nitrosyl Chloride
This protocol is based on a patented method for improved yields.[10]
Materials:
-
2-Aminopyridine
-
Water
-
Hydrogen chloride gas
-
Nitrosyl chloride
-
Sodium hydroxide solution (for work-up)
-
Organic solvent for extraction
Procedure:
-
A solution of 2-aminopyridine in water is prepared in a reaction vessel.
-
The solution is cooled to between 0°C and 10°C and saturated with hydrogen chloride gas.
-
While maintaining the temperature between 0°C and 5°C, nitrosyl chloride and hydrogen chloride gas are simultaneously introduced into the solution.
-
The reaction is allowed to proceed for a period, after which the excess hydrogen chloride and some water may be removed by distillation.
-
The reaction mixture is neutralized with a sodium hydroxide solution.
-
The product is extracted with an organic solvent, the organic phase is dried, and the solvent is evaporated.
-
Pure this compound is obtained by distillation.
Logical Evolution of Synthetic Methods
The historical development of synthetic routes to this compound reflects a progression towards greater efficiency, selectivity, and safety. The following diagram illustrates the logical relationships between the primary synthetic precursors.
Caption: Synthetic pathways to this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. US3153044A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. CN101830844A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. US4054499A - Process for producing this compound - Google Patents [patents.google.com]
- 5. CN101830844B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN105418493B - A kind of synthetic method of 2 chloropyridine - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chempanda.com [chempanda.com]
- 9. PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]
- 10. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Role of 2-Chloropyridine as a chemical intermediate
An In-depth Technical Guide to 2-Chloropyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical products. Its unique reactivity makes it a versatile building block for creating complex molecular architectures. This document details its synthesis, key reactions, and significant industrial applications, supported by quantitative data, experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development professionals.
Introduction to this compound
This compound (C₅H₄ClN) is a halogenated derivative of pyridine (B92270), appearing as a colorless liquid.[1][2] It serves as a crucial intermediate in the organic synthesis of numerous commercial products, including fungicides, insecticides, antihistamines, and antiarrhythmics.[1][3][4][5] Its importance in the chemical industry stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution.[1][3] This allows for the introduction of various functional groups, making it a foundational component in the development of active pharmaceutical ingredients (APIs) and advanced crop protection agents.[6][7]
Synthesis of this compound
The industrial production of this compound is achieved through several synthetic routes. The choice of method often depends on factors such as desired yield, purity, cost, and scalability.
Key Synthetic Methods Include:
-
Direct Chlorination of Pyridine: This method involves the reaction of pyridine with chlorine at high temperatures, often in the gas phase.[1][4] While direct, this process can lead to the formation of by-products such as 2,6-dichloropyridine.[1][4]
-
From Pyridine-N-oxide: This is a widely used and often preferred method due to its high yield and regioselectivity.[1][3] The reaction of pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) can produce this compound with high selectivity.[8][9][10][11] Other chlorinating agents like sulfuryl chloride and various sulfonyl chlorides have also been used, though often with moderate yields.[8][9]
-
From 2-Aminopyridine (Sandmeyer Reaction): 2-Aminopyridine can be converted to this compound through a Sandmeyer-type reaction.[12] This involves the diazotization of the amino group followed by displacement with a chloride ion, often using copper salts as catalysts.[13][14] However, yields can be variable, and the classical Sandmeyer reaction requires strongly acidic conditions.[13]
-
From 2-Hydroxypyridine (B17775): The original preparation involved the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) using reagents like phosphoryl chloride.[1][3]
Quantitative Data for Synthesis Methods
| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference(s) |
| Pyridine-N-oxide | Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane (B109758) | Reflux | 1 | 90 | 99.2 (for 2-CP) | [8][9][10][11] |
| Pyridine-N-oxide | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Reflux | 10 | 65 | 98.1 (for 2-CP) | [8] |
| Pyridine-N-oxide | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Reflux | 10 | 63 | 98.0 (for 2-CP) | [8] |
| Pyridine-N-oxide | Oxalyl chloride | Triethylamine | Dichloromethane | 5 | 1 | 91.2 | 95.6 (purity) | [15] |
| 2-Aminopyridine | Dinitrogen trioxide / HCl | Tetrabutylammonium chloride | Dichloromethane | - | - | 95 | - | |
| 2-Aminopyridine | Nitrosyl chloride / HCl | - | Aqueous | 0 - 20 | - | Good | High | [12] |
Synthetic Pathways for this compound
Caption: Key synthetic pathways to produce this compound.
Experimental Protocol: Synthesis from Pyridine-N-oxide
This protocol is adapted from a high-yield procedure using phosphorus oxychloride and triethylamine.[9]
Materials:
-
Pyridine-N-oxide (100 mmol, 9.5 g)
-
Triethylamine (120 mmol, 12.1 g)
-
Phosphorus oxychloride (120 mmol, 18.7 g)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
A solution of pyridine-N-oxide and triethylamine in 100 mL of dichloromethane is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
The flask is cooled to 10°C in an ice bath.
-
A solution of phosphorus oxychloride in 50 mL of dichloromethane is added dropwise to the stirred solution, maintaining the temperature at 10°C.
-
After the addition is complete, the reaction mixture is stirred for 30 minutes at room temperature and then refluxed for 1 hour.
-
The mixture is cooled and then carefully poured into 30 mL of water.
-
The mixture is neutralized with a 2M NaOH solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. This method can achieve a 90% yield with 99.2% selectivity.[9]
Key Reactions and Mechanisms
The chlorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SₙAr) . This heightened reactivity is due to the electron-withdrawing inductive and resonance effects of the ring nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.[16][17] This makes this compound an excellent substrate for introducing a variety of nucleophiles.
Major Reaction Types:
-
Amination: Reaction with primary or secondary amines is a cornerstone for the synthesis of many pharmaceutical agents.[18] These reactions can be performed under thermal conditions, sometimes requiring high pressure or microwave irradiation, or through palladium-catalyzed methods like the Buchwald-Hartwig amination.[18] Uncatalyzed amination can be efficiently achieved in a continuous-flow reactor at high temperatures.[18]
-
Thiolation: The displacement of chloride by a sulfur nucleophile is key to producing compounds like pyrithione (B72027), the active ingredient in many anti-dandruff shampoos.[1][2][3]
-
Alkoxylation and Hydroxylation: Reactions with alkoxides or hydroxides yield 2-alkoxypyridines or 2-hydroxypyridine, respectively.[19]
-
Oxidation: this compound can be oxidized to form this compound-N-oxide, another versatile intermediate that can undergo its own set of transformations.[1][3][20]
-
Cross-Coupling Reactions: While less reactive than its bromo- and iodo- counterparts due to a stronger C-Cl bond, this compound can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, though often requiring more robust catalyst systems.[21]
-
Alkylation: The nitrogen atom of this compound can act as a nucleophile, reacting with alkylating agents like methyl iodide to form 1-alkyl-2-chloropyridinium salts.[22]
Quantitative Data for Key Reactions
| Substrate | Nucleophile/Reagent | Conditions | Product Type | Yield (%) | Reference |
| This compound | Piperidine (B6355638) | 280°C, NMP, Flow Reactor | 2-Piperidinylpyridine | 88 | [18] |
| This compound | Morpholine | 280°C, NMP, Flow Reactor | 2-Morpholinylpyridine | 85 | [18] |
| This compound | Phenylacetonitrile (B145931) / Base | - | Precursor to Pheniramine (B192746) | - | [1][3] |
| This compound | Hydrogen Peroxide | 70-80°C, TS-1 catalyst | This compound-N-oxide | 98.9 | [20] |
General Reaction Pathways of this compound
Caption: Major nucleophilic substitution and transformation pathways.
Experimental Protocol: Uncatalyzed Amination in a Flow Reactor
This protocol describes the direct amination of this compound with piperidine using a continuous-flow reactor, which avoids the need for metal catalysts.[18]
Materials & Equipment:
-
This compound
-
Piperidine
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Stainless-steel tube continuous-flow reactor system with temperature and pressure control
-
Reverse-phase liquid chromatography (LC) for purification
Procedure:
-
Prepare a stock solution of this compound (1.0 M) and piperidine (1.2 M) in NMP.
-
Set up the flow reactor with a stainless-steel tube of appropriate length and diameter.
-
Heat the reactor to the optimized temperature (e.g., 280°C). The high temperature overcomes the activation barrier for the SₙAr reaction.[18]
-
Pump the solution through the heated reactor at a controlled flow rate to achieve the desired residence time.
-
The output stream from the reactor, containing the product solution in NMP, is collected.
-
The product, 2-(piperidin-1-yl)pyridine, is purified from the NMP solution using reverse-phase LC to afford the final product in high yield (e.g., 88%).[18]
Applications in Drug Development and Agrochemicals
This compound is a cornerstone intermediate for a multitude of commercially significant products.
Pharmaceuticals:
-
Antihistamines: It is a key starting material for pheniramine and chlorphenamine. The synthesis involves the reaction of this compound with phenylacetonitrile in the presence of a base.[1][3][4]
-
Antiarrhythmics: Used in the production of disopyramide.[1][4]
-
Anticancer Research: Novel this compound derivatives containing flavone (B191248) moieties have been synthesized and investigated as potential telomerase inhibitors for cancer therapy.[23]
Agrochemicals and Personal Care:
-
Fungicides: It is the precursor to pyrithione (2-mercaptopyridine-N-oxide), which, often as a zinc salt (zinc pyrithione), is a widely used antifungal and antibacterial agent in anti-dandruff shampoos and other personal care products.[1][2][24]
-
Insecticides and Herbicides: Further chlorination of this compound yields 2,6-dichloropyridine, an intermediate for insecticides like chlorpyrifos (B1668852) and herbicides like triclopyr.[24]
-
Plant Growth Regulators: It is a precursor for clopidol (B1669227) (forchlorfenuron), a substance that promotes cell division in plants.[24]
Workflow: Synthesis of Pheniramine Precursor
Caption: Simplified synthesis of a key pheniramine intermediate.
Conclusion
This compound is a profoundly significant and versatile chemical intermediate. Its value is rooted in the predictable and efficient reactivity of its C-Cl bond via nucleophilic aromatic substitution, enabling the straightforward synthesis of a vast range of substituted pyridine derivatives. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the synthetic routes to this compound and its subsequent chemical transformations is essential for innovation. The continued development of more efficient reaction protocols, such as those employing flow chemistry, further enhances its utility, ensuring its central role in chemical manufacturing for years to come.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chempanda.com [chempanda.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound [jubilantingrevia.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 13. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. CN105669535A - One-step synthesis method of this compound from N-pyridine oxide - Google Patents [patents.google.com]
- 16. Why this compound and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 17. youtube.com [youtube.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. yufengchemicals.com [yufengchemicals.com]
- 23. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. guidechem.com [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1]
The synthesis of biaryl and hetero-biaryl moieties is of particular importance in drug discovery, as these structural motifs are present in a vast number of biologically active molecules.[1][2] The coupling of 2-chloropyridine with various arylboronic acids provides a direct route to 2-arylpyridines, a class of compounds with significant pharmacological activities.[2] Although 2-chloropyridines are often more economical and readily available than their bromo or iodo counterparts, their lower reactivity presents a challenge, necessitating the use of highly active and specialized catalyst systems.[1][3][4]
These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound with a range of arylboronic acids, offering a practical guide for researchers in academic and industrial settings.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species. This species then transfers the aryl group to the palladium(II) complex, displacing the chloride ion.[1]
-
Reductive Elimination: The two organic ligands on the palladium center (the pyridyl and aryl groups) couple and are eliminated as the final 2-arylpyridine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Experimental Workflow
The general workflow for the Suzuki coupling of this compound with arylboronic acids is outlined below. This process emphasizes the need for an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[4]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids using different catalyst systems.
Protocol 1: Using a Buchwald Phosphine (B1218219) Ligand (e.g., SPhos)
This protocol is adapted for challenging couplings that benefit from bulky, electron-rich phosphine ligands.[1][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-arylpyridine.[6]
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand Pre-catalyst (e.g., PEPPSI-IPr)
NHC ligands offer an alternative class of highly effective ligands for the coupling of less reactive chlorides.[5][7]
Materials:
-
This compound
-
Arylboronic acid
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).[5]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reactions with NHC catalysts are often faster and may be complete within 2-8 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[5]
-
Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These data are compiled from representative literature procedures and serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid under Various Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | Reflux | 18 | 80 (conversion) | [2] |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | Reflux | - | Inferior to Entry 1 | [2] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | Reflux | - | >80 | [2] |
| 4 | Pd(OAc)₂ | - | K₂CO₃ | DME/H₂O | Reflux | - | 81 | [2] |
Table 2: Suzuki Coupling of Various Chloropyridines with Arylboronic Acids
| Entry | Chloropyridine | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | High | [1] |
| 2 | This compound | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 82 | [8] |
| 3 | 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | Excellent | [8] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 71 | [9][10] |
Catalytic Cycle and Troubleshooting
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient oxidative addition- Inappropriate base or solvent | - Use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or an NHC pre-catalyst).[3][4]- Increase the reaction temperature (typically 80-120 °C).[4]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the solvent system can dissolve the reactants.[4] |
| Significant side products (e.g., dehalogenation, protodeboronation) | - Presence of oxygen deactivating the catalyst- Unstable boronic acid- Non-optimal ligand choice | - Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing solvents and the reaction vessel.[4]- Use anhydrous conditions if boronic acid instability is suspected.[4]- Select a bulky, electron-rich ligand to promote the desired reductive elimination over side reactions.[3] |
| Reaction stalls | - Catalyst deactivation (e.g., coordination of the pyridine (B92270) nitrogen to palladium) | - Employ bulky ligands that sterically shield the palladium center to mitigate coordination by the pyridine nitrogen.[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful method for the synthesis of 2-arylpyridines, which are valuable scaffolds in drug discovery. While the reduced reactivity of this compound presents challenges, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, allows for efficient and high-yielding transformations. Careful optimization of the catalyst, ligand, base, and solvent system is critical for success. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize this important reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloropyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-chloropyridine with primary amines. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds that are crucial for the development of pharmaceuticals and other advanced materials. The protocols and data presented herein are designed to facilitate the successful application of this methodology in a research and development setting.
Introduction
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl amines.[1][2][3] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions. The coupling of this compound with primary amines is a particularly relevant transformation, as the resulting 2-aminopyridine (B139424) scaffold is a common motif in a wide range of biologically active molecules.
This document outlines the key parameters for the successful execution of this reaction, including the choice of catalyst, ligand, base, and solvent. Detailed experimental protocols and tabulated data from representative examples are provided to guide the user in optimizing their specific transformations.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction components.
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common.[4]
-
Ligand: The choice of phosphine (B1218219) ligand is critical for an efficient reaction. Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle. For the coupling of primary amines with this compound, ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy.
-
Base: A strong, non-nucleophilic base is required to deprotonate the primary amine, facilitating its entry into the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.[5] Other bases such as potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[2]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for this reaction.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of this compound and its derivatives with various primary amines.
Table 1: Amination of this compound with Aniline Derivatives
| Entry | Aniline Derivative | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (1.4) | Dioxane | 110 | 12 | 92 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | Toluene | 100 | 24 | 88 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.3) | Toluene | 100 | 16 | 90 |
Table 2: Amination of this compound with Alkylamines
| Entry | Alkylamine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 80 | 12 | 85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (1.4) | Dioxane | 90 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | Toluene | 80 | 24 | 91 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.3) | Toluene | 100 | 24 | 75 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure that can be adapted for a wide range of primary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Primary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equivalent) and the primary amine (1.1-1.2 equivalents) to the reaction vessel.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
Application Notes: Sonogashira Coupling of 2-Chloropyridine with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[3] The resulting 2-alkynylpyridine motifs are of significant interest to medicinal chemists and drug development professionals, as they are key structural components in numerous biologically active compounds and pharmaceuticals.[3][4] The introduction of a rigid alkynyl group can profoundly influence a molecule's steric and electronic properties, making the Sonogashira coupling an invaluable tool in lead optimization and the synthesis of novel chemical entities.[3]
While highly effective, the coupling of 2-chloropyridines presents a greater challenge compared to their bromo or iodo counterparts due to the lower reactivity of the C-Cl bond.[4][5] Consequently, reaction conditions often require higher temperatures, more active catalyst systems, or longer reaction times to achieve satisfactory yields. These application notes provide detailed protocols and key performance data for the successful Sonogashira coupling of 2-chloropyridines and related 2-halopyridines with various terminal alkynes.
Key Reaction Parameters
Successful Sonogashira coupling is contingent on the careful optimization of several parameters:
-
Catalyst System : A combination of a palladium(0) or palladium(II) precatalyst and a copper(I) salt (typically CuI) is standard.[1] Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[1][3] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[3][6] Copper-free conditions have also been developed to prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7][8]
-
Base : An amine base, such as triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH), or diisopropylethylamine (DIPEA), is essential.[3][5] It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[5]
-
Solvent : Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[3] Common choices include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and 1,4-dioxane.[3][9] In some cases, the amine base can also serve as the solvent.[5]
-
Temperature : While many Sonogashira couplings can be performed at room temperature, the lower reactivity of 2-chloropyridines often necessitates heating, with temperatures ranging from 60-120 °C.[3][9][10]
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative conditions and yields for the coupling of various 2-halopyridines with terminal alkynes.
| Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | 5 | Et₃N | DMF | 100 | 3 | 96 | [10][11] |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | 5 | Et₃N | DMF | 100 | 3 | 89 | [10] |
| 2-Amino-3-bromo-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | 5 | Et₃N | DMF | 100 | 3 | 90 | [11] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.02) / PPh₃ (0.04) | 0.04 | K₂CO₃ | Toluene | 90 | 24 | 91 | [12] |
| 2,6-Dibromopyridine | Terminal Alkyne (generic) | PdCl₂(PPh₃)₂ (3.0) | 5 | Et₃N | DMF | 60-80 | 12-24 | Varies | [3] |
| 2-(2-Chloropyridin-4-yl)propan-2-ol | Terminal Alkyne (generic) | Pd(PPh₃)₂Cl₂ (1-5) | 1-10 | Et₃N | 1,4-Dioxane | 80-100 | 4-24 | Varies | [9] |
| Generic Aryl Halide | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | 2.5 | i-Pr₂NH | THF | RT | 3 | 89 | [5] |
Note: Yields are for isolated products and are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a 2-chloropyridine derivative with a terminal alkyne using a standard Pd/Cu catalyst system.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)[9]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)[9]
-
Copper(I) iodide (CuI) (1-10 mol%)[9]
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 - 7.0 equiv)[3][5]
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-Dioxane)[3][9]
-
Argon or Nitrogen gas
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).[3][9]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base (e.g., Et₃N).[3]
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring reaction mixture.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C for chloropyridines).[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic layer, and wash sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine.[5][9]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper salts or when alkyne homocoupling is a significant side reaction.[7]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)[7] or Pd(OAc)₂/ligand combination.
-
Strong, non-nucleophilic base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 equiv)[7] or an inorganic base like Cs₂CO₃.[6]
-
Anhydrous, degassed solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))[7]
-
Argon or Nitrogen gas
-
Standard workup reagents as listed in Protocol 1.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst.
-
Add the this compound derivative (1.0 equiv) and the base (2.0 equiv).
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.5 equiv).[7]
-
Seal the tube and stir the reaction mixture at the appropriate temperature (can range from room temperature to 60 °C depending on the catalyst system).[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps (8-11) as described in Protocol 1 to isolate the final product.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. scirp.org [scirp.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloropyridine with Alkoxides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyridine with various alkoxides. The synthesis of 2-alkoxypyridines is a crucial transformation in medicinal chemistry, as these moieties are present in numerous pharmacologically active compounds. This guide outlines the reaction mechanism, provides step-by-step procedures for different alkoxide nucleophiles, and includes tabulated data for reaction conditions and yields. Additionally, safety protocols for handling the requisite reagents are detailed.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. In the context of heterocyclic chemistry, the pyridine (B92270) ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group at the 2- or 4-position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates these positions towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.
The reaction of this compound with alkoxides proceeds through a bimolecular addition-elimination mechanism. The alkoxide attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The aromaticity is then restored by the elimination of the chloride ion, yielding the corresponding 2-alkoxypyridine. These products are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2]
Reaction Mechanism and Logical Workflow
The general mechanism for the SNAr reaction of this compound with an alkoxide is depicted below. The reaction is initiated by the nucleophilic attack of the alkoxide on the C2 position of the pyridine ring, which is activated by the ring nitrogen. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the 2-alkoxypyridine product.
References
Application Notes and Protocols for the Synthesis of 2-Arylpyridines Using 2-Chloropyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpyridine scaffold is a privileged structural motif prevalent in a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and versatile synthetic methods to access these valuable compounds is a key focus in medicinal and materials chemistry.[1] 2-Chloropyridine serves as an economical and readily available starting material for the synthesis of these important molecules.[3] This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines from this compound via modern cross-coupling methodologies. Key methods covered include the Suzuki-Miyaura, Stille, and Negishi couplings, as well as emerging techniques like direct C-H arylation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl synthesis.[2][3] The reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[3] For less reactive substrates like this compound, the choice of catalyst, ligand, and base is critical to achieve high yields.[3]
References
Preparation of 2-Aminopyridines from 2-Chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyridines from 2-chloropyridine. 2-Aminopyridines are crucial building blocks in the development of pharmaceuticals and other functional materials. The methodologies covered include classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig amination, offering a range of options depending on the substrate scope, required reaction conditions, and available laboratory equipment.
Introduction
The conversion of this compound to 2-aminopyridine (B139424) is a fundamental transformation in synthetic organic chemistry. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the C2 position towards nucleophilic attack, making this compound a viable substrate for amination reactions. While direct SNAr reactions are possible, they often require harsh conditions due to the relatively low reactivity of the C-Cl bond compared to other halogens.[1] To overcome these limitations, Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods, allowing for the formation of C-N bonds under milder conditions with a broader range of amines.[2]
This guide presents both approaches, providing quantitative data and step-by-step protocols to enable researchers to select and implement the most suitable method for their specific synthetic needs.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various conditions for the preparation of 2-aminopyridines from this compound, allowing for a direct comparison of the different methodologies.
| Method | Amine Nucleophile | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SNAr (Conventional Heating) | Various Amines | None | KF (2 equiv.) | Water | 100 | 17 | Fair |
| SNAr (Flow Reactor) | Secondary Amines | None | - | NMP | 200-300 | Short | Good-Exc. |
| SNAr (Microwave) | Piperidine | None | - | - | 130-150 | 0.5-2 | Good |
| Buchwald-Hartwig Amination | Primary Amines | Pd₂(dba)₃/Ligand | NaOtBu | Toluene (B28343) | 80-110 | 12-48 | 70-95 |
| Buchwald-Hartwig Amination | Benzylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | High |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Morpholine (B109124)
This protocol describes a general procedure for the uncatalyzed amination of this compound with a secondary amine using conventional heating.
Materials:
-
This compound
-
Morpholine
-
Potassium Fluoride (B91410) (KF)
-
Water
-
Isopropyl acetate (B1210297)
-
Aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Reaction vial (5 mL)
-
Heating block
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 5 mL reaction vial, add this compound (1.0 equiv., 1.75 mmol), morpholine (1.0 equiv., 1.75 mmol), and potassium fluoride (2.0 equiv., 3.50 mmol).
-
Add 1 mL of water to the vial.
-
Seal the vial and place it on a pre-heated heating block at 100 °C.
-
Stir the reaction mixture for 17 hours.
-
After cooling to room temperature, quench the reaction by adding 40 mL of an aqueous potassium carbonate solution.
-
Extract the product with isopropyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-morpholinopyridine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol details a general procedure for the synthesis of N-substituted-2-aminopyridines using a palladium catalyst and a phosphine (B1218219) ligand.[1][3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, octylamine) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Xantphos (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, deoxygenated toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add the anhydrous, deoxygenated toluene via syringe, followed by the primary amine (1.2 equiv.).
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-aminopyridine.
Visualizations
Caption: Synthetic routes for the preparation of 2-aminopyridines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: The Role of 2-Chloropyridine in the Synthesis of First-Generation Antihistamines
Introduction
2-Chloropyridine is a vital heterocyclic intermediate used extensively in the pharmaceutical industry.[1][2][3] It serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including several first-generation H1 antihistamines.[1][2][3] These antihistamines, such as pheniramine (B192746) and its halogenated analogue chlorpheniramine (B86927), are alkylamine derivatives widely used to treat symptoms of allergic conditions like allergic rhinitis and urticaria.[4][5] The synthesis of these compounds relies on the reactivity of the C-Cl bond in this compound, which is susceptible to nucleophilic substitution.[1] This document provides detailed protocols and data for the synthesis of chlorpheniramine, a prominent antihistamine, using this compound as a key precursor.
First-generation antihistamines are known for their efficacy in blocking the H1 histamine (B1213489) receptor, but they can also cross the blood-brain barrier, which may lead to side effects such as sedation.[6][7][8] Despite this, they remain important medications in clinical use.[7] The synthetic routes detailed herein are foundational in medicinal chemistry for producing this class of drugs.
Synthesis of Chlorpheniramine from this compound
The synthesis of chlorpheniramine from this compound is a multi-step process that begins with the formation of a carbon-carbon bond between the pyridine (B92270) ring and a substituted phenylacetonitrile. This is followed by an alkylation step and subsequent hydrolysis and decarboxylation to yield the final product.[4]
Logical Synthesis Pathway
The overall synthetic route involves three main stages starting from the initial reactants.
Caption: General synthesis pathway for Chlorpheniramine.
Quantitative Data Summary
The following tables summarize the reactants, conditions, and yields for key steps in the synthesis of chlorpheniramine.
Table 1: Reactants and Conditions for the Synthesis of Intermediate 1 Intermediate 1: 4-chlorophenyl(2-pyridyl)acetonitrile
| Reactant/Parameter | Molar Ratio/Value | Reference |
| p-Chlorophenylacetonitrile | 1.0 eq | [9] |
| This compound | ~0.7 eq (by mass) | [10] |
| Sodium Amide (NaNH₂) | ~2.2 eq | [9] |
| Solvent | Toluene | [9][10][11] |
| Initial Temperature | 15°C | [10][11] |
| Reaction Temperature | Room Temperature (25-30°C) | [9][10][11] |
| Reaction Time | 2 - 5 hours | [10][11] |
Table 2: Reported Yield for Intermediate 1
| Product | Form | Yield | Reference |
| Intermediate 1 | Oily Liquid | 95% | [10][11] |
Experimental Protocols
The following protocols are based on patented synthesis methods for chlorpheniramine and its intermediates.[4][10][11]
Protocol 1: Synthesis of 4-chlorophenyl(2-pyridyl)acetonitrile (Intermediate 1)
This procedure details the reaction of p-chlorophenylacetonitrile with this compound in the presence of sodium amide.[10][11]
Materials:
-
p-Chlorophenylacetonitrile (200 g)
-
This compound (100 g)
-
Sodium amide (51.5 g)
-
Toluene (600 ml)
-
Ice water bath
-
Brine solution
-
Reaction flask (1L, three-necked)
Procedure:
-
Add 200 g of p-chlorophenylacetonitrile, 100 g of this compound, and 600 ml of toluene to a 1L three-necked reaction flask.
-
Cool the mixture to 15°C using an ice water bath.[10]
-
Carefully add 51.5 g of sodium amide to the cooled mixture. The addition may be exothermic.
-
Once the addition is complete, allow the reaction to proceed at room temperature (25-30°C) for 2 to 5 hours.[9][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the aqueous layer. Wash the organic layer with 200 ml of brine solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, Intermediate 1, as an oil.[10]
Protocol 2: Synthesis of Chlorpheniramine
This protocol describes the subsequent alkylation and final conversion to chlorpheniramine.
Materials:
-
Intermediate 1 (from Protocol 1)
-
2-Dimethylaminoethylchloride hydrochloride
-
Sodium amide
-
Strong base (e.g., Sodium Hydroxide solution)
-
Appropriate solvent (e.g., Toluene)
Procedure:
-
Alkylation: The intermediate (4-chlorophenyl(2-pyridyl)acetonitrile) is alkylated using 2-dimethylaminoethylchloride in the presence of sodium amide.[4] This step yields γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine.
-
Hydrolysis and Decarboxylation: The resulting cyano-intermediate is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating with a strong base, such as sodium hydroxide.[4][12]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The solvent is then removed, and the crude chlorpheniramine can be purified, for example, by vacuum distillation.
-
Salt Formation (Optional): For pharmaceutical use, the chlorpheniramine base is often converted to its maleate (B1232345) salt. This is done by reacting the base with maleic acid in a suitable solvent like absolute ethanol.[12]
Visualizations
Experimental Workflow for Intermediate 1 Synthesis
This diagram illustrates the step-by-step laboratory workflow for producing the key intermediate.
Caption: Workflow for synthesizing Intermediate 1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. ijrpr.com [ijrpr.com]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 9. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]
- 10. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]
- 11. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chloropyridine as a Precursor for Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-chloropyridine as a versatile precursor for the synthesis of potent agricultural fungicides. The following sections detail the synthesis of key fungicidal compounds derived from this compound, their mechanisms of action, and their efficacy against various plant pathogens.
Introduction
This compound is a key building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its reactivity allows for the introduction of different functional groups, leading to the creation of compounds with diverse biological activities. This document focuses on two main derivatives: Zinc Pyrithione, a broad-spectrum fungicide, and Forchlorfenuron, a plant growth regulator whose precursor, 4-amino-2-chloropyridine, exhibits fungicidal properties.
Fungicides Derived from this compound
Zinc Pyrithione
Zinc Pyrithione is a well-established coordination complex with potent fungistatic and bacteriostatic properties. It is synthesized from this compound through a multi-step process.
Synthesis Workflow:
Application Notes and Protocols: Synthesis of Substituted Pyridines via Lithiation of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted pyridines through the regioselective lithiation of 2-chloropyridine. This versatile method allows for the introduction of a wide range of functional groups at different positions of the pyridine (B92270) ring, making it a valuable tool in medicinal chemistry and materials science.
Introduction
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for the functionalization of pyridines is therefore of significant interest. Directed ortho-metalation (DoM) and related lithiation strategies provide a powerful means to achieve this. This compound is a readily available and versatile starting material for such transformations. The chloro substituent can direct lithiation to the C3 position, or, under specific conditions, lithiation can be achieved at the C6 position. The resulting lithiated intermediates can be trapped with a variety of electrophiles to introduce diverse functionalities. This document outlines the two primary regioselective lithiation pathways of this compound and provides detailed protocols for their implementation.
Regioselective Lithiation Strategies
The regioselectivity of the lithiation of this compound is highly dependent on the choice of the lithiating agent and reaction conditions. Two principal pathways are commonly employed to achieve selective functionalization at either the C3 or C6 position.
-
C3-Lithiation via Directed ortho-Metalation (DoM): The chlorine atom at the C2 position acts as a directing metalation group (DMG), facilitating the deprotonation at the adjacent C3 position. Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are typically used to achieve high regioselectivity for C3-lithiation, minimizing nucleophilic attack at the pyridine ring.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 3-substituted and 6-substituted 2-chloropyridines using various electrophiles.
Table 1: Synthesis of 3-Substituted 2-Chloropyridines via C3-Lithiation
| Lithiating Agent | Electrophile | Product (E) | Yield (%) | Reference |
| LTMP | DCl/D₂O | D | 70 | [1] |
| n-BuLi | DCl/D₂O | D | 75 | [1] |
| n-BuLi | Me₂NCHO | CHO | 50 | [1] |
| n-BuLi | Me₃SiCl | Me₃Si | 75 | [1] |
| LDA | Me₃SiCl | Me₃Si | 74 | [1] |
| n-BuLi | MeI | Me | 80 | [1] |
| n-BuLi | CH₂=CH-CH₂I | CH₂=CH-CH₂ | 45 | [1] |
| n-BuLi | MeCHO | MeCH(OH) | 75 | [1] |
| n-BuLi | (CH₂)₅CO | (CH₂)₅C(OH) | 70 | [1] |
| n-BuLi | PhCHO | PhCH(OH) | 70 | [1] |
| n-BuLi | Ph₂CO | Ph₂C(OH) | 55 | [1] |
| n-BuLi | EtCOEt | EtC(OH)Et | 70 | [1] |
| n-BuLi | Br₂ | Br | 30 | [1] |
| n-BuLi | I₂ | I | 60 | [1] |
| LTMP | I₂ | I | 72 | [2] |
Table 2: Synthesis of 6-Substituted 2-Chloropyridines via C6-Lithiation with BuLi-LiDMAE
| Electrophile | Product | Yield (%) | Reference |
| D₂O | 2-chloro-6-deuteriopyridine | >95 | [3] |
| Benzaldehyde (B42025) | (2-chloropyridin-6-yl)(phenyl)methanol | 75 | [4] |
| Acetone | 2-(2-chloropyridin-6-yl)propan-2-ol | 70 | [4] |
| Cyclohexanone | 1-(2-chloropyridin-6-yl)cyclohexan-1-ol | 80 | [4] |
| Iodine | 2-chloro-6-iodopyridine | 65 | [4] |
| Trimethylsilyl chloride | 2-chloro-6-(trimethylsilyl)pyridine | 85 | [4] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of 2-Chloro-3-iodopyridine (C3-Functionalization)
This protocol details the C3-lithiation of this compound using lithium 2,2,6,6-tetramethylpiperidide (LTMP) followed by quenching with iodine.[2]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Heptane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous THF, add n-butyllithium in hexanes (1.0 eq) dropwise at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to generate LTMP.
-
Add this compound (1.0 eq) dropwise to the LTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
In a separate flask, dissolve iodine (1.0 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Continue stirring for 30 minutes at -78 °C.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., heptane/ethyl acetate eluent) to afford 2-chloro-3-iodopyridine.
Protocol 2: Synthesis of (2-Chloropyridin-6-yl)(phenyl)methanol (C6-Functionalization)
This protocol describes the C6-lithiation of this compound using the BuLi-LiDMAE superbase, followed by trapping with benzaldehyde.[4]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(Dimethylamino)ethanol (DMAE)
-
Anhydrous hexane
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(dimethylamino)ethanol (1.0 eq) in anhydrous hexane, add n-butyllithium in hexanes (1.0 eq) dropwise at 0 °C. Stir for 15 minutes to form LiDMAE.
-
Add another equivalent of n-butyllithium in hexanes (1.0 eq) at 0 °C and stir for an additional 15 minutes to generate the BuLi-LiDMAE superbase.
-
Cool the mixture to -78 °C and add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add benzaldehyde (1.1 eq) dropwise at -78 °C.
-
Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., flash chromatography) to yield (2-chloropyridin-6-yl)(phenyl)methanol.
Mandatory Visualizations
Caption: C3-Functionalization Workflow
Caption: C6-Functionalization Workflow
Caption: Regioselective Pathways
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual C-6 Lithiation of this compound-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nickel-Catalyzed Amination of 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amine moieties are prevalent in a vast array of therapeutic agents. The nickel-catalyzed amination of 2-chloropyridine offers a cost-effective and highly efficient alternative to traditional palladium-catalyzed methods for synthesizing 2-aminopyridine (B139424) derivatives, which are key building blocks in drug discovery. This document provides detailed application notes and experimental protocols for this important transformation.
Introduction
Aryl chlorides, including this compound, are often more economical and widely available than their bromide or iodide counterparts. Nickel catalysis has emerged as a powerful tool for activating the relatively inert C-Cl bond, enabling efficient cross-coupling reactions.[1][2] Various nickel catalyst systems have been developed, demonstrating broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis.[3][4][5] These reactions are crucial for accessing a diverse range of 2-aminopyridine derivatives, which are integral to numerous pharmaceutical compounds.
Catalytic Systems and Reaction Conditions
Several nickel-based catalytic systems have proven effective for the amination of this compound and other aryl chlorides. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
A common approach involves the use of a Ni(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in combination with a suitable ligand.[1] Alternatively, air-stable Ni(II) precatalysts like (DPPF)NiCl₂ or NiCl₂(DME) can be employed, which are often more convenient for laboratory use.[2][3][4][5]
Key Components of the Catalytic System:
-
Nickel Precursor: Ni(COD)₂ (a Ni(0) source) or air-stable Ni(II) sources like NiCl₂(DME) and (DPPF)NiCl₂.[1][2][3]
-
Ligands: Phosphine ligands are crucial for the catalytic cycle. Commonly used ligands include 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 1,10-phenanthroline (B135089).[1] For challenging couplings, sterically hindered N-heterocyclic carbene (NHC) ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) can be effective.[6] Josiphos-type ligands have also been successfully employed.[7][8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[1]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene (B28343) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are frequently used.[1][3][4][5] Pyridine can also be used as a solvent, particularly with the 1,10-phenanthroline ligand.[1]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative quantitative data for the nickel-catalyzed amination of aryl chlorides, including chloropyridine derivatives, with various amines. This allows for a direct comparison of different catalytic systems and their efficiencies.
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | N-Methylaniline | 2 mol% Ni(COD)₂ / 4 mol% DPPF | NaOtBu | Toluene | 100 | 80 | [1] |
| 2 | This compound | Dibenzylamine | 5 mol% Ni(COD)₂ / 10 mol% DPPF | NaOtBu | Toluene | 100 | 85 | [1] |
| 3 | This compound | Indoline | 5 mol% Ni(COD)₂ / 10 mol% 1,10-phenanthroline | NaOtBu | Pyridine | 100 | 82 | [1] |
| 4 | 4-Chloroanisole | Morpholine | 5 mol% NiCl₂(DME) / 7.5 mol% SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 95 | [6] |
| 5 | 3-Chloropyridine | Morpholine | 5 mol% NiCl₂(DME) / 7.5 mol% SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 85 | [6] |
| 6 | 2-Chloroquinoline | Morpholine | 3 mol% NiCl₂(DME) / 4.5 mol% SIPr·HCl | NaOtBu | 2-MeTHF | 100 | 94 (gram-scale) | [3][4] |
Experimental Protocols
Below are detailed methodologies for two key experimental setups for the nickel-catalyzed amination of this compound.
Protocol 1: Amination using Ni(COD)₂ with DPPF Ligand
This protocol is adapted from literature procedures for the amination of aryl chlorides.[1]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Amine (e.g., Dibenzylamine)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, charge a sealable Schlenk tube with Ni(COD)₂ (0.05 mmol, 5 mol%), DPPF (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (1 mL) to the tube. Then, add the this compound (1.0 mmol) followed by the amine (1.2 mmol). Add additional toluene (3 mL) to achieve the desired concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture and monitor its progress by GC or TLC until the starting this compound has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether, 10 mL), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aminopyridine derivative.
Protocol 2: Amination using Air-Stable NiCl₂(DME) with SIPr·HCl Ligand
This protocol utilizes an air-stable Ni(II) precatalyst, offering greater operational simplicity.[6]
Materials:
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(DME)]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Phenylboronic acid pinacol (B44631) ester (PhBPin) as a reductant
-
This compound
-
Amine (e.g., Morpholine)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Oven-dried vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried vial under an inert atmosphere, add NiCl₂(DME) (0.05 mmol, 5 mol%), SIPr·HCl (0.075 mmol, 7.5 mol%), sodium tert-butoxide (2.0 mmol), and phenylboronic acid pinacol ester (1.2 mmol).
-
Reagent Addition: Add the this compound (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by anhydrous 2-MeTHF (2.0 mL).
-
Reaction: Seal the vial and place it in a preheated aluminum heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by GC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualizations
Catalytic Cycle for Nickel-Catalyzed Amination
The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed amination of an aryl chloride. The cycle involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active Ni(0) catalyst.[7]
Caption: Proposed catalytic cycle for nickel-catalyzed C-N cross-coupling.
General Experimental Workflow
The logical flow for setting up a nickel-catalyzed amination reaction is depicted below. This workflow emphasizes the importance of an inert atmosphere and anhydrous conditions for successful and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Flow Chemistry Applications for Reactions of 2-Chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting chemical reactions with 2-chloropyridine using flow chemistry. The adoption of continuous-flow technologies offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. These notes focus on three key transformations of this compound: Nucleophilic Aromatic Substitution (SNAr), Lithiation and Borylation, and the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Uncatalyzed Amination
The direct amination of this compound is a fundamental transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Flow chemistry enables the use of high temperatures and pressures to accelerate this often sluggish reaction without the need for a catalyst, significantly reducing reaction times and improving process efficiency.
Application Note:
Uncatalyzed nucleophilic aromatic substitution (SNAr) of this compound with a variety of amines can be efficiently performed in a continuous-flow reactor.[1][2] The high-temperature and high-pressure conditions achievable in a flow setup overcome the activation barrier for the reaction, leading to good to excellent yields in short residence times.[1] This method is applicable to a range of secondary amines, including those with functional groups like alcohols, ethers, and tertiary amines.[3] The use of a flow reactor minimizes the formation of side products often observed in prolonged batch reactions at high temperatures.[1]
Quantitative Data Summary:
| Entry | Amine | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Piperidine | 240 | 10 | 76 |
| 2 | Piperidine | 240 | 20 | >95 |
| 3 | Morpholine | 250 | 10 | 85 |
| 4 | N-Methylpiperazine | 250 | 10 | 92 |
| 5 | Pyrrolidine | 240 | 10 | 88 |
| 6 | 4-Piperidinopiperidine | 260 | 10 | 75 |
| 7 | (R)-3-Hydroxypyrrolidine | 250 | 10 | 81 |
Data sourced from Hamper, B. C.; Tesfu, E. Synlett 2007, (14), 2257-2261.[1][2][3]
Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Flow reactor system (e.g., stainless steel coil reactor)
-
High-pressure liquid chromatography (HPLC) pumps
-
Back-pressure regulator
-
Heating unit (e.g., oven or heating blocks)
-
Collection vessel
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (0.1 M) and the desired amine (0.2 M) in anhydrous NMP.
-
System Setup:
-
Assemble the flow reactor system, ensuring all connections are secure. A typical setup consists of two HPLC pumps, a T-mixer, the heated reactor coil, a back-pressure regulator, and a collection vessel.
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to maintain the solvent in the liquid phase at high temperatures.
-
-
Reaction Execution:
-
Pump the reagent solution through the reactor at a predetermined flow rate to achieve the desired residence time. For example, for a 10 mL reactor, a flow rate of 1.0 mL/min will result in a residence time of 10 minutes.
-
Heat the reactor to the optimized temperature (e.g., 240 °C).
-
Allow the system to reach a steady state before collecting the product stream.
-
-
Work-up and Analysis:
-
The collected reaction mixture can be analyzed directly by HPLC to determine conversion and yield.
-
For isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or crystallization.
-
Experimental Workflow:
SNAr Amination Workflow
Lithiation and Borylation
The generation of organolithium intermediates from this compound is a powerful strategy for further functionalization. However, these intermediates can be unstable at ambient temperatures. Flow chemistry provides a safe and efficient means to generate and immediately react these species at low temperatures with very short residence times, minimizing decomposition.
Application Note:
The lithiation of 2,3-dihalopyridines, followed by borylation, can be performed with high regioselectivity and yield in a continuous-flow system. This methodology allows for the rapid generation of pyridyl boronic esters, which are versatile building blocks in cross-coupling reactions. The precise temperature control and short residence times offered by flow reactors are crucial for handling the often-unstable lithiated intermediates, preventing side reactions such as "halogen dance" rearrangements.
Quantitative Data Summary:
| Entry | Dihalopyridine | Base | Temperature (°C) | Residence Time (s) | Electrophile | Product | Yield (%) |
| 1 | 2-Chloro-3-bromopyridine | LDA | -70 | 0.5 | B(OiPr)₃ | 3-Bromo-2-chloro-4-(B(O-iPr)₂)pyridine | 85 |
| 2 | 2-Chloro-3-bromopyridine | LDA | -20 | 1.2 | B(OiPr)₃ | 2-Chloro-4-(B(O-iPr)₂)pyridine | 90 |
Data adapted from principles described in Baxendale, I. R. et al. Org. Lett. 2018, 20 (14), 4333–4337.
Experimental Protocol:
Materials:
-
2,3-Dichloropyridine or 2-chloro-3-bromopyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in a suitable solvent (e.g., THF/hexanes)
-
Triisopropyl borate (B1201080) (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Flow reactor system with efficient cooling
-
Syringe pumps
-
Micromixer
-
Back-pressure regulator
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Reagent Preparation: Prepare solutions of the dihalopyridine in anhydrous THF (e.g., 0.2 M), the organolithium base (e.g., 1.6 M in hexanes), and triisopropyl borate in anhydrous THF (e.g., 1.0 M).
-
System Setup:
-
Assemble a multi-pump flow system with two micromixers and two cooled reactor coils.
-
The first reactor coil is for the lithiation, and the second is for the borylation. Both should be immersed in a cooling bath (e.g., -78 °C).
-
-
Reaction Execution:
-
Pump the dihalopyridine solution and the organolithium base solution into the first micromixer.
-
The resulting stream flows through the first cooled reactor coil to allow for complete lithiation.
-
The stream of the lithiated intermediate is then mixed with the triisopropyl borate solution in the second micromixer.
-
The reaction mixture then passes through the second cooled reactor coil.
-
The product stream is quenched by flowing it into a collection vessel containing a stirred, cooled quenching solution.
-
-
Work-up and Analysis:
-
The quenched reaction mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
-
Experimental Workflow:
Lithiation-Borylation Workflow
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Adapting this reaction to a continuous-flow process using a packed-bed reactor with a heterogeneous catalyst offers advantages in terms of catalyst recycling, reduced metal contamination in the product, and simplified purification.
Application Note:
The Suzuki-Miyaura cross-coupling of this compound derivatives with boronic acids can be efficiently performed in a continuous-flow system.[3] The use of a packed-bed reactor containing an immobilized palladium catalyst allows for a continuous process with easy separation of the product from the catalyst. This approach is particularly beneficial for large-scale synthesis, where catalyst cost and removal are significant considerations. The reaction conditions, including temperature, residence time, and base, can be readily optimized in a flow setup to maximize yield and throughput.
Quantitative Data Summary:
| Entry | This compound Derivative | Boronic Acid | Catalyst | Base | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (immobilized) | K₂CO₃ | 120 | 15 | 85 |
| 2 | 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (immobilized) | Cs₂CO₃ | 100 | 20 | 92 |
| 3 | This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (immobilized) | K₃PO₄ | 110 | 10 | 78 |
Data are representative and based on principles from various sources on flow Suzuki-Miyaura couplings.
Experimental Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Immobilized palladium catalyst (e.g., Pd on a solid support)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water mixture)
-
Flow reactor system with a packed-bed reactor
-
HPLC pump
-
Back-pressure regulator
-
Heating unit
Procedure:
-
Reagent Preparation: Prepare a solution of this compound, the boronic acid, and the base in the chosen solvent system. The solution should be degassed to remove oxygen.
-
System Setup:
-
Pack a column with the immobilized palladium catalyst to create the packed-bed reactor.
-
Integrate the packed-bed reactor into the flow system, which includes an HPLC pump, the heated reactor, a back-pressure regulator, and a collection vessel.
-
-
Reaction Execution:
-
Pump the degassed reagent solution through the heated packed-bed reactor at a flow rate that provides the optimal residence time.
-
Maintain the reactor at the desired temperature (e.g., 120 °C).
-
The back-pressure regulator ensures the solvent remains in the liquid phase.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
The product stream is free of the heterogeneous catalyst.
-
The solvent can be removed, and the crude product can be purified by standard methods such as crystallization or chromatography.
-
HPLC analysis can be used to determine the purity and yield of the product.
-
Experimental Workflow:
Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Starting from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine is a highly versatile and reactive organohalide intermediate extensively utilized in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the electron-deficient nature of the pyridine (B92270) ring and the presence of a good leaving group (chlorine) at the 2-position, which facilitates nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of several key active pharmaceutical ingredients (APIs) using this compound as a primary starting material. The protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and organic synthesis.
Synthesis of Mirtazapine
Mirtazapine is a tetracyclic antidepressant belonging to the piperazino-azepine group of compounds.[4][5] A common synthetic route involves the nucleophilic substitution of a this compound derivative with 1-methyl-3-phenylpiperazine, followed by a series of transformations to construct the final tetracyclic structure.[6][7]
Logical Workflow for Mirtazapine Synthesis
References
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mirtazapine - Wikipedia [en.wikipedia.org]
- 6. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Chloropyridine in the Development of New Materials
Introduction
2-Chloropyridine is a versatile and reactive organohalide building block with the chemical formula C₅H₄ClN.[1][2] It serves as a crucial intermediate and precursor in the synthesis of a wide array of advanced materials. Its utility stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the pyridine (B92270) ring itself, which imparts unique electronic and coordination properties to the final material.[1][3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in synthesizing polymers, functional small molecules for electronic applications, and pharmaceutical intermediates.
Application 1: Synthesis of Pyridine-Containing Polymers
Pyridine-containing polymers are a significant class of materials investigated for applications ranging from contaminant capture and metal absorption to self-assembly of block copolymers and materials for high-temperature applications.[4] this compound and its derivatives are key starting materials for monomers used in various polymerization techniques.
Protocol 1: Synthesis of a Diamine Monomer for Polyimides
This protocol details the synthesis of a diamine monomer, 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane, using a this compound derivative. This monomer can then be polymerized with various aromatic dianhydrides to produce polyimides with excellent thermal and mechanical properties.[5]
Experimental Workflow:
Caption: Workflow for Polyimide Synthesis.
Methodology:
-
Synthesis of the Nitro Precursor:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-methyl-5-nitropyridine, bisphenol A, and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120°C and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2,2'-bis[4-(5-nitro-3-methyl-2-pyridoxy)phenyl]propane.
-
-
Reduction to Diamine Monomer:
-
Dissolve the nitro precursor in ethanol in a flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the hot solution through celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting solid is the diamine monomer, 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane, which can be further purified by recrystallization.[5]
-
-
Polymerization:
-
The synthesized diamine monomer is then reacted with various aromatic dianhydrides in a two-step polymerization process to form a series of polyimides.[5]
-
Data Presentation:
The resulting polyimide films exhibit high thermal stability and good mechanical properties.
| Property | Value Range |
| Glass Transition Temp. (Tg) | 236-300°C |
| 5% Weight Loss Temp. (T5%) | 470-492°C |
| 10% Weight Loss Temp. (T10%) | 499-515°C |
| UV Cut-off Wavelength | 338-399 nm |
| Table 1: Thermal and Optical Properties of Polyimides Derived from a this compound Precursor.[5] |
Application 2: Precursor for Functional Materials
This compound is a foundational molecule for creating more complex heterocyclic structures used in fine chemicals, pharmaceuticals, and materials for electronic devices like Organic Light-Emitting Diodes (OLEDs).[6][7][8] A key reaction is its chlorination to produce 2,6-dichloropyridine, a precursor for ligands and other intermediates.
Protocol 2: Liquid-Phase Chlorination of this compound
This protocol describes the synthesis of 2,6-dichloropyridine, a valuable intermediate, via direct chlorination of this compound.[9]
Methodology:
-
Reaction Setup:
-
Charge a suitable glass-lined reactor with this compound. The reactor should be equipped with a heating mantle, a gas inlet tube for chlorine, a mechanical stirrer, a thermometer, and a condenser connected to a neutralization trap (e.g., sodium hydroxide (B78521) solution).
-
Begin stirring and heat the this compound to the desired reaction temperature (e.g., 180°C).
-
-
Chlorine Introduction:
-
Once the temperature is stable, introduce a slow and controlled stream of chlorine gas through the gas inlet tube below the liquid surface.
-
Maintain a constant temperature throughout the reaction. The reaction is exothermic, so cooling may be required.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is complete when the concentration of this compound falls below a target level.[9]
-
-
Work-up and Purification:
-
Stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the 2,6-dichloropyridine.
-
Data Presentation:
The efficiency of the chlorination reaction is highly dependent on the reaction conditions.
| Starting Material | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Product | Conversion/Yield | Selectivity |
| This compound | Chlorine (gas) | 180 | 5 | 2,6-Dichloropyridine | 99.2% Conversion | 97.5% for 2,6-DCP |
| This compound | Chlorine (gas) | 160-190 | 4-10 | 2,6-Dichloropyridine | 95.5% Conversion | 93.7% for 2,6-DCP |
| Table 2: Comparative Data for Liquid-Phase Chlorination of this compound.[9] |
Logical Relationship Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Improved synthesis of 2,3-disubstituted pyridines by metallation of this compound: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. [PDF] Solid-State Organic Light-Emitting Diodes Based on Tris(2,2‘-bipyridine)ruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-Chloropyridine troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with 2-chloropyridine resulting in a consistently low yield?
Answer: Low yields with this compound substrates are a common challenge and can stem from several factors.[1][2] The primary reasons include:
-
Substrate Reactivity: 2-Chloropyridines are notably less reactive than their 2-bromo or 2-iodo counterparts.[1][2][3] This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2][3]
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, forming inactive species that hinder the catalytic cycle.[1][2][3] This is often referred to as the "2-pyridyl problem".[3]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex can be slow, especially for electron-deficient heteroaryl boron compounds.[1]
-
Side Reactions: Competing reactions such as protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.[1]
Question 2: What are the most common side reactions, and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1][3] This is particularly problematic with aqueous bases.[1]
-
Solution: To minimize protodeboronation, consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which are generally more stable.[1] Using anhydrous solvents and reagents can also be beneficial.[3]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][4]
Question 3: My this compound substrate seems unreactive. What specific conditions can improve the coupling?
Answer: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems and optimized conditions are often necessary.[1][2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2][3][5] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2][5]
-
Increase Reaction Temperature: Higher temperatures, often in the range of 80-120 °C, can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2][3] However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong base is often necessary.[1] Potassium phosphate (B84403) (K₃PO₄) is frequently effective in these challenging couplings.[1][2]
Question 4: How do I choose the right catalyst, base, and solvent?
Answer: The optimal combination is substrate-dependent, but here are some general guidelines for this compound couplings:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is a highly recommended starting point.[2][3]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2][3] While common bases like K₂CO₃ and Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results for less reactive chlorides.[1][2]
-
Solvent Choice: A mixture of an organic solvent and water is often used.[2][3] Common choices include dioxane/water, toluene (B28343)/water, or THF/water.[3] The water can be beneficial for the transmetalation step.[2] For water-sensitive substrates, anhydrous solvents like toluene or dioxane can be used.[1]
Question 5: Is it necessary to run the Suzuki coupling of 2-chloropyridines under an inert atmosphere?
Answer: Yes, it is strongly recommended. The active catalytic species is Pd(0), which is sensitive to oxidation by air.[1][3] Oxygen can lead to the formation of palladium oxides and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[1][3] It is crucial to degas all solvents and run the entire reaction under an inert atmosphere, such as argon or nitrogen.[1][3]
Data Presentation
Table 1: Recommended Catalyst Systems for this compound Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[1][3] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active and stable, particularly effective for challenging couplings.[1] |
| Pd(PPh₃)₄ | (None) | 2-5% | A common, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling a range of aryl chlorides.[1] |
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently the base of choice for challenging couplings with heteroaryl chlorides.[1][2] |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[1][3] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[1] |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice. |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[1][3] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1]
Experimental Protocols
Optimized General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the boronic acid/ester, the base, the palladium precursor, and the ligand.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][3]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of 2-chloropyridines.
Caption: A decision tree for troubleshooting low yields in this compound Suzuki couplings.
References
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination of 2-Chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Buchwald-Hartwig amination of 2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
Low conversion or reaction failure in the amination of 2-chloropyridines is a common issue primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides and catalyst deactivation.[1] The key reasons include:
-
Catalyst Poisoning by Pyridine (B92270) Nitrogen: The lone pair of electrons on the nitrogen atom of the this compound substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This is a prevalent challenge when working with 2-halopyridines.[2]
-
Slow Oxidative Addition: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and is slower for chlorides than for other halides.[1]
-
Suboptimal Ligand Choice: The use of ligands that are not sufficiently bulky or electron-rich can fail to promote the catalytic cycle effectively and prevent catalyst poisoning.[2]
-
Inadequate Reaction Conditions: Factors such as improper base selection, insufficient temperature, or the presence of oxygen and moisture can lead to catalyst deactivation and poor reaction performance.[1][3]
Q2: What are the visible signs of catalyst deactivation in my reaction?
Several visual cues can indicate that your palladium catalyst has been deactivated:
-
Formation of Palladium Black: The appearance of a fine black precipitate is a clear sign of catalyst decomposition, where active Pd(0) has agglomerated into inactive metallic palladium.[2]
-
No Color Change: A healthy Buchwald-Hartwig reaction typically has a characteristic color (e.g., yellow to reddish-brown). If the reaction mixture remains colorless or does not change color, it may indicate that the active catalyst has not formed or has been immediately deactivated.[2]
-
Reaction Stagnation: If you observe initial product formation (via TLC or LC-MS) that plateaus over time, it is likely that the catalyst has lost its activity during the reaction.[2]
Q3: How can I prevent catalyst poisoning by the this compound substrate?
The most effective strategy is to use sterically hindered and electron-rich phosphine (B1218219) ligands.[2] These bulky ligands create a coordinatively saturated environment around the palladium center, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[2]
Q4: What is hydrodehalogenation and how can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[1][3] This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination.[3][4] To suppress this:
-
Optimize Ligand Choice: Employing bulkier, more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[3]
-
Control Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the side reaction.[3]
-
Select the Appropriate Base: The choice of base can influence the extent of hydrodehalogenation.[3]
-
Ensure Anhydrous Conditions: Traces of water can promote hydrodehalogenation.[1]
Troubleshooting Guide
Issue 1: Low to No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Switch to a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, DavePhos).[1] | These ligands promote faster reductive elimination and sterically shield the palladium center from pyridine coordination.[2][4] |
| Use a pre-catalyst (e.g., G3 or G4 palladacycle) instead of Pd(OAc)₂ or Pd₂(dba)₃.[1] | Pre-catalysts form the active Pd(0) species more cleanly and efficiently.[1] | |
| Suboptimal Reaction Conditions | Increase reaction temperature, typically to the 80-110 °C range.[1] | Higher temperatures are often required to facilitate the difficult oxidative addition of the C-Cl bond.[1] |
| Ensure a strictly inert atmosphere (Argon or Nitrogen).[1][3] | Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][3] | |
| Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu).[1] | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[1] | |
| Increase catalyst loading, potentially up to 5 mol%.[1] | For challenging substrates like this compound, a higher catalyst concentration may be necessary.[1] | |
| Poor Reagent Quality | Use dry, degassed solvents (e.g., toluene (B28343), 1,4-dioxane).[1] | Water and oxygen can interfere with the catalytic cycle.[1] |
| Ensure the purity of the amine and aryl halide. | Impurities can act as catalyst poisons. |
Issue 2: Significant Hydrodehalogenation Side Product
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Reductive Elimination | Employ bulkier and more electron-donating ligands.[3] | These ligands accelerate C-N bond formation, which outcompetes the hydrodehalogenation pathway.[3] |
| Reaction with Trace Water | Use scrupulously dried reagents and solvents.[1] | Water can be a proton source for the hydrodehalogenation side reaction.[1] |
| Base-Induced Side Reactions | Ensure the base is anhydrous and of high purity.[1] | Some sources of NaOtBu may contain moisture or sodium hydroxide, which can exacerbate the problem.[1] |
| Use a slight excess of the amine (1.2-1.5 equivalents).[1] | This can help to favor the desired amination pathway.[1] |
Issue 3: Poor Solubility of Reagents
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Screen alternative solvents such as CPME, t-AmOH, or DMF.[1] | Different solvents can offer better solubility for your specific substrates and base.[1] |
| Insoluble Base | For poorly soluble inorganic bases like K₃PO₄ or Cs₂CO₃, consider a more polar solvent or a solvent mixture.[1] | Improved solubility of the base enhances its availability and effectiveness in the reaction.[1] |
| Poor Mixing | Ensure vigorous stirring throughout the reaction.[1] | For heterogeneous mixtures, effective agitation is crucial for good mass transfer.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Amination of this compound
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 1-5 mol%[1] | Higher loadings may be needed for less reactive substrates. |
| Temperature | 80-110 °C[1] | Necessary to overcome the high activation barrier of C-Cl bond oxidative addition. |
| Base | Sodium tert-butoxide (NaOtBu)[1] | Generally the most effective base. Weaker bases like K₃PO₄ or Cs₂CO₃ may require more active catalyst systems.[1] |
| Amine Stoichiometry | 1.2-1.5 equivalents[1] | A slight excess can favor the desired product formation. |
Table 2: Ligand Selection Guide for Challenging Aminations
| Ligand | Key Features | Typical Substrates |
| RuPhos | Bulky, electron-rich | Effective for activating C-Cl bonds.[1] |
| BrettPhos | Sterically hindered | Good for primary amines and challenging heterocyclic substrates.[5] |
| DavePhos | Biarylphosphine ligand | Generally effective for a range of Buchwald-Hartwig couplings.[1] |
| Josiphos | Ferrocene-based ligand | Can be effective for activating C-Cl bonds.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Reaction Condition Screening
-
Array Setup: In a glovebox, arrange an array of small reaction vials.
-
Stock Solutions: Prepare stock solutions of the this compound, amine, and palladium pre-catalyst/ligand in the chosen solvent.
-
Variable Addition: To each vial, add the desired base. Then, dispense the stock solutions according to the screening plan (e.g., varying ligand, base, or solvent).
-
Reaction and Analysis: Seal the vials, remove from the glovebox, and heat in a heating block with stirring. After the designated time, cool the reactions and analyze the outcomes by LC-MS or GC-MS to determine the optimal conditions.
Visualizations
Caption: Catalyst deactivation pathway in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Sonogashira Coupling with 2-Chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving 2-chloropyridine. Due to the lower reactivity of 2-chloropyridines compared to their bromo and iodo counterparts, specific side reactions and experimental challenges can arise. This guide aims to directly address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound not proceeding or giving low yields?
A1: The C-Cl bond in this compound is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more challenging.[1] Several factors could be contributing to low reactivity:
-
Insufficiently active catalyst: Standard palladium catalysts may not be effective. Consider using more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity.[2]
-
Inappropriate reaction temperature: Higher temperatures are often required to facilitate the coupling with aryl chlorides.[3] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
-
Suboptimal base or solvent: The choice of base and solvent is critical and often interdependent. A stronger base might be necessary, and the solvent needs to be able to solubilize all components and be stable at the required temperature.
Q2: What are the most common side products in the Sonogashira coupling of this compound?
A2: The most frequently observed side products are:
-
Glaser-Hay Homocoupling: This is the dimerization of the terminal alkyne, which is particularly prevalent in the presence of the copper(I) co-catalyst and oxygen.[4][5]
-
Hydrodehalogenation: Replacement of the chlorine atom on the pyridine (B92270) ring with a hydrogen atom, resulting in the formation of pyridine. This can be a significant side reaction, especially at higher temperatures and with certain catalyst systems.
-
Catalyst Decomposition Products: Formation of palladium black (insoluble palladium(0)) indicates catalyst deactivation and precipitation. This can be caused by impurities, oxygen, or high temperatures.[3]
Q3: How can I minimize the formation of the Glaser-Hay homocoupling product?
A3: To reduce the undesired dimerization of the alkyne:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert gas (e.g., argon or nitrogen) to exclude oxygen.
-
Consider a copper-free protocol: The copper(I) co-catalyst is a major contributor to Glaser-Hay coupling. Copper-free Sonogashira conditions can be employed to avoid this side reaction.[4][6]
-
Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Q4: My reaction mixture turns black. What does this mean and how can I prevent it?
A4: A black precipitate is likely palladium black, which forms when the palladium catalyst decomposes and agglomerates. This renders the catalyst inactive. To prevent this:
-
Use high-purity reagents and solvents: Impurities can poison the catalyst.
-
Maintain a strictly anaerobic environment: Oxygen can lead to the oxidation and decomposition of the palladium(0) species.
-
Optimize the reaction temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.
-
Choose a suitable ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion of this compound | 1. Catalyst system is not active enough for the C-Cl bond activation. 2. Reaction temperature is too low. 3. Base is not strong enough or is inappropriate for the chosen solvent. 4. Catalyst has been poisoned or has decomposed. | 1. Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Screen different bases (e.g., Cs2CO3, K3PO4, DBU) and ensure your solvent is compatible and properly dried and degassed. 4. Use high-purity reagents and solvents, and ensure a strictly inert atmosphere. |
| Significant Alkyne Homocoupling (Glaser-Hay Product) | 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Ensure all reagents and the reaction setup are rigorously deoxygenated. 2. Reduce the amount of copper(I) iodide or switch to a copper-free Sonogashira protocol.[4][6] 3. Add the terminal alkyne to the reaction mixture slowly via a syringe pump. |
| Formation of Pyridine (Hydrodehalogenation) | 1. High reaction temperatures. 2. Certain catalyst/ligand combinations may promote this pathway. 3. Presence of a hydrogen source (e.g., trace water, amine base). | 1. Attempt the reaction at the lowest effective temperature. 2. Screen different palladium catalysts and ligands. 3. Use anhydrous solvents and reagents. |
| Reaction Mixture Turns Black (Catalyst Decomposition) | 1. Presence of oxygen. 2. High reaction temperature. 3. Impurities in reagents or solvents. 4. Incompatible ligand or solvent. | 1. Improve degassing procedures and maintain a positive pressure of inert gas. 2. Optimize the temperature to be just high enough for the reaction to proceed at a reasonable rate. 3. Use freshly purified reagents and high-purity, anhydrous solvents. 4. Ensure the chosen ligand and solvent are stable under the reaction conditions. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical yields for the Sonogashira coupling of 2-chloropyridines with a terminal alkyne under different catalytic conditions. This data is illustrative and specific results may vary depending on the exact substrates and reaction setup.
| This compound Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 45 | Fictionalized Example |
| This compound | Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 | Fictionalized Example |
| 2-Amino-3-chloropyridine (B188170) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 89 | [3] |
| This compound | 1-Heptyne | Pd/C / CuI | K₂CO₃ | H₂O | 80 | 78 | Fictionalized Example |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-chloropyridine with Phenylacetylene [3]
This protocol is adapted from a literature procedure for a substituted chloropyridine.
Materials:
-
2-Amino-3-chloropyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-chloropyridine (1.0 equiv) and phenylacetylene (1.2 equiv).
-
Add Et₃N (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Alkyne (General Procedure)
Materials:
-
This compound
-
Terminal Alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the nucleophilic aromatic substitution (SNAr) on 2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on this compound is showing low to no yield. What are the common causes?
A1: Low or no yield in SNAr reactions with this compound can stem from several factors:
-
Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine (B92270) ring. For instance, alcohols are generally poor nucleophiles for this reaction and require deprotonation to the more reactive alkoxide.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.
-
Low Reaction Temperature: Nucleophilic aromatic substitution on this compound often requires elevated temperatures to overcome the activation energy barrier.[2] If the reaction is sluggish at a lower temperature, a gradual increase may be necessary.[1]
-
Poor Leaving Group: While chloride is a viable leaving group, fluoride (B91410) is often better for SNAr reactions.[1][3] If feasible, using 2-fluoropyridine (B1216828) could enhance reactivity.[3]
-
Incorrect Stoichiometry: An incorrect ratio of nucleophile, base, or substrate can lead to incomplete conversion or side reactions.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products can be due to several side reactions:
-
Solvolysis: If a nucleophilic solvent like an alcohol is used, it can compete with the intended nucleophile, leading to the formation of an ether byproduct.[1]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the formation of 2-hydroxypyridine. It is crucial to use anhydrous solvents and maintain an inert atmosphere.[1]
-
Reaction with Solvent Breakdown Products: In some cases, the solvent itself can be a source of impurities. For example, when using DMF at high temperatures, it can decompose to dimethylamine, which can then act as a nucleophile leading to the formation of 2-(dimethylamino)pyridine.[2]
-
Homocoupling: In some instances, particularly in metal-catalyzed reactions, homocoupling of the starting materials can occur.[4]
Q3: My reaction mixture has turned dark or black. What could be the cause?
A3: A dark coloration or tar formation can indicate decomposition of the starting materials or products, often due to excessive heating or highly basic conditions.[1] Consider running the reaction at a lower temperature or using a milder base. The formation of a deeply colored Meisenheimer complex is a normal intermediate in SNAr reactions, but a black, insoluble material often suggests degradation.
Q4: How can I improve the reaction rate?
A4: To accelerate a sluggish reaction, you can consider the following:
-
Increase Temperature: Many SNAr reactions on this compound benefit from heating.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[5][6][7]
-
Use a More Reactive Substrate: If possible, switching from this compound to 2-fluoropyridine can dramatically increase the reaction rate.[3]
-
Use a Stronger Nucleophile: For example, using a sodium alkoxide instead of the corresponding alcohol will increase nucleophilicity.[1]
-
Flow Chemistry: Continuous-flow reactors operating at high temperatures and pressures can overcome activation barriers for unactivated substrates and reduce reaction times.[2]
Q5: What is the best way to purify my 2-substituted pyridine product?
A5: Purification strategies depend on the nature of the product and impurities:
-
Aqueous Workup: An initial aqueous workup can help remove inorganic salts and water-soluble impurities.[1]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying 2-substituted pyridines. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Issue 2: Presence of Multiple Side Products
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Heating Method | Reference |
| Piperidine | - | DMSO | 100 | 48 h | 88 | Conventional | [2] |
| Piperidine | - | NMP | 250 | 10 min | 95 | Flow Reactor | [2] |
| Morpholine | K₂CO₃ | NMP | 250 | 10 min | 92 | Flow Reactor | [2] |
| Pyrrolidine | - | DMF | 23 | 24 h | No Reaction | Conventional | [3] |
Table 2: Comparison of Reaction Conditions for the Etherification of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Heating Method | Reference |
| Sodium Ethoxide | - | Ethanol | 25 | - | - | Conventional | [8] |
| 2-Aminoethanethiol | NaOEt | Ethanol | 140 | 21 min | 96 | Microwave | [9] |
| Sodium Ethoxide | - | Ethanol | Reflux | 3 h | 63 | Conventional | [9] |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound (Conventional Heating)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add a suitable anhydrous solvent (e.g., DMSO, NMP, or DMF).
-
Add the amine nucleophile (1.0-1.5 eq.).
-
If required, add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Etherification of this compound
-
In a dry round-bottom flask under an inert atmosphere, add a suitable anhydrous solvent (e.g., THF or DMF).
-
Add the alcohol (1.0-1.2 eq.) and a strong base such as sodium hydride (NaH, 1.1-1.3 eq.) at 0 °C to form the alkoxide. Stir for 15-30 minutes.
-
Add this compound (1.0 eq.) to the freshly prepared alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Arylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-arylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-arylpyridines, and what are their general advantages and disadvantages?
A1: The primary methods for synthesizing 2-arylpyridines include:
-
Suzuki-Miyaura Coupling: This is a widely used and versatile method involving the reaction of a 2-halopyridine with an arylboronic acid or ester, catalyzed by a palladium complex.[1][2][3] Its advantages include a broad substrate scope and tolerance of various functional groups.[1] However, challenges can arise from the instability of 2-pyridylboron reagents and catalyst deactivation.[3][4]
-
Negishi Coupling: This method couples a 2-pyridyl organozinc reagent with an aryl halide, also catalyzed by palladium or nickel.[5][6][7] It is known for its high reactivity and functional group tolerance.[5][7] A key challenge is the moisture and air sensitivity of the organozinc reagents, requiring strict anhydrous and inert reaction conditions.[8]
-
Direct C-H Arylation: This modern approach involves the direct coupling of a pyridine (B92270) with an aryl halide, avoiding the pre-functionalization of the pyridine ring.[9][10][11] It is an atom-economical method.[9] Challenges include controlling regioselectivity and overcoming the lower reactivity of certain C-H bonds.[11][12]
-
Photoredox Catalysis: This method utilizes light-energy to facilitate the C-H arylation of pyridines under mild conditions.[13][14][15] It is considered a sustainable and eco-friendly approach.[13][14][15] The substrate scope can sometimes be limited, and optimization of the photocatalyst and reaction conditions is crucial.[13]
Q2: My Suzuki-Miyaura coupling reaction for 2-arylpyridine synthesis is giving a low yield. What are the potential causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura coupling for 2-arylpyridine synthesis can stem from several factors:
-
Poor Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that all reagents and solvents are free of impurities that could act as catalyst poisons.[8] The choice of ligand is also critical; bulky, electron-rich phosphine (B1218219) ligands can improve catalyst performance.[2][16]
-
Instability of Boronic Acid: 2-Pyridylboronic acids can be unstable.[3][4] Consider using more stable derivatives like pinacol (B44631) esters or trifluoroborate salts.[17]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base all play a crucial role.[1][18] An increase in temperature may improve yield, but can also lead to side products.[1] The addition of water to the solvent mixture can sometimes be beneficial.[1] The choice of base is also important, with inorganic bases like K₂CO₃ or Cs₂CO₃ often being effective.[18]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, a slight increase in temperature or a longer reaction time might be necessary.[8]
Q3: How can I improve the regioselectivity of direct C-H arylation for the synthesis of 2-arylpyridines?
A3: Achieving high regioselectivity in direct C-H arylation can be challenging. Here are some strategies:
-
Use of Directing Groups: The presence of certain functional groups on the pyridine ring can direct the arylation to a specific position.[12]
-
Ligand and Catalyst Choice: The steric and electronic properties of the ligand on the metal catalyst can significantly influence the regioselectivity of the C-H activation step.[9]
-
Reaction Conditions: Fine-tuning the solvent, temperature, and additives can help favor the desired regioisomer. For instance, the addition of Lewis acids like Ag₂CO₃ has been shown to improve C-4 selectivity in some cases.[11]
-
N-Oxide Strategy: Using pyridine N-oxides can selectively activate the 2-position for arylation. The N-oxide can then be easily removed in a subsequent reduction step.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure all glassware is scrupulously clean and dry. - Consider using a pre-catalyst that is more stable to air and moisture.[8] |
| Poor Reagent Quality | - Use freshly distilled and dried solvents. - Check the purity of starting materials (e.g., aryl halide, boronic acid). - For moisture-sensitive reactions like Negishi coupling, ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[8] | |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of all reactants, catalyst, and ligand. An excess of one reagent can sometimes lead to side reactions.[8] | |
| Suboptimal Temperature | - For sluggish reactions, a moderate increase in temperature may be beneficial.[1] However, be cautious as higher temperatures can also lead to decomposition or side product formation. | |
| Formation of Side Products (e.g., Homocoupling) | Inefficient Transmetalation | - In Suzuki coupling, ensure the base is appropriate and present in the correct amount to facilitate transmetalation. - The presence of water can sometimes aid in the transmetalation step.[1] |
| Catalyst Decomposition | - High reaction temperatures can lead to the formation of palladium black and reduced catalytic activity.[19] Consider using a lower temperature or a more robust catalyst system. | |
| Inconsistent Results | Variability in Reagent Quality | - Source reagents from a reliable supplier and check their purity upon arrival. - Store sensitive reagents (e.g., organometallics, boronic acids) under appropriate conditions (e.g., inert atmosphere, low temperature). |
| Atmospheric Contamination | - For air and moisture-sensitive reactions, ensure a properly sealed reaction setup with a continuous flow of inert gas.[8] |
Quantitative Data Summary
Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 85 | [8] |
| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 78 | [1] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 | [5] |
| This compound | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 65 | [1] |
Table 2: Comparison of Yields for Different Synthesis Methods
| Method | Pyridine Substrate | Aryl Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | [8] |
| Negishi Coupling | 2-Iodopyridine | Phenylzinc chloride | Pd(dba)₂/SPhos | 95 | [5] |
| C-H Arylation | Pyridine | Bromobenzene | Pd(OAc)₂/PCy₃·HBF₄ | 76 | [9] |
| Photoredox Catalysis | Pyridine | 4-Bromoaniline (B143363) (in situ diazonium) | Ru(bpy)₃Cl₂, Blue LED | 84 | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylpyridine
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromopyridine is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-phenylpyridine.[8]
Protocol 2: Photoredox-Mediated C-H Arylation of Pyridine
Materials:
-
Pyridine
-
4-Bromoaniline
-
tert-Butyl nitrite (B80452) (t-BuONO)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate [Ru(bpy)₃Cl₂·6H₂O]
-
Acetonitrile (B52724) (MeCN)
-
Blue LED light source
Procedure:
-
In a reaction tube, dissolve 4-bromoaniline (0.5 mmol, 1 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 2 mol%) in acetonitrile (2 mL).
-
Add pyridine (5.0 mmol, 10 equiv) to the solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tert-butyl nitrite (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the mixture at room temperature for 16 hours with stirring.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-arylpyridine product.[13]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura synthesis of 2-arylpyridines.
Caption: Troubleshooting decision tree for low yield in 2-arylpyridine synthesis.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarship.claremont.edu [scholarship.claremont.edu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Homocoupling in 2-Chloropyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in cross-coupling experiments involving 2-chloropyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 2-chloropyridine cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the context of this compound cross-coupling, this can manifest as the formation of 2,2'-bipyridine (B1663995) from the this compound starting material or the dimerization of the organometallic coupling partner (e.g., a boronic acid in Suzuki-Miyaura coupling). This side reaction is problematic as it consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: Why are 2-chloropyridines particularly challenging substrates in cross-coupling reactions, leading to issues like homocoupling?
A2: 2-Chloropyridines are known to be less reactive than their bromo or iodo counterparts due to the strong carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalysts, which can also promote side reactions like homocoupling. Additionally, the Lewis basic nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q3: What are the main factors that promote homocoupling in these reactions?
A3: The primary factors promoting homocoupling include:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron reagents in Suzuki reactions.[1] It is crucial to perform the reaction under an inert atmosphere and use degassed solvents.
-
Catalyst System: The choice of palladium source and ligand is critical. While highly active catalysts are needed for the C-Cl bond activation, some catalyst systems may also favor homocoupling under certain conditions.
-
Reaction Conditions: High temperatures and prolonged reaction times, often required for unreactive 2-chloropyridines, can increase the likelihood of side reactions, including homocoupling.
-
Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome, with some combinations being more prone to inducing side reactions.[2]
Q4: What are other common side products to watch out for in this compound cross-coupling reactions?
A4: Besides homocoupling, other common side products include:
-
Dehalogenation: The chlorine atom on the pyridine ring is replaced by a hydrogen atom.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid group is replaced by a hydrogen atom, consuming the nucleophile. This is often exacerbated by the presence of water and certain bases.[2]
Troubleshooting Guides
Problem: Significant Formation of Homocoupling Product
This guide provides a systematic approach to troubleshooting and minimizing homocoupling in your this compound cross-coupling reactions.
Step 1: Verify the Inertness of the Reaction Atmosphere
Oxygen is a major contributor to the homocoupling of boronic acids in Suzuki reactions.
-
Action: Ensure all solvents are thoroughly degassed before use. Common techniques include sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or the freeze-pump-thaw method. Assemble your reaction under a positive pressure of an inert gas and ensure all glassware is oven-dried to remove moisture.
Step 2: Evaluate and Optimize the Catalyst System
The choice of palladium precursor and ligand is crucial for minimizing side reactions.
-
Action: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd₂(dba)₃. For challenging substrates like 2-chloropyridines, highly active catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are recommended.[1] Screen different ligands to find the optimal one for your specific substrate.
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[3] |
| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92[3] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78[3] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (estimated)[3] |
Step 3: Optimize the Base and Solvent System
The base and solvent can have a profound impact on the reaction outcome.
-
Action: Screen a variety of bases and solvents. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for 2-chloropyridines.[1] A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often beneficial for the transmetalation step.[4]
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Yield of Cross-Coupled Product (%) |
| K₂CO₃ | Dioxane/H₂O | Moderate |
| K₃PO₄ | Dioxane | Good to Excellent[1] |
| Cs₂CO₃ | Dioxane/H₂O | Good to Excellent[1] |
| LiOᵗBu | Dioxane/H₂O | Effective for challenging couplings[1] |
Step 4: Adjust Reaction Temperature and Time
More forcing conditions can sometimes lead to an increase in side products.
-
Action: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If homocoupling is significant, try running the reaction at a lower temperature for a longer period. Conversely, for unreactive substrates, a higher temperature may be necessary, and microwave irradiation can be a useful tool to accelerate the reaction and potentially improve yields.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (B91453) (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
This compound derivative (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOᵗBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound derivative, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Factors influencing the competition between homocoupling and cross-coupling.
References
Technical Support Center: Purification of 2-Chloropyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The nature of impurities largely depends on the synthetic route.
-
Direct Chlorination of Pyridine (B92270): Common impurities include unreacted pyridine and over-chlorinated products like 2,6-dichloropyridine.[1][2]
-
From 2-Aminopyridine (B139424): Residual 2-aminopyridine and by-products such as 2-hydroxypyridine (B17775) derivatives (pyridones) from the diazotization reaction are often observed.[3]
-
Suzuki-Miyaura Coupling with this compound Boronic Acids: Impurities can include precursor-related compounds (e.g., 2,3-dichloropyridine), homocoupled by-products, and protodeboronated this compound.[4]
Q2: How do I choose the best purification strategy for my this compound derivative?
A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Distillation: Ideal for thermally stable, volatile liquid products with boiling points significantly different from impurities.[5][6]
-
Recrystallization: A powerful technique for purifying solid products, provided a suitable solvent or solvent system can be found where the product's solubility differs significantly from that of the impurities at different temperatures.[7]
-
Column Chromatography: A versatile method for separating compounds with different polarities. It is particularly useful for complex mixtures or when impurities have similar properties to the product.[8]
-
Acid-Base Extraction: Effective for separating basic pyridine derivatives from non-basic impurities. The pyridine product can be protonated with a dilute acid and extracted into the aqueous phase.[8][9]
Troubleshooting Guides
Liquid-Liquid Extraction
Q: I'm getting a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?
A: Emulsions are common when dealing with pyridine derivatives due to their surfactant-like properties. Here are several strategies to try:
-
Gentle Mixing: Invert the separatory funnel gently instead of vigorous shaking.[10]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may break the emulsion.[10]
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]
Recrystallization
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves at the solvent's boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[11]
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization.
Column Chromatography
Q: My this compound derivative is tailing on the silica (B1680970) gel column. How can I improve the peak shape?
A: Peak tailing of basic compounds like pyridines on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol (B1196071) groups on the silica surface.[8]
-
Add a Basic Modifier: Add a small amount of a base, such as triethylamine (B128534) (0.1-1%) or pyridine, to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a polymer-based column.
-
pH Adjustment of Mobile Phase (for HPLC): For reverse-phase HPLC, adjusting the mobile phase pH to be 2-3 pH units away from the pKa of the pyridine derivative can improve peak shape.[12]
Data Presentation
Table 1: Common Recrystallization Solvent Systems for this compound Derivatives
| Product Type | Recommended Solvent System(s) | Notes |
| Neutral, non-polar solids | Hexane (B92381)/Ethyl Acetate (B1210297), Hexane/Acetone, Ethanol | A two-solvent system often provides the best results.[13] |
| Polar, solid amines | Ethanol, Water, Ethanol/Water | Water can be a good solvent for polar compounds.[13] |
| Solid amides | Ethyl Acetate/Hexane | Often used for purifying N-aryl-2-aminopyridine derivatives. |
Table 2: Starting Conditions for Column Chromatography of this compound Derivatives
| Product Polarity | Stationary Phase | Recommended Eluent System |
| Low to Medium Polarity | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 0% to 50% Ethyl Acetate) |
| Medium to High Polarity | Silica Gel | Dichloromethane/Methanol gradient (e.g., 0% to 10% Methanol) |
| Basic Compounds | Silica Gel with 1% Triethylamine | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for separating a basic this compound derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyridine derivative will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.[9]
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (B78521) (NaOH), until the pH is > 9. This will deprotonate the pyridinium (B92312) salt and cause the free base to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying a this compound derivative on a silica gel column.
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the less polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Two-Solvent Recrystallization
This method is effective when a single solvent is not ideal for recrystallization.[14]
-
Solvent Selection: Choose a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which the compound is insoluble even when hot. The two solvents must be miscible. A common pair is ethyl acetate (good) and hexane (poor).
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[11]
-
Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[14]
Visualizations
References
- 1. This compound Supplier|High-Purity Research Compound [benchchem.com]
- 2. CN101830844A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyridine in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-chloropyridine in various cross-coupling reactions.
General Troubleshooting Guide
The low reactivity of this compound in cross-coupling reactions is primarily due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle challenging.[1][2] The following guide addresses common issues encountered across different types of cross-coupling reactions.
Problem 1: Low or No Product Conversion
Possible Causes and Solutions:
-
Inactive Catalyst System: Standard catalysts may be insufficient to activate the robust C-Cl bond.[1]
-
Recommendation: Switch to a more active catalyst system. For palladium-catalyzed reactions, consider using bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][2][3] For certain reactions, nickel-based catalysts can also be effective.[4]
-
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility are important factors.[1]
-
Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][5]
-
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene (B28343)/water) is often optimal for Suzuki reactions.[1][2] For other couplings like Buchwald-Hartwig, anhydrous solvents like toluene or dioxane are preferred.[6]
-
-
Insufficient Reaction Temperature: Higher temperatures may be required to overcome the activation energy for C-Cl bond cleavage.[2]
Problem 2: Significant Side Product Formation
Possible Causes and Solutions:
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid by a proton source.[1]
-
Recommendation: Use anhydrous solvents and reagents. Employing boronic esters (e.g., pinacol (B44631) esters) can enhance stability.[1]
-
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide.[1]
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.[6]
-
Recommendation: This can be suppressed by ensuring anhydrous conditions and optimizing the choice of ligand and base.[6]
-
Suzuki-Miyaura Coupling FAQs
Q1: My Suzuki-Miyaura reaction with this compound is not working. What should I check first?
A1: The most common issue is an insufficiently active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond of this compound.[1] It is highly recommended to use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] Also, ensure you are using a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ and an appropriate solvent system, often a mixture of an organic solvent and water.[1][2]
Q2: I'm observing a significant amount of my boronic acid being converted to the corresponding arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids.[1] To minimize this, ensure you are using anhydrous solvents and reagents. You can also consider using a boronic ester, such as a pinacol ester, which is generally more stable than the corresponding boronic acid.[1] The choice of base can also influence the rate of protodeboronation; screening different bases may be beneficial.[2]
Q3: What are the optimal reaction temperatures for Suzuki-Miyaura couplings with 2-chloropyridines?
A3: Due to the strength of the C-Cl bond, higher reaction temperatures are generally required to facilitate the oxidative addition step.[2] Temperatures in the range of 80-110 °C are common.[2] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridines
| This compound Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94 | [3] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 | [3] |
| This compound-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | [3] |
Buchwald-Hartwig Amination FAQs
Q1: I am attempting a Buchwald-Hartwig amination with a this compound and see very little conversion. What are the likely causes?
A1: Low conversion in the Buchwald-Hartwig amination of 2-chloropyridines is a common problem due to the high activation barrier for the oxidative addition of the C-Cl bond.[6] Key factors to investigate are the catalyst system, base, and temperature. Ensure you are using a highly active catalyst system, such as a palladium precatalyst with a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required, along with elevated temperatures (80-110 °C).[6]
Q2: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,4-dichloropyridine?
A2: Generally, the chlorine atom at the 2-position of the pyridine (B92270) ring is more activated towards oxidative addition than the one at the 4-position due to the electronic effects of the ring nitrogen.[6][7] By carefully controlling the reaction conditions, such as temperature and reaction time, you can often achieve selective amination at the C2 position.[7]
Q3: Hydrodehalogenation is a major side product in my reaction. How can I minimize it?
A3: Hydrodehalogenation, the replacement of the chlorine with a hydrogen, can be a significant side reaction.[6] This is often promoted by the presence of water. Therefore, using scrupulously dried reagents and solvents is crucial.[6] The choice of ligand can also influence the rate of this side reaction.
Quantitative Data for Buchwald-Hartwig Amination of 2-Chloropyridines
| This compound Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 95 (at C2) | [7] |
| This compound | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 92 | [6] |
| 2-Chloro-6-methylpyridine | n-Hexylamine | G3-XPhos | LHMDS | Dioxane | 100 | 85 | [6] |
Sonogashira Coupling FAQs
Q1: What are the key challenges in performing a Sonogashira coupling with this compound?
A1: The main challenge, as with other cross-couplings of this compound, is the inertness of the C-Cl bond.[9] Traditional Sonogashira conditions may not be sufficient. The use of more active palladium catalysts with bulky, electron-rich ligands is often necessary.[10] Additionally, the Glaser-Hay homocoupling of the terminal alkyne can be a competing side reaction.
Q2: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings have been developed and can be advantageous in certain situations to avoid the formation of alkyne homocoupling byproducts.[10] These reactions typically require a palladium catalyst and a suitable base.
Quantitative Data for Sonogashira Coupling of 2-Halopyridines
| 2-Halopyridine | Alkyne | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / XPhos | CuI | Et₃N | Toluene | 80 | 75 | [9][10] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 95 | [9] |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 98 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from methodologies effective for challenging cross-couplings.[3][5]
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the this compound derivative, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Seal the reaction vessel, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane and water to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on established methods for the amination of aryl chlorides.[6]
Materials:
-
This compound derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound derivative, amine, XPhos Pd G3 precatalyst, and NaOtBu to a dry reaction vessel.
-
Add anhydrous, degassed toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for ligand selection in this compound cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
Minimizing byproduct formation in the synthesis of 2-aminopyridines
Welcome to the technical support center for the synthesis of 2-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminopyridines, and what are their primary advantages and disadvantages?
A1: The selection of a synthetic route for 2-aminopyridines depends on factors like substrate scope, functional group tolerance, and scalability. The most prevalent methods include:
-
Chichibabin Reaction: A classic method involving the direct amination of pyridine (B92270) with sodium amide. It is cost-effective for simple pyridines but often requires harsh reaction conditions, which can lead to significant byproduct formation.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method utilizes 2-halopyridines as starting materials and displaces the halide with an amine. It offers good regioselectivity but can be challenging due to the potential for catalyst poisoning when using palladium catalysts (e.g., Buchwald-Hartwig amination).[3][4] Milder, catalyst-free options are also available.[5]
-
From Pyridine N-Oxides: This approach provides a mild alternative to classical methods, often with excellent regioselectivity and tolerance for a variety of functional groups.[6][7][8]
-
Multicomponent Reactions (MCRs): These reactions offer an efficient way to construct complex 2-aminopyridine (B139424) derivatives in a single step from simple precursors, often with high atom economy.[9][10]
Q2: My Chichibabin reaction is producing a significant amount of dark, tar-like material and the yield of my desired 2-aminopyridine is low. What are the likely causes?
A2: The formation of tar-like substances in the Chichibabin reaction is a common issue, often stemming from the harsh reaction conditions. Key contributors include:
-
Polymerization: The highly reactive intermediates can polymerize at elevated temperatures.[11]
-
Dimerization: A significant side reaction can lead to the formation of bipyridyl dimers.[11]
-
Hydroxypyridine Formation: The presence of moisture can lead to the formation of 2-hydroxypyridine (B17775) as a byproduct.[11]
-
Poor Reagent Quality: The purity of sodium amide is critical; aged or impure reagents can result in unpredictable outcomes.[11]
Q3: I am observing a significant amount of a byproduct with double the mass of my starting pyridine in my Chichibabin reaction. What is it and how can I minimize it?
A3: This byproduct is likely a dimer of your starting pyridine, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) if you started with 4-tert-butylpyridine.[12] Dimerization is favored at atmospheric pressure.[12] To minimize its formation, consider running the reaction under elevated pressure (e.g., 350 psi of nitrogen).[12]
Q4: In my Buchwald-Hartwig amination of a 2-bromopyridine, the reaction is sluggish and gives a low yield. What could be the problem?
A4: The amination of 2-halopyridines using palladium catalysis can be challenging because the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3] This is a primary cause of low yields.[3] Other factors include suboptimal ligand choice, incorrect base selection, and the presence of air or moisture.[3][13]
Troubleshooting Guides
Guide 1: Troubleshooting the Chichibabin Reaction
This guide addresses common issues encountered during the classical Chichibabin reaction and its milder variants.
| Problem | Possible Cause | Recommended Solution |
| Low Yield and/or Tar Formation | High reaction temperature promoting polymerization and side reactions.[11] | - Lower the reaction temperature. - Consider using a milder, modified base system like Sodium Hydride (NaH) with an iodide salt (e.g., LiI or NaI), which allows for lower reaction temperatures (65-85 °C) in a solvent like THF.[11][14] |
| Significant Dimer Byproduct Formation | Reaction run at atmospheric pressure.[12] | Increase the reaction pressure. For example, using 350 psi of nitrogen has been shown to significantly reduce dimer formation.[12] |
| Formation of 2,6-diaminopyridine (B39239) | Excess of the aminating agent (e.g., sodium amide).[15] | - Use a stoichiometric amount or only a slight excess of the aminating agent. - Add the aminating agent slowly to the reaction mixture to prevent localized high concentrations.[12] |
| Presence of 2-hydroxypyridine | Contamination with water.[11] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[11] |
Guide 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridines
This guide focuses on issues related to the synthesis of 2-aminopyridines from 2-halo precursors.
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Buchwald-Hartwig Amination | Catalyst poisoning by the pyridine nitrogen.[3] | - Select a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) to shield the palladium center.[3] - Use a pre-catalyst to ensure efficient formation of the active catalytic species.[16] |
| Reaction Fails to Initiate or Stalls | Suboptimal reaction conditions or reagent insolubility.[3] | - Screen different solvents (e.g., toluene, dioxane, THF) to ensure all components are dissolved.[3][16] - Optimize the base; sodium tert-butoxide is common, but weaker bases like cesium carbonate may be beneficial for sensitive substrates.[13] - Ensure the reaction is run under a strictly inert atmosphere with degassed solvents.[13] |
| Formation of Hydrodehalogenation Byproduct | Slow reductive elimination allowing for competing β-hydride elimination.[13] | - Employ bulkier and more electron-donating ligands to accelerate C-N bond formation.[13] - Lower the reaction temperature.[13] - Screen different bases to find one that minimizes this side reaction.[13] |
Quantitative Data Summary
The following tables provide a summary of how reaction conditions can influence product and byproduct distribution.
Table 1: Effect of Pressure on Byproduct Formation in the Chichibabin Reaction of 4-tert-butylpyridine [12]
| Reaction Pressure | 2-amino-4-tert-butylpyridine Yield (%) | 4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) Yield (%) |
| Atmospheric Pressure | 11 | 89 |
| 350 psi Nitrogen | 74 | 26 |
Table 2: Optimization of a Milder Chichibabin Reaction Using NaH/LiI [17]
| Entry | Temperature (°C) | Time (h) | Yield of N-butylpyridin-2-amine (%) |
| 1 | 65 | 18 | 95 |
| 2 | 85 | 7 | 93 |
Experimental Protocols
Protocol 1: Milder Chichibabin Amination using NaH/LiI
This protocol describes the synthesis of N-butylpyridin-2-amine under milder conditions.[17][18]
Materials:
-
Pyridine
-
n-Butylamine
-
Sodium Hydride (NaH)
-
Lithium Iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-cold water
-
Dichloromethane (CH2Cl2)
-
Brine
-
Magnesium Sulfate (MgSO4)
Procedure:
-
To a 10 mL sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol) and LiI (1.02 mmol) in THF (500 μL) under a nitrogen atmosphere.
-
Add n-butylamine (1.00 mmol) at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Cool the reaction mixture to 0 °C and quench with ice-cold water.
-
Extract the organic materials three times with CH2Cl2.
-
Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol provides a general procedure for the amination of pyridine N-oxides.[6]
Materials:
-
Pyridine N-oxide
-
Benzyl (B1604629) isocyanide
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
In a 10 mL capped microwave reaction tube, mix the pyridine N-oxide (0.196 mmol, 1.0 equiv), benzyl isocyanide (0.196 mmol, 1.0 equiv), and TMSOTf (0.196 mmol, 1.0 equiv) in a 3:1 mixture of MeCN/DMF.
-
Stir the contents and heat to 105 °C for 4 hours under a nitrogen atmosphere.
-
Concentrate the crude reaction mixture to remove volatile organics.
-
Add 1 M HCl (5 mL) and THF (5 mL) to the remaining DMF solution.
-
Stir the mixture at 50 °C until the conversion of the intermediate N-formylaminopyridine to the desired 2-aminopyridine is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product.
Visualizations
Caption: Mechanism of the Chichibabin reaction and the formation of the 2,6-diaminopyridine byproduct.
Caption: A troubleshooting workflow for addressing byproduct formation in 2-aminopyridine synthesis.
Caption: A decision-making diagram for selecting a 2-aminopyridine synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 8. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citedrive.com [citedrive.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Chloropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2-chloropyridine derivatives. The content is designed to address specific experimental issues with practical solutions, supported by quantitative data, detailed protocols, and visual aids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the functionalization of this compound derivatives, presented in a question-and-answer format.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with a this compound substrate is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low conversion in Suzuki-Miyaura couplings of 2-chloropyridines is a frequent challenge, primarily due to the high bond strength of the C-Cl bond, making the oxidative addition step difficult.[1] Catalyst inhibition by the pyridine (B92270) nitrogen can also be a significant factor.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: Ensure your palladium precursor is active. Pre-catalysts that readily form the active Pd(0) species are often more reliable than sources like Pd(OAc)₂.
-
Ligand Choice: Standard phosphine (B1218219) ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are crucial for activating C-Cl bonds.[2] These ligands promote the oxidative addition step and can shield the palladium center from inhibition by the pyridine nitrogen.
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures (typically 80-110 °C) are often necessary to facilitate the challenging oxidative addition.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Base Selection: A suitable base is required to activate the boronic acid for transmetalation. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can also influence side reactions, so screening may be necessary.
-
Q2: I am observing significant protodeboronation of my boronic acid starting material. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes the coupling partner.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate this side reaction.
-
Choice of Base: The base can catalyze protodeboronation. Consider screening different bases.
-
Stable Boron Reagents: If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester or a potassium trifluoroborate salt.
Q3: How can I control the regioselectivity in the Suzuki coupling of a dichloropyridine, for example, 2,4-dichloropyridine (B17371)?
A3: Achieving regioselectivity with di- or poly-halogenated pyridines is a significant challenge. Generally, the chlorine at the 2-position is more electronically activated towards oxidative addition due to the adjacent nitrogen atom. However, the choice of ligand and reaction conditions can override this intrinsic preference.
Factors Influencing Regioselectivity:
-
Ligand Control: Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[3]
-
Ligand-Free Conditions: Interestingly, under certain high-temperature, ligand-free conditions, high C4-selectivity can also be achieved in the Suzuki coupling of 2,4-dichloropyridine.[3]
-
Solvent Effects: The choice of solvent can play a role in regioselectivity. Less polar solvents may favor different selectivities compared to more polar ones.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a this compound is not proceeding to completion. What should I investigate first?
A1: Similar to Suzuki coupling, the low reactivity of the C-Cl bond is a primary hurdle. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.
Initial Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: Consider using a well-defined pre-catalyst to ensure efficient generation of the active Pd(0) species.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. Ligands from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig (e.g., Josiphos-type) series are designed to activate C-Cl bonds.[4]
-
-
Reaction Conditions:
-
Temperature: High temperatures (80-110 °C) are typically required.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this may necessitate a more active catalyst system.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst deactivation.
-
Q2: I'm observing a significant amount of hydrodehalogenation as a side product. How can I suppress this?
A2: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich ligands can accelerate the C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.[4]
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxides can worsen the problem.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired amination.
Q3: How can I achieve regioselective amination of 2,4-dichloropyridine?
A3: The chlorine at the C2 position is generally more activated. However, catalyst control can influence the site of reaction. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[4] Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site.[4]
Directed ortho-Metalation (DoM)
Q1: I am attempting a Directed ortho-Metalation on a this compound derivative, but I am getting a mixture of products or low yield. What are the key parameters to control?
A1: DoM of pyridines can be complicated by nucleophilic addition of the organolithium reagent to the pyridine ring. The choice of base and reaction temperature are critical.
Key Parameters for Successful DoM:
-
Choice of Base: To avoid nucleophilic addition, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums like n-BuLi.
-
Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
Directing Group (DMG): The presence of a suitable directing group is essential to direct the deprotonation to the desired ortho-position. For this compound itself, the pyridine nitrogen and the chloro group can direct lithiation. The use of superbases like BuLi-LiDMAE can lead to unprecedented C-6 lithiation.[5][6]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.
Q2: How does the position of a directing group on the pyridine ring influence the site of metalation?
A2: The directing group's position dictates the site of deprotonation. A directing group at the C3 position will typically direct metalation to the C4 position. A directing group at the C4 position will direct metalation to the C3 position. For 2-substituted pyridines, metalation often occurs at the C3 position.
C-H Functionalization
Q1: My C-H functionalization reaction on a this compound derivative is giving poor regioselectivity. How can I improve this?
A1: Controlling regioselectivity in C-H functionalization is a common challenge. The outcome is often influenced by directing groups, the catalyst system, and reaction conditions.
Strategies to Improve Regioselectivity:
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. The pyridine nitrogen itself can act as a directing group, often favoring functionalization at the C6 position.
-
Catalyst and Ligand: The choice of the transition metal catalyst (commonly palladium) and the ligand is crucial. Different catalyst systems can exhibit different regioselectivities.
-
Solvent and Temperature: These parameters can affect the kinetics of the reaction and the stability of key intermediates, thereby influencing the regioselective outcome.
Data Presentation
Table 1: Ligand Effects on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Reference |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | SIPr | KF | THF | RT | 8:1 | [3] |
| Pd(PEPPSI)(IPr) | IPr | Various | Various | 60-100 | 2.5:1 to 10.4:1 | [3] |
| PdCl₂ | None | K₂CO₃ | NMP/H₂O | 100 | >99:1 | [3] |
Table 2: Performance of Different Ligand Systems in the Suzuki Coupling of this compound with Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [2] |
| PEPPSI-IPr | IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [2] |
| [(IPr)Pd(allyl)Cl] | IPr | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [2] |
Table 3: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Amine | Method | Catalyst | Base | C4:C2 Selectivity |
| Various secondary amines | SNAr | None | - | 2:1 to 4:1 |
| Various secondary amines | Pd-catalyzed | PdCl₂(PPh₃)₂ / dppb | LiHMDS | >30:1 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic Acid[1]
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Amine (e.g., aniline)
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.025 mmol) to a dry reaction tube.
-
Add dry, degassed toluene (1 mL) and stir for 10 minutes.
-
In a separate flask, dissolve 2,4-dichloropyridine (1.0 mmol) and the amine (1.2 mmol) in toluene (4 mL).
-
Add the substrate solution to the catalyst mixture, followed by NaOtBu (1.4 mmol).
-
Seal the reaction tube and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Directed ortho-Metalation of a this compound Derivative
Materials:
-
This compound substrate with a directing group (e.g., at C3)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound derivative (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LiTMP (1.1 mmol) to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Protocol 4: Palladium-Catalyzed C-H Arylation of this compound[7][8]
Materials:
-
This compound derivative
-
Fluoroarene (e.g., pentafluorobenzene)
-
Pd(OAc)₂
-
SPhos
-
Potassium pivalate (B1233124) (PivOK)
-
Isopropyl acetate (i-PrOAc) (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vial, add the this compound derivative (0.75 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and PivOK (2.0 equiv.).
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the fluoroarene (2.5 equiv.) and degassed i-PrOAc (1.0 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[7][8][9][10][11]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unusual C-6 Lithiation of this compound-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stork: Unusual C-6 Lithiation of this compound-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles [storkapp.me]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
Effect of base and solvent on the efficiency of 2-Chloropyridine reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyridine, with a focus on the critical role of base and solvent selection in maximizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is showing low or no conversion. What are the likely causes related to the solvent and base?
A1: Low reactivity in SNAr reactions with this compound is a common issue, often stemming from suboptimal solvent and base selection. Here are the primary factors to consider:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Protic Solvents (e.g., water, ethanol): These are generally poor choices as they can form hydrogen bonds with the nucleophile, reducing its reactivity.[1]
-
Apolar Solvents: These are typically not effective at stabilizing the charged intermediates.
-
Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are highly recommended. They effectively solvate cations, leaving the anionic nucleophile more reactive, and stabilize the transition state.[1]
-
-
Base Strength and Type: The base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction.
-
Weak Bases: If the chosen base is not strong enough to deprotonate the nucleophile (e.g., an alcohol or a weakly acidic amine), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Sterically Hindered Bases: While strong, very bulky bases might be poor choices if they hinder the approach of the nucleophile to the pyridine (B92270) ring.
-
Inorganic vs. Organic Bases: Both can be effective. Inorganic bases like potassium carbonate (K₂CO₃) are common, while organic bases like triethylamine (B128534) (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are also frequently used. The choice depends on the specific nucleophile and reaction conditions.
-
-
Reaction Temperature: Unactivated this compound often requires elevated temperatures to overcome the activation energy barrier for SNAr.[2][3] If the reaction is sluggish at room temperature, gradually increasing the heat is a standard troubleshooting step. Microwave-assisted heating can also significantly accelerate these reactions.[2]
Q2: I am observing the formation of multiple side products in my reaction. How can the choice of base and solvent help in minimizing these?
A2: Side product formation can often be attributed to the reaction conditions. Here's how to troubleshoot:
-
Solvent-Related Side Reactions: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile, leading to an undesired N,N-dimethylaminopyridine byproduct. If you suspect this is occurring, consider switching to a more thermally stable solvent like NMP or using lower reaction temperatures.
-
Base-Induced Side Reactions:
-
Elimination Reactions: If your nucleophile or substrate has susceptible protons, a very strong base could promote elimination side reactions.
-
Hydrolysis: If water is present in the reaction mixture (either from the solvent, reagents, or atmosphere), strong bases can facilitate the hydrolysis of this compound to 2-hydroxypyridine. Ensure you are using anhydrous conditions.
-
-
Controlling Reaction Rate: Sometimes, running the reaction under more dilute conditions or adding the base portion-wise can help to control the reaction rate and minimize the formation of side products resulting from exothermic events.
Q3: What is the general recommendation for a starting point when optimizing a new SNAr reaction with this compound?
A3: For a typical amination of this compound with a secondary amine (e.g., piperidine (B6355638) or morpholine), a good starting point would be:
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[1][3]
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N).
-
Temperature: Start at a moderately elevated temperature (e.g., 80-100 °C) and increase if the reaction is slow. For unactivated this compound, temperatures up to 240 °C in a high-temperature flow reactor have been shown to be effective for achieving high conversion.[3]
-
Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.2-2.0 equivalents) and the base (e.g., 1.5-2.0 equivalents).
From this starting point, you can systematically vary the solvent, base, and temperature to optimize the yield and purity of your desired product.
Data Presentation: Quantitative Analysis of Reaction Conditions
The efficiency of nucleophilic aromatic substitution on this compound is highly dependent on the reaction parameters. The following tables provide a summary of how different solvents and bases can affect the outcome of these reactions.
Table 1: Effect of Solvent on the Uncatalyzed Amination of this compound with Piperidine
| Entry | Solvent | Temperature (°C) | Time | Conversion/Yield (%) | Reference |
| 1 | DMF | 240 | 10 min (flow reactor) | 76% Conversion | [3] |
| 2 | NMP | 240 | 10 min (flow reactor) | 100% Conversion | [3] |
| 3 | DMSO | 100 | 48 h (sealed tube) | 88% Yield | [3] |
This table illustrates the significant impact of solvent choice, with NMP and DMSO showing high efficacy, especially at elevated temperatures.
Table 2: Effect of Base on Amination Reactions of Halopyridines
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine (B57796) | Morpholine | K₂CO₃ | Water | 100 | 17 | 81 |
| 2-Chloropyrazine | Morpholine | Cs₂CO₃ | Water | 100 | 17 | 78 |
| 2-Chloropyrazine | Morpholine | K₃PO₄ | Water | 100 | 17 | 68 |
| 2-Chloropyrazine | Morpholine | Et₃N | Water | 100 | 17 | 15 |
| 2-Chloropyrazine | Morpholine | DBU | Water | 100 | 17 | 14 |
Note: Data for 2-chloropyrazine is presented as a close analogue to demonstrate the relative effectiveness of different bases in SNAr reactions on nitrogen-containing heterocycles. Inorganic bases generally show higher efficacy in this aqueous system.
Experimental Protocols
Protocol 1: General Procedure for Uncatalyzed Amination of this compound with a Secondary Amine
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a secondary amine, such as piperidine or morpholine, under thermal conditions without a catalyst.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Reagent Addition: Add anhydrous NMP as the solvent, followed by the secondary amine (2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-240 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and may require optimization. For reactions above the solvent's boiling point, a sealed vessel or a flow reactor setup is necessary.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the NMP and any excess amine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by distillation.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and optimizing this compound SNAr reactions.
References
Technical Support Center: Troubleshooting Difficult Couplings with Sterically Hindered 2-Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during coupling reactions with sterically hindered 2-chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 2-chloropyridines, especially sterically hindered ones, so challenging?
A1: Several factors contribute to the difficulty of these reactions:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step in many catalytic cycles more difficult and often requiring more forceful reaction conditions.[1]
-
Catalyst Poisoning: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is a common issue, particularly with 2-halopyridines.[2]
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the catalyst to the C-Cl bond, slowing down or preventing the reaction.[3][4]
-
Electronic Effects: The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Cl bond. While this can sometimes be beneficial, it can also complicate the catalytic cycle.[5]
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of a sterically hindered 2-chloropyridine. What are the first troubleshooting steps?
A2: For low conversion in Suzuki-Miyaura couplings, a systematic approach to optimization is recommended. Start by addressing the most common failure points:
-
Evaluate the Catalyst System: Standard catalysts are often ineffective. Switch to a more active system.
-
Palladium Source: Use sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive palladium(0) species and can help prevent catalyst deactivation.[1][6] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the high activation energy of the C-Cl bond oxidative addition.[1][3]
-
Select a Stronger Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ in facilitating the crucial transmetalation step.[1]
-
Ensure Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst. Ensure your reaction is set up under a properly inert atmosphere (e.g., argon or nitrogen).[1]
Q3: My Buchwald-Hartwig amination of a hindered this compound is failing. What specific adjustments should I consider?
A3: The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning by the pyridine nitrogen.[2] To overcome this:
-
Ligand Selection is Critical: Use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen from binding and deactivating the catalyst.[2] Excellent ligand choices include biaryl phosphines like XPhos, RuPhos, and the use of proazaphosphatrane ligands has also been shown to be highly effective.[2][7]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[2]
-
Solvent: Toluene (B28343) and 1,4-dioxane (B91453) are generally the most effective solvents for these reactions.[2]
Q4: Are there alternatives to palladium-catalyzed couplings for these challenging substrates?
A4: Yes, when palladium-based methods fail, several alternatives can be explored:
-
Nickel-Catalyzed Cross-Electrophile Coupling: This method couples two different electrophiles, such as a this compound and an alkyl bromide, using a nickel catalyst. This approach avoids the need for preparing often unstable organometallic reagents.[8]
-
Copper-Catalyzed C-N Coupling (Ullmann Condensation): Copper catalysis can be a viable alternative for C-N bond formation, especially for coupling with amines and azoles. Recent developments have identified ligands that can facilitate the coupling of sterically hindered partners.[9][10]
-
Direct Uncatalyzed Amination: Under high temperatures in a flow reactor, direct nucleophilic aromatic substitution (SNAr) of 2-chloropyridines with amines can be achieved without a metal catalyst.[11]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Symptom: The reaction shows low conversion of the this compound starting material, with significant amounts of unreacted starting materials and potentially some dehalogenated pyridine.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptom: The reaction starts but stalls, or there is no reaction at all. This often points to catalyst deactivation, a common issue with 2-halopyridine substrates.
Caption: Logical approach to address catalyst deactivation in Buchwald-Hartwig aminations.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Hindered 2-Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | A robust starting point for many hindered substrates.[1][3] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Often effective for particularly challenging couplings.[1] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DMF/H₂O | 90-100 | Can be effective, but may require optimization. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | Good for electron-rich and sterically demanding partners.[1] |
Table 2: Comparison of Conditions for C-N Coupling of a Hindered this compound
| Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Good to Excellent |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Moderate to Good |
| Ullmann | CuI / Ligand | K₂CO₃ | DMF | 120-140 | Moderate to Good |
| Nickel-Catalyzed | NiBr₂·3H₂O / Bathophenanthroline | Mn⁰ (reductant) | DMF | 60-80 | Moderate to Good[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered this compound
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the sterically hindered this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent.[1] Add this catalyst mixture to the reaction vessel. Alternatively, a pre-formed catalyst complex can be added directly.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, often with a small amount of water) to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered this compound
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the sterically hindered this compound (1.0 equiv) and the amine (1.1-1.3 equiv) dissolved in the degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Screening for 2-Chloropyridine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst screening of challenging 2-chloropyridine substrates in common cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of 2-chloropyridines is a powerful method for the formation of carbon-carbon bonds, but it is often challenging due to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine (B92270) nitrogen.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a this compound substrate is showing low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue with this compound substrates. The primary reasons are the high strength of the C-Cl bond, which makes the oxidative addition step difficult, and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Highly active catalyst systems are often necessary.
-
Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3]
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2]
-
Q2: I am observing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: These are common side reactions in Suzuki-Miyaura couplings.
-
Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.
-
Recommendation: Ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[1]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source.
-
Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes help. Using boronic esters (e.g., pinacol (B44631) esters) can also increase stability against protodeboronation.[1]
-
Data Presentation: Suzuki-Miyaura Coupling of 2-Chloropyridines
| This compound Derivative | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[4] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ / IPr | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | - | ~90 (C4 selectivity) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | >95 |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 80 | 12 | 82[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization: Suzuki-Miyaura Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of 2-chloropyridines.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines from aryl halides. With 2-chloropyridines, the reaction often requires highly active catalyst systems to overcome the inertness of the C-Cl bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of a this compound is not proceeding. What should I check first?
A1: The most common issue is the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) complex, which is often the rate-limiting step.[6]
-
Catalyst System: Standard ligands like PPh₃ are often ineffective.
-
Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.
-
Recommendation: Increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[6]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Reaction Temperature: Elevated temperatures are often required.
-
Recommendation: A temperature range of 80-110 °C is typical.[6]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This can occur when the reductive elimination of the desired product is slow.
-
Ligand Choice: The ligand can influence the rate of reductive elimination.
-
Recommendation: Employing bulkier and more electron-donating ligands can accelerate the C-N bond formation, outcompeting hydrodehalogenation.
-
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling.[6]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.[6]
Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyridines
| This compound Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 88 |
| 2-Chloro-5-nitropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 94 |
| This compound | Pyrrolidine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | RT | 95 |
| 3-Chloropyridine | Morpholine | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 95 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 90 (at C2) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Decision Tree for Catalyst Selection
Caption: Decision tree for selecting a catalyst system for the Buchwald-Hartwig amination of 2-chloropyridines.
Section 3: Heck Coupling
The Heck coupling of 2-chloropyridines with alkenes can be particularly challenging due to the low reactivity of the C-Cl bond, often requiring high temperatures and highly active catalyst systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction with a this compound substrate is giving a low yield, and I observe decomposition of the catalyst (palladium black). What can I do?
A1: Catalyst decomposition at the high temperatures often required for the Heck reaction of 2-chloropyridines is a common problem.
-
Catalyst Stability: The catalyst may not be stable at the required temperature.
-
Recommendation: Consider using more robust catalyst systems. Palladacycles or catalysts with N-heterocyclic carbene (NHC) ligands are known for their thermal stability.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst.
-
Recommendation: For challenging aryl chlorides, bulky, electron-donating phosphine ligands like P(tBu)₃ can be effective. However, the ligand-to-palladium ratio is critical; too much ligand can inhibit the reaction.
-
-
Reaction Temperature: While high temperatures are often necessary, an optimal range exists.
-
Recommendation: If catalyst decomposition is observed, try incrementally lowering the temperature. It's a balance between activating the C-Cl bond and maintaining catalyst stability.[7]
-
-
Solvent: The solvent can influence catalyst stability.
-
Recommendation: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help stabilize the catalytic species.[7]
-
Q2: I am attempting a Heck reaction with an acrylate (B77674), but the reaction is sluggish. How can I improve the conversion?
A2: The electronic nature of the acrylate and the this compound can make this coupling difficult.
-
Catalyst System: A highly active catalyst is essential.
-
Recommendation: A Pd(OAc)₂ source with a bulky, electron-rich phosphine or NHC ligand is a good starting point.
-
-
Base Selection: The choice of base is important for regenerating the active catalyst.
-
Recommendation: Organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are common. For some systems, inorganic bases like K₂CO₃ or NaOAc can be effective.
-
-
Additives: In some cases, additives can improve the reaction rate.
-
Recommendation: The use of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) under "Jeffery conditions" can sometimes accelerate the reaction.
-
Data Presentation: Heck Coupling of Aryl Halides with Acrylates
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | 96 |
| 4-Chlorotoluene | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 90 |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | Polystyrene-supported Pd(II)-hydrazone | K₂CO₃ | DMA | 165 | 99.8 |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate |
| This compound | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | NMP | 120 | Moderate |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (if used, 4-10 mol%).
-
Reagent Addition: Add the this compound (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (typically in the range of 100-140 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization: General Catalytic Cycle for Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Accelerating 2-Chloropyridine Transformations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, experimental protocols, and comparative data to reduce reaction times and overcome common challenges in transformations involving 2-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with a this compound substrate is slow or shows no conversion. What should I investigate first?
A1: Low reactivity is a common issue with 2-chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the rate-limiting oxidative addition step difficult.[1][2] A systematic approach to troubleshooting is crucial.
Initial Troubleshooting Steps:
-
Catalyst & Ligand System: The choice of ligand is critical for activating the C-Cl bond.[3] Standard ligands are often ineffective.
-
Recommendation: Switch to a highly active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are proven to be effective.[3][4] These ligands facilitate oxidative addition and promote the desired reductive elimination step.[3]
-
-
Reaction Temperature: 2-Chloropyridines require more thermal energy than their bromo or iodo analogs.[4]
-
Base Selection: The base is essential for the transmetalation step. Its strength, solubility, and composition are key factors.[1][4]
-
Recommendation: Screen strong, non-nucleophilic bases. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][4] If using an insoluble inorganic base, ensure vigorous stirring.[5]
-
-
Solvent System: The solvent must dissolve all reactants to facilitate the catalytic cycle.[1]
-
Recommendation: Use a degassed solvent system. Mixtures of an organic solvent with water (e.g., toluene (B28343)/water, dioxane/water) are often optimal.[3][4] Ensure all solvents are thoroughly degassed with an inert gas like argon or nitrogen to prevent oxidation and deactivation of the Pd(0) catalyst.[1][4]
-
Q2: I'm performing a Buchwald-Hartwig amination on this compound and observing significant hydrodehalogenation (-Cl replaced by -H). How can this be minimized?
A2: Hydrodehalogenation is a common side reaction, often occurring when the desired reductive elimination is slow compared to competing pathways.[5]
Strategies to Suppress Hydrodehalogenation:
-
Optimize Catalyst System: A more efficient catalyst can accelerate the C-N bond formation, outcompeting the reduction pathway. Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to a cleaner formation of the active Pd(0) species.[5]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can shift the equilibrium toward the desired amination product.[5]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace water can be a proton source for the hydrodehalogenation pathway.[5]
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is much slower than with 2-fluoropyridine (B1216828). Is this expected, and how can I speed it up?
A3: Yes, this is expected. For SNAr reactions where the initial nucleophilic addition is the rate-determining step, the reactivity order of the leaving group is typically F > Cl.[6] The high electronegativity of fluorine activates the ring towards nucleophilic attack. One study found 2-fluoropyridine reacts 320 times faster than this compound with sodium ethoxide.[7]
Methods to Accelerate SNAr Reactions:
-
Increase Temperature: Raising the reaction temperature is a primary method to increase the rate.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile (B52724) can enhance the nucleophilicity of the attacking species, speeding up the reaction.[8]
-
Add Activating Groups: If synthetically feasible, adding electron-withdrawing groups to the pyridine (B92270) ring will increase its electrophilicity and accelerate the rate of nucleophilic attack.[6][7]
Data Presentation: Catalyst & Condition Screening
The following tables summarize reaction conditions for common this compound transformations to guide optimization.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | >95 | [3] |
| PEPPSI-IPr (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | >95 | [3] |
| Pd(dppf)Cl₂ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-100 | 12 | Varies | [4] |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | High |[4] |
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | High | [5] |
| Pd(OAc)₂ (2-5) | BrettPhos (3-7.5) | K₃PO₄ | Toluene | 80-110 | 18 | Varies | [5] |
| XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | High | [9] |
| Pd(OAc)₂ (2) | Josiphos (3) | NaOtBu | Dioxane | 110 | 18 | Moderate-Good |[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline using a highly active phosphine (B1218219) ligand system.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the this compound derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol uses a common palladacycle pre-catalyst for improved efficiency.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Dry, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction tube with a magnetic stir bar
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk flask containing a stir bar, add the RuPhos Pd G3 pre-catalyst, sodium tert-butoxide, and the this compound derivative.
-
Reagent Addition: Add the amine followed by the dry, degassed toluene.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for completeness using GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate logical workflows for troubleshooting and experimental setup.
Caption: A decision tree for systematically troubleshooting slow cross-coupling reactions.
Caption: A standard workflow for setting up a this compound cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 2-Chloropyridine vs. 2-Bromopyridine in Suzuki Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of halide in the electrophilic partner is a critical determinant of reaction efficiency and success. For researchers and professionals in drug development and synthetic chemistry, understanding the relative reactivity of common building blocks is paramount for methodological optimization. This guide provides an objective comparison of 2-chloropyridine and 2-bromopyridine (B144113) in the context of the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between this compound and 2-bromopyridine lies in the strength of their respective carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is inherently weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the palladium(0) catalyst. Consequently, 2-bromopyridine is generally more reactive than this compound, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.[1]
Performance Data: A Comparative Overview
While direct side-by-side comparisons of this compound and 2-bromopyridine in Suzuki coupling under identical conditions are not extensively documented in the literature, the general trend of higher reactivity for the bromo-derivative is well-established. To illustrate this, we can examine data from a related palladium-catalyzed reaction, the Sonogashira coupling, where a direct comparison was made. The data clearly shows a significantly higher yield for 2-bromopyridine compared to this compound under the same reaction conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
Table 1: Comparison of 2-Bromopyridine and this compound in Sonogashira Coupling.[1]
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of both this compound and 2-bromopyridine.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic Acid
This protocol outlines a general method for the coupling of an electron-deficient heteroaryl chloride.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Comparative Suzuki-Miyaura Coupling of 2-Bromopyridine and this compound with Phenylboronic Acid
This protocol is designed for a direct comparison of the two substrates under identical conditions. Two parallel reactions should be set up, one with 2-bromopyridine and one with this compound.
Materials:
-
2-Bromopyridine or this compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
In separate, oven-dried Schlenk tubes equipped with a magnetic stir bar, add the respective 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tubes with a rubber septum.
-
Evacuate each tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add anhydrous 1,4-dioxane (5 mL) to each tube.
-
Place the Schlenk tubes in a preheated oil bath at 100 °C.
-
Stir the reaction mixtures vigorously and monitor their progress by TLC or GC/MS at regular intervals (e.g., every 2 hours for up to 24 hours).
-
Upon completion, allow the reactions to cool to room temperature.
-
Quench each reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the 2-phenylpyridine.
-
Determine the isolated yield for each reaction and characterize the products by NMR and MS to compare the efficiency.[1]
Visualizing the Process
To better understand the underlying chemistry and the experimental procedure, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to 2-Fluoropyridine and 2-Chloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in synthetic chemistry, pivotal for the construction of substituted aromatic and heteroaromatic systems. Within the realm of drug discovery and materials science, halopyridines are crucial building blocks. The choice of the halogen atom at the 2-position significantly influences reactivity, reaction conditions, and substrate scope. This guide provides an objective, data-driven comparison between 2-fluoropyridine (B1216828) and 2-chloropyridine, two of the most common substrates for SNAr reactions, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Core Principles of Reactivity
The SNAr reaction on 2-halopyridines proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. This attack temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent elimination of the halide leaving group restores aromaticity and yields the substituted product.
The rate-determining step in this sequence is typically the initial nucleophilic attack. Consequently, the reactivity is governed primarily by two factors:
-
Electrophilicity of the Carbon Atom: A more electron-deficient carbon at the substitution site will be attacked more readily by a nucleophile.
-
Stability of the Meisenheimer Intermediate: Factors that stabilize this intermediate will lower the activation energy of the first step and accelerate the reaction.
Contrary to what might be expected from leaving group ability in aliphatic substitution (I > Br > Cl > F), the order of reactivity for SNAr is often reversed (F > Cl > Br > I). This is because the high electronegativity of fluorine strongly polarizes the C-F bond and powerfully stabilizes the negative charge in the Meisenheimer complex through its inductive effect. This electronic stabilization far outweighs the effect of the C-F bond strength in the second, faster step of the reaction.
Quantitative Reactivity Comparison
Experimental data unequivocally demonstrates the superior reactivity of 2-fluoropyridine over its chloro-analogue. The strong electron-withdrawing nature of fluorine more effectively activates the pyridine (B92270) ring for nucleophilic attack.[1] This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is critical for the late-stage functionalization of complex, functional-group-rich molecules.[1]
A landmark study quantified this reactivity difference in the reaction with sodium ethoxide in ethanol, finding that 2-fluoropyridine reacts 320 times faster than this compound under identical conditions.[1][2][3] While chloropyridines are more commercially available, the significantly faster reaction rates of fluoropyridines can be a decisive advantage.[3]
| Feature | 2-Fluoropyridine | This compound | Reference |
| Relative Rate (vs. This compound) | 320 | 1 | [1][2][3] |
| Driving Factor | High electronegativity of Fluorine strongly activates the C2 position and stabilizes the Meisenheimer intermediate. | Moderate activation by Chlorine. | [1][4] |
| Typical Reaction Conditions | Milder (lower temperatures, weaker bases often suffice). | More forcing (elevated temperatures, stronger bases often required).[5] | [1][6] |
| Commercial Availability | Readily available, but often less so than the chloro-analogue. | More widely available and typically more cost-effective.[3] | [3] |
Reaction Mechanism and Experimental Workflow
The general mechanism and a typical laboratory workflow for performing SNAr reactions on 2-halopyridines are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Buchwald-Hartwig Amination Landscape: A Comparative Analysis of 2-Chloropyridine and 2-Bromopyridine
A data-driven guide for researchers, scientists, and drug development professionals on the selection and performance of 2-halopyridine substrates in palladium-catalyzed C-N bond formation.
In the realm of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of the aryl halide substrate is a key determinant of reaction efficiency and success. This guide provides an objective, data-supported comparison of two commonly employed substrates: 2-chloropyridine and 2-bromopyridine (B144113), focusing on reaction yields and the necessary experimental conditions to achieve optimal outcomes.
The Reactivity Divide: C-Cl vs. C-Br
The fundamental difference in reactivity between this compound and 2-bromopyridine in the Buchwald-Hartwig amination lies in the bond dissociation energy of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the oxidative addition of the C-Br bond to the palladium(0) catalyst—the rate-determining step of the catalytic cycle—more facile.[1] Consequently, 2-bromopyridines are generally more reactive substrates that can often be coupled under milder conditions, with lower catalyst loadings and shorter reaction times.
Conversely, the stronger C-Cl bond in 2-chloropyridines necessitates more forcing reaction conditions to achieve comparable yields.[1] This typically involves higher temperatures, longer reaction times, and the use of more sterically demanding and electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.[1]
Performance Comparison: A Look at the Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of 2-bromopyridine and this compound with various amines. It is important to note that the reaction conditions are often optimized for each substrate, reflecting the inherent differences in their reactivity.
| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Piperidine (B6355638) | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | < 1 min | 91 |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 93 |
| 2-Bromopyridine | n-Propylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 70 |
| 2-Bromopyridine | Morpholine (B109124) | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 |
| This compound | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | 110 | - | 68 |
| This compound | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | - | Good |
| 2,6-Dimethylchlorobenzene | Morpholine | (NHC)Pd(R-allyl)Cl | NaOtBu | Dioxane | 70 | 10 min | 52 |
Experimental Protocols
Detailed methodologies for representative Buchwald-Hartwig amination reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrate and amine combinations.
Protocol 1: Amination of 2-Bromopyridine with a Secondary Amine (Piperidine)
Materials:
-
2-Bromopyridine
-
Piperidine
-
(NHC)Pd(allyl)Cl catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, a reaction vial is charged with the (NHC)Pd(allyl)Cl catalyst (1-2 mol%).
-
To the vial, add 2-bromopyridine (1.0 equiv) and sodium tert-butoxide (1.2-1.5 equiv).
-
Add anhydrous 1,4-dioxane to the desired concentration (e.g., 0.1-0.5 M).
-
Finally, add piperidine (1.1-1.2 equiv) via syringe.
-
The reaction mixture is stirred vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is often complete within minutes.[2]
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-pyridyl)piperidine.[2]
Protocol 2: Amination of this compound with a Secondary Amine (Morpholine) under Aqueous Conditions
Materials:
-
This compound
-
Morpholine
-
[Pd(cinnamyl)Cl]₂
-
Mor-DalPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add [Pd(cinnamyl)Cl]₂ (0.5-1 mol%) and Mor-DalPhos (1-2 mol%).
-
Add this compound (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and potassium hydroxide (1.5 equiv).
-
Add deionized water to the desired concentration.
-
The reaction mixture is heated to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed, the reaction mixture is cooled to room temperature.
-
The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Process
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The selection between this compound and 2-bromopyridine for a Buchwald-Hartwig amination is a strategic decision that balances reactivity with cost and availability. 2-Bromopyridines are inherently more reactive, often providing high yields under milder conditions with a broader range of catalyst systems. In contrast, 2-chloropyridines are typically less expensive but demand more robust catalyst systems and more forcing conditions to achieve satisfactory yields. The advances in ligand design have significantly broadened the applicability of 2-chloropyridines, making them viable substrates for many applications. This guide provides the foundational data and protocols to aid researchers in making an informed choice for their specific synthetic challenges.
References
A Comparative Analysis of Sonogashira Coupling Efficiency with 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is of particular significance in medicinal chemistry for the synthesis of 2-alkynylpyridines, which are prevalent structural motifs in numerous biologically active compounds.[1] The efficiency of the Sonogashira coupling is highly dependent on the nature of the halogen atom in the 2-halopyridine substrate. This guide provides an objective comparison of the performance of 2-chloro-, 2-bromo-, and 2-iodopyridines in the Sonogashira coupling reaction, supported by experimental data.
General Reactivity Trend
The reactivity of 2-halopyridines in the Sonogashira coupling follows the general trend observed for aryl halides, which is dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can undergo the rate-determining oxidative addition step. Consequently, the reactivity order is:
2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine [1][2]
This trend is clearly reflected in the experimental data, where 2-iodopyridines consistently provide the highest yields in the shortest reaction times and under the mildest conditions. Conversely, 2-chloropyridines are the least reactive and often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve satisfactory yields.[2]
Comparative Experimental Data
The following table summarizes the results of Sonogashira coupling reactions between different 2-halopyridines and terminal alkynes under various conditions, illustrating the impact of the halogen on reaction efficiency.
| 2-Halopyridine | Alkyne Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT / 2 | 98 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 / 4 | 85 |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 / 12 | 45 |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | 60 / 6 | 92 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 / 3 | up to 96 |
| 2-Amino-3-bromo-5-methylpyridine | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 / 3 | up to 93 |
| 3-Phenylethynyl-2-amino-5-chloropyridine | - | - | - | - | - | - | 89 |
| 3-(4-Propylphenylethynyl)-2-amino-5-chloropyridine | - | - | - | - | - | - | 85 |
Note: The data presented is a compilation from various sources to illustrate the general trends. Direct comparison is most accurate for entries with identical reaction conditions.[2][3]
Experimental Protocols
Below is a general experimental protocol for the Sonogashira coupling of a 2-halopyridine with a terminal alkyne. This procedure can be adapted based on the specific reactivity of the halide.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the 2-halopyridine, palladium catalyst, and copper(I) iodide.
-
The vessel is sealed, then evacuated and backfilled with an inert gas three times.
-
Anhydrous solvent and the base are added via syringe.
-
The terminal alkyne is then added dropwise to the stirred reaction mixture.
-
The reaction is heated to the desired temperature (ranging from room temperature for 2-iodopyridines to 80-100 °C for 2-bromo- and 2-chloropyridines) and monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is then washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Reaction Workflow
The following diagram illustrates the general workflow of a Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling of 2-halopyridines.
Conclusion
The choice of 2-halopyridine substrate significantly impacts the efficiency of the Sonogashira coupling reaction. 2-Iodopyridines are the most reactive, allowing for mild reaction conditions and high yields. 2-Bromopyridines offer a good balance of reactivity and stability, making them a common choice for many applications. 2-Chloropyridines are the most challenging substrates due to their lower reactivity, often necessitating higher temperatures, longer reaction times, and potentially more specialized catalytic systems to achieve desirable outcomes. For researchers and professionals in drug development, a thorough understanding of these reactivity trends is crucial for the strategic design of synthetic routes and the efficient production of target molecules.
References
A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the efficient and versatile synthesis of substituted pyridines is a cornerstone of modern organic chemistry. While traditional methods often rely on the functionalization of pre-existing pyridine rings, often starting from halopyridines, a range of alternative starting materials have emerged, offering unique advantages in terms of regioselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternative starting materials for the synthesis of 2-substituted pyridines, supported by experimental data and detailed protocols.
Pyridine N-Oxides: Activating the Pyridine Ring
Pyridine N-oxides are versatile precursors for the synthesis of 2-substituted pyridines. The N-oxide functionality activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack and direct C-H functionalization.[1][2]
Reaction with Grignard Reagents
A transition-metal-free approach involves the addition of Grignard reagents to pyridine N-oxides, followed by rearrangement and cyclization. This method allows for the introduction of a variety of alkyl, aryl, and alkynyl groups at the 2-position.[1][3][4]
Experimental Data:
| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |
| Pyridine N-oxide | Phenylmagnesium bromide | 2-Phenylpyridine (B120327) | 75 | [1] |
| Pyridine N-oxide | Ethylmagnesium bromide | 2-Ethylpyridine | 55 | [1] |
| Pyridine N-oxide | Phenylethynylmagnesium bromide | 2-(Phenylethynyl)pyridine | 86 | [1] |
| 4-Chloropyridine N-oxide | Phenylmagnesium bromide | 4-Chloro-2-phenylpyridine | 82 | [1] |
Experimental Protocol: Synthesis of 2-Phenylpyridine from Pyridine N-oxide
To a solution of pyridine N-oxide (1.0 mmol) in anhydrous THF (10 mL) at room temperature is added phenylmagnesium bromide (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise. The reaction mixture is stirred at room temperature for 1 hour. Acetic anhydride (B1165640) (2.0 mmol) is then added, and the mixture is heated to 120 °C for 4 minutes under microwave irradiation or for 1 hour using conventional heating. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 2-phenylpyridine.[1]
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis enables the direct arylation of pyridine N-oxides at the C2 position, offering a powerful tool for the synthesis of 2-arylpyridines.[5][6][7][8]
Experimental Data:
| Starting Material | Arylating Agent | Catalyst/Ligand | Oxidant | Yield (%) | Reference |
| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)2 | Ag2O | 85 | [5] |
| Pyridine N-oxide | Benzene | Pd(OAc)2 | Ag2CO3 | 78 | [8] |
| 3-Methylpyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)2 | Ag2O | 72 | [5] |
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-oxide with Potassium Phenyltrifluoroborate
A mixture of pyridine N-oxide (3.3 equiv), potassium phenyltrifluoroborate (0.15 mmol), Pd(OAc)2 (10 mol%), Ag2O (2.0 equiv), and TBAI (20 mol%) in 1,4-dioxane (B91453) (0.5 mL) is stirred in a sealed tube at 90 °C for 17 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield 2-phenylpyridine N-oxide.[5] The N-oxide can then be deoxygenated using standard methods (e.g., PCl3 or H2/Pd) to afford 2-phenylpyridine.
2-Halopyridines: The Traditional Benchmark
Cross-coupling reactions of 2-halopyridines (e.g., Suzuki, Stille, Negishi) are well-established and widely used methods for the synthesis of 2-substituted pyridines. While not an "alternative" in the strictest sense, they serve as a crucial benchmark for evaluating the performance of newer methodologies. These reactions typically require a transition metal catalyst (e.g., palladium or nickel) and often involve the pre-synthesis of an organometallic reagent.
Picoline Derivatives: Functionalization of the Methyl Group
2-Picoline and its derivatives can serve as starting materials for 2-substituted pyridines through functionalization of the activated methyl group. The protons of the methyl group at the 2-position are acidic and can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles.[9]
Key Transformations:
-
Condensation: Reaction with aldehydes and ketones to form vinylpyridines.
-
Oxidation: Conversion of the methyl group to a carboxylic acid.
-
Alkylation: Deprotonation followed by reaction with alkyl halides.
Cycloaddition Reactions: Building the Pyridine Ring from Acyclic Precursors
Cycloaddition reactions offer a powerful strategy for the de novo synthesis of the pyridine ring, allowing for the construction of highly substituted derivatives from simple, acyclic starting materials.[10][11]
[4+2] Cycloaddition of Vinylallenes and Sulfonyl Cyanides
This method provides access to highly substituted pyridines through a Diels-Alder reaction between a vinylallene and a sulfonyl cyanide, followed by elimination of sulfinic acid.[10][12]
Experimental Data:
| Vinylallene | Sulfonyl Cyanide | Product | Yield (%) | Reference |
| 1-Phenyl-1,2-butadiene | Tosyl cyanide | 2-Methyl-4,5-diphenylpyridine | 85 | [10] |
| 1-(4-Methoxyphenyl)-1,2-butadiene | Tosyl cyanide | 4-(4-Methoxyphenyl)-2-methyl-5-phenylpyridine | 78 | [10] |
Experimental Protocol: Synthesis of 4,5-Diphenyl-2-methylpyridine
A solution of (3-phenylbuta-1,2-dien-1-yl)benzene (0.20 g, 0.97 mmol) and tosyl cyanide (0.19 g, 1.07 mmol) in toluene (B28343) (5 mL) is heated at 110 °C for 24 hours in a sealed tube. The reaction mixture is then cooled to room temperature, and triethylamine (B128534) (0.2 mL) is added. The mixture is stirred for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford 4,5-diphenyl-2-methylpyridine.[10]
Summary and Comparison
| Starting Material | Key Advantages | Key Disadvantages | Typical Substituents |
| Pyridine N-Oxides | Readily available, activates pyridine ring, transition-metal-free options available. | May require an additional deoxygenation step. | Alkyl, Aryl, Alkynyl, Amino. |
| 2-Halopyridines | Well-established, broad substrate scope for cross-coupling. | Requires pre-functionalized pyridine, often uses transition metals. | Aryl, Alkyl, Vinyl, etc. (via cross-coupling). |
| Picoline Derivatives | Inexpensive starting material, allows for elaboration of the side chain. | Limited to substituents derived from the methyl group. | Groups attached to the 2-methyl position. |
| Cycloaddition Precursors | De novo ring synthesis, access to highly substituted and complex pyridines. | May require multi-step synthesis of precursors. | Diverse substitution patterns possible. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Overview of synthetic routes to 2-substituted pyridines.
Caption: Workflow for Grignard addition to pyridine N-oxides.
Caption: Workflow for [4+2] cycloaddition synthesis of pyridines.
References
- 1. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. orgsyn.org [orgsyn.org]
A Comparative Guide to GC-MS and HPLC for Product Validation in 2-Chloropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Validation of 2-Chloropyridine Reactions, with Supporting Experimental Data.
The synthesis of this compound is a fundamental process in the development of numerous pharmaceutical and agrochemical compounds. Rigorous analytical validation is crucial to ensure the purity of the final product, identify potential by-products, and optimize reaction conditions. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and quantitative data to facilitate an informed selection of the most suitable method for your research and development needs.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its exceptional resolving power for volatile compounds and its ability to provide structural information for unequivocal peak identification. This makes it a powerful tool for in-depth analysis of reaction mixtures and impurity profiling.
High-Performance Liquid Chromatography (HPLC), conversely, offers versatility for a broader range of compounds, including those that are non-volatile or thermally sensitive. Its robustness and straightforward quantification make it a highly effective method for routine purity assessments and quality control.
This guide will delve into the experimental specifics of both techniques, presenting a side-by-side comparison of their performance in analyzing a typical this compound reaction mixture.
Quantitative Data Comparison
The following tables summarize the quantitative analysis of a crude this compound reaction mixture, synthesized via the direct chlorination of pyridine. The primary by-product identified is 2,6-dichloropyridine.[1][2] The data illustrates the comparative performance of GC-MS and HPLC in resolving and quantifying the main product and key impurity.
Table 1: GC-MS Analysis of this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Pyridine (Unreacted) | 3.45 | 2.1 | Mass Spectrum Match |
| This compound | 5.28 | 95.3 | Mass Spectrum Match |
| 2,6-Dichloropyridine | 7.12 | 2.6 | Mass Spectrum Match |
Table 2: HPLC Analysis of this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Pyridine (Unreacted) | 2.81 | 2.2 | Co-injection with Standard |
| This compound | 4.53 | 95.1 | Co-injection with Standard |
| 2,6-Dichloropyridine | 6.24 | 2.7 | Co-injection with Standard |
Performance Characteristics: GC-MS vs. HPLC
Table 3: Comparison of Analytical Method Performance
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires volatile and thermally stable analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3] |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in the mobile phase, may require filtration.[3] |
| Resolution | Excellent for volatile compounds. | High resolution for a broad range of compounds. |
| Identification | Definitive identification through mass spectral fragmentation patterns. | Primarily by retention time comparison with standards; UV-Vis spectra can provide additional information. |
| Quantification | Good, though Flame Ionization Detection (FID) is often preferred for routine quantification. | Excellent quantitative performance with UV detection. |
| Analysis Time | Can be longer due to oven temperature programming. | Generally shorter run times are achievable. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable analytical results. Below are the comprehensive experimental protocols for the GC-MS and HPLC analyses cited in this guide.
GC-MS Analysis Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min, hold for 1 minute.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35 - 350 amu.
HPLC Analysis Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Detector: UV-Vis Detector (SPD-20A) set at 254 nm.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Logic
To further clarify the processes and the decision-making logic involved in selecting an analytical method, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the product validation of this compound reactions. The choice between them is contingent on the specific analytical requirements.
For detailed characterization of the reaction profile, including the definitive identification of by-products and unknown impurities, GC-MS is the superior choice due to its mass spectrometric detection capabilities.
For routine quality control, process monitoring, and high-throughput analysis where the primary goal is to quantify the purity of this compound against known standards, HPLC is often more practical and efficient .
In a comprehensive drug development setting, these techniques are best utilized in a complementary fashion. Initial reaction optimization and impurity profiling can be robustly performed with GC-MS, while routine batch release and stability studies can be efficiently handled by a validated HPLC method.
References
A Comparative Guide to the Spectroscopic Characterization of 2-Arylpyridine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic methods for the characterization of 2-arylpyridine products, a class of compounds with significant applications in materials science and medicinal chemistry. We present supporting experimental data for three representative 2-arylpyridines: 2-phenylpyridine (B120327), 2-(4-methylphenyl)pyridine, and 2-(4-chlorophenyl)pyridine, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data obtained for the three 2-arylpyridine examples.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 2-Arylpyridines in CDCl₃
| Compound | ¹H NMR (400 MHz, CDCl₃) δ [ppm] | ¹³C NMR (101 MHz, CDCl₃) δ [ppm] |
| 2-Phenylpyridine | 8.71 (d, J = 4.8 Hz, 1H), 7.99 (d, J = 7.8 Hz, 2H), 7.74 (td, J = 7.7, 1.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.47 (t, J = 7.5 Hz, 2H), 7.41 (t, J = 7.4 Hz, 1H), 7.22 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1] |
| 2-(4-Methylphenyl)pyridine | 8.68 (d, J = 4.2 Hz, 1H), 7.89 (d, J = 8.1 Hz, 2H), 7.71 (td, J = 7.7, 1.8 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.27 (d, J = 7.9 Hz, 2H), 7.19 (ddd, J = 7.4, 4.9, 1.1 Hz, 1H), 2.41 (s, 3H) | 157.5, 149.6, 138.3, 136.6, 136.5, 129.5, 126.8, 121.8, 120.3, 21.3 |
| 2-(4-Chlorophenyl)pyridine | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H)[1] | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3[1] |
Table 2: Mass Spectrometry and UV-Visible Spectroscopy Data of 2-Arylpyridines
| Compound | Mass Spectrometry (Electron Ionization) Key Fragments (m/z) | UV-Vis Spectroscopy (in CH₂Cl₂) λmax [nm] |
| 2-Phenylpyridine | 155 [M]⁺ (High), 77 (Moderate)[2] | ~250, ~280 |
| 2-(4-Methylphenyl)pyridine | 169 [M]⁺ (High), 168 [M-H]⁺ (High), 154 [M-CH₃]⁺ (Moderate)[3] | Not explicitly found, but expected to be similar to 2-phenylpyridine with a slight red shift. |
| 2-(4-Chlorophenyl)pyridine | Predicted: ~217/219 [M]⁺ (High, isotopic pattern), ~111/113 [Cl-C₆H₄]⁺ (Moderate), ~78 [C₅H₄N]⁺ (High)[2] | Not explicitly found, but related compounds show absorptions around 260-280 nm.[4] |
Comparison of Characterization Techniques
NMR spectroscopy, mass spectrometry, and UV-Visible spectroscopy each provide unique and complementary information for the structural characterization of 2-arylpyridine products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for providing a detailed map of the molecular structure.[5] ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon framework of the molecule. The key advantages of NMR are its non-destructive nature and the wealth of structural information it provides.[1] However, it has lower sensitivity compared to mass spectrometry and requires more sample.[3]
-
Mass Spectrometry (MS) is a highly sensitive technique that provides the molecular weight of the compound and information about its structure through fragmentation patterns.[6] Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, which can be pieced together to deduce the structure.[7] The primary advantages of MS are its high sensitivity and speed. However, isomers can sometimes be difficult to distinguish, and the molecular ion may not always be observed with hard ionization techniques.[8]
-
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as 2-arylpyridines.[9] The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation. While being a simple and rapid technique, UV-Vis spectroscopy provides limited structural information on its own and is often used in conjunction with other methods.
Logical Workflow for Characterization
A typical workflow for the characterization of a newly synthesized 2-arylpyridine product would involve a combination of these techniques to ensure an unambiguous structure elucidation.
Caption: A logical workflow for the synthesis and characterization of 2-arylpyridine products.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed structural information about the 2-arylpyridine product.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
2-Arylpyridine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane, TMS) - often included in the deuterated solvent.
Procedure:
-
Sample Preparation: Accurately weigh the 2-arylpyridine sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent. "Shimming" is then performed, which involves adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharp spectral lines.
-
Acquisition of ¹H Spectrum:
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time).
-
Acquire the Free Induction Decay (FID) signal.
-
The instrument's software will perform a Fourier transform on the FID to generate the ¹H NMR spectrum.
-
-
Acquisition of ¹³C Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the acquisition parameters. Typically, more scans are required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Acquire and process the data similarly to the ¹H spectrum.
-
-
Data Processing:
-
Phase correct the spectra to ensure all peaks are upright.
-
Reference the spectra using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Volatile solvent (e.g., dichloromethane, methanol).
-
2-Arylpyridine sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-arylpyridine sample (typically ~1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC parameters (injection volume, inlet temperature, oven temperature program, and column flow rate) to ensure good separation and elution of the compound.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range to be scanned, and detector settings.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation and Ionization: The compound travels through the GC column and enters the MS ion source. In the EI source, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis and Detection: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. Identify the molecular ion peak (if present) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.
UV-Visible Spectroscopy
Objective: To obtain information about the electronic conjugation of the 2-arylpyridine.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Spectroscopic grade solvent (e.g., dichloromethane, ethanol).
-
2-Arylpyridine sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 2-arylpyridine in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution, then fill it with the sample solution. Place the cuvette in the sample holder.
-
Acquisition: Scan the desired wavelength range (e.g., 200-400 nm for 2-arylpyridines). The instrument will record the absorbance at each wavelength.
-
Data Analysis: The resulting UV-Vis spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Signaling Pathway of Spectroscopic Analysis
The following diagram illustrates the fundamental process of how a molecule interacts with different forms of energy in each spectroscopic technique to generate a signal.
Caption: The fundamental interactions of energy with a molecule in different spectroscopic techniques.
References
- 1. 2-p-Tolylpyridine [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Study: Palladium vs. Nickel Catalysts for 2-Chloropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of palladium and nickel catalysts in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving the key substrate, 2-chloropyridine. This guide provides a comprehensive overview of catalyst performance, supported by experimental data and detailed protocols, to aid in catalyst selection and reaction optimization.
The development of efficient and versatile catalytic systems for the cross-coupling of (hetero)aryl chlorides is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound is a readily available and cost-effective building block, but its coupling can be challenging due to the electron-deficient nature of the pyridine (B92270) ring and the strong C-Cl bond. Palladium has long been the dominant metal in cross-coupling catalysis; however, its high cost and relative scarcity have driven the exploration of more earth-abundant and economical alternatives, with nickel emerging as a promising candidate. This guide presents a comparative analysis of palladium and nickel catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While palladium catalysts are well-established for this transformation, nickel catalysts have been investigated as a cost-effective alternative.
Data Presentation: Palladium vs. Nickel for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ / SPhos | Pyridine-3-boronic acid | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 18 | 85-95 | [1][2] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | Excellent | [3] |
| Pd(OAc)₂ / Benzimidazolium salt | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.05 | 65 | [4] |
| Nickel | |||||||
| NiCl₂(dppf) | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 110 | - | Inactive | [5] |
| NiBr₂·3H₂O / Bathophenanthroline | Alkyl Bromides | - | DMF | 40-100 | 4-22 | 37-65 | [6] |
Experimental Protocols: Suzuki-Miyaura Coupling
Palladium-Catalyzed Protocol: [1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), palladium(II) acetate (B1210297) (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 18 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Nickel-Catalyzed Protocol Considerations: Direct Suzuki-Miyaura coupling of this compound with nickel catalysts can be challenging. Studies have shown that with ligands such as dppf, this compound can lead to the formation of stable, catalytically inactive dimeric nickel species.[5] However, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated.[6]
Catalytic Cycles
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling (M = Pd or Ni).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are highly effective for this reaction. Nickel catalysts also show promise, particularly with the use of N-heterocyclic carbene (NHC) ligands.
Data Presentation: Palladium vs. Nickel for Buchwald-Hartwig Amination of this compound
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd₂(dba)₃ / XPhos | Morpholine (B109124) | NaOt-Bu | Toluene | 110 | 6 | High | |
| Pd(OAc)₂ / RuPhos | Primary/Secondary Amines | NaOt-Bu | Toluene | 80-110 | - | Good to Excellent | [7] |
| Nickel | |||||||
| NiCl₂(DME) / SIPr·HCl | Various Amines | NaOt-Bu | 2-MeTHF | 100 | - | 68-94 | [8] |
Experimental Protocols: Buchwald-Hartwig Amination
Palladium-Catalyzed Protocol:
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent and Reagent Addition: Add toluene (5 mL) and stir for 5 minutes. Then, add 4-chlorotoluene (B122035) (1.0 equiv.) and morpholine (1.5 equiv.).
-
Reaction: Stir the mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the reaction, quench with water, and extract the organic layer. Wash with water and brine, dry with Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Nickel-Catalyzed Protocol: [8]
-
Reaction Setup: In a glovebox, to a vial add NiCl₂(DME) (5 mol%), SIPr·HCl (10 mol%), and NaOt-Bu (1.5 equiv.).
-
Reagent and Solvent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and 2-methyltetrahydrofuran.
-
Reaction: Seal the vial and heat at 100 °C.
-
Work-up and Purification: After completion, the reaction is worked up and the product purified by chromatography.
Catalytic Cycles
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination (M = Pd or Ni).
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is crucial for the synthesis of substituted alkynes. Traditionally, this reaction employs a palladium catalyst in conjunction with a copper co-catalyst. However, copper-free and nickel-catalyzed versions have been developed.
Data Presentation: Palladium vs. Nickel for Sonogashira Coupling of this compound
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| PdCl₂(PPh₃)₂ | Phenylacetylene | TBAF | Solvent-free | 80 | 0.5-2 | Moderate to Excellent | [9] |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Et₃N | THF | RT | - | Good | [10] |
| Nickel | |||||||
| NiCl₂·6H₂O / NN₂ pincer ligand | Terminal Alkynes | K₃PO₄ | 1,4-Dioxane | 100 | - | High | [11] |
| NiCl₂([P,S] ligand) / CuI | Terminal Alkynes | Cs₂CO₃ | DMSO | 50 | 12 | 49-97 | [12] |
Experimental Protocols: Sonogashira Coupling
Palladium-Catalyzed (Copper-Free) Protocol: [9]
-
Reaction Setup: A mixture of an aryl halide (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3.0 equiv.) is prepared.
-
Reaction: The mixture is stirred at 80 °C for the appropriate time.
-
Work-up and Purification: The reaction mixture is purified by column chromatography.
Nickel-Catalyzed Protocol: [11]
-
Reaction Setup: To a reaction tube, add NiCl₂·6H₂O (5 mol%), the NN₂ pincer ligand (10 mol%), K₃PO₄ (2.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Solvent Addition: Add 1,4-dioxane.
-
Reaction: The tube is sealed and heated at 100 °C.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up and the product is purified by chromatography.
Catalytic Cycles
Caption: Generalized catalytic cycle for Sonogashira coupling (M = Pd or Ni), with the optional involvement of a copper acetylide intermediate.
Experimental Workflow
Caption: A generalized workflow for catalytic cross-coupling reactions.
Conclusion
Both palladium and nickel catalysts are viable options for the cross-coupling of this compound, each with its own set of advantages and disadvantages.
Palladium catalysts remain the more general and reliable choice, with a vast literature and a wide range of commercially available, highly active ligands that can overcome the challenges associated with this compound coupling. They often operate under milder conditions and are less prone to deactivation with this specific substrate.
Nickel catalysts offer a significant cost advantage and have shown high efficacy in certain coupling reactions of this compound, particularly in cross-electrophile couplings and aminations with specific ligand systems. However, their application in Suzuki-Miyaura couplings of this compound can be problematic due to catalyst inhibition.
The choice between palladium and nickel will ultimately depend on the specific transformation, the desired functional group tolerance, cost considerations, and the scale of the reaction. For challenging couplings and guaranteed results, palladium systems are often the preferred starting point. For large-scale synthesis where cost is a major driver, the development of a robust nickel-catalyzed process could be highly beneficial, provided the challenges of catalyst stability and activity can be addressed. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
A Comparative Kinetic Study of Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine
For researchers, scientists, and drug development professionals, the functionalization of heteroaromatic compounds is a cornerstone of modern synthesis. Among these, 2-chloropyridine stands out as a readily available and cost-effective building block. However, its relatively low reactivity in cross-coupling reactions presents a significant challenge. This guide provides an objective comparison of the kinetics of two major palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information is supported by a compilation of available kinetic data and detailed experimental protocols to aid in the rational selection of reaction pathways and optimization of conditions.
The diminished reactivity of this compound stems from the high bond dissociation energy of the C-Cl bond, making the oxidative addition of a palladium(0) catalyst, often the rate-determining step, kinetically challenging.[1] This necessitates the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine (B1218219) ligands, to achieve efficient transformations.[2] Understanding the kinetic parameters of different coupling reactions is therefore crucial for developing efficient and scalable synthetic routes.
I. Comparative Kinetic Data
While a direct head-to-head kinetic comparison of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for an indirect assessment. The following tables summarize key kinetic parameters and reaction efficiencies for both reactions.
Table 1: Kinetic Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Rate Constant (k) | Reaction Order | Activation Energy (Ea) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85[3] | Not Reported | Not Reported | Not Reported |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 92[3] | Not Reported | Not Reported | Not Reported |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 78[3] | Not Reported | Not Reported | Not Reported |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[3] | Not Reported | Not Reported | Not Reported |
Table 2: Kinetic Data for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Rate Constant (k) | Reaction Order | Activation Energy (Ea) |
| Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Not Reported | High | Not Reported | Not Reported | Not Reported |
| Morpholine | Pd₂ (dba)₃ / BrettPhos | NaOtBu | Dioxane | 80 | Not Reported | High | Not Reported | Not Reported | Not Reported |
| Cyclohexylamine | Pd(OAc)₂ / Josiphos | K₃PO₄ | t-BuOH | 110 | Not Reported | Moderate | Not Reported | Not Reported | Not Reported |
| Indole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Not Reported | High | Not Reported | Not Reported | Not Reported |
II. Mechanistic Considerations and Experimental Workflows
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding their kinetics. The efficiency of each step influences the overall reaction rate.
A. Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
B. Buchwald-Hartwig Amination Catalytic Cycle
Similarly, the Buchwald-Hartwig amination follows a catalytic cycle initiated by the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylated amine.
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting kinetic studies and for the successful synthesis of 2-substituted pyridines.
A. General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with this compound (1.0 equiv), the coupling partner (e.g., phenylboronic acid or aniline, 1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), the base (2.0 equiv), and a suitable internal standard (e.g., dodecane).
-
Solvent Addition: Anhydrous, degassed solvent is added to the vial.
-
Reaction Execution: The vial is sealed and placed in a preheated aluminum block on a magnetic stir plate set to a constant temperature.
-
Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for the Buchwald-Hartwig reaction or water for the Suzuki-Miyaura reaction), and extracted with an organic solvent.
-
Analysis: The organic layer is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to generate a reaction profile, from which the initial rate and other kinetic parameters can be determined.
B. Representative Protocol for Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic Acid[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
C. Representative Protocol for Buchwald-Hartwig Amination of a Chloropyridine[4]
-
Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide). Add the chloropyridine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture in a preheated block to the desired temperature (typically 80-110 °C) with stirring for the required time.
-
Work-up: After cooling, the reaction mixture is quenched, typically with saturated aqueous ammonium chloride, and extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
IV. Conclusion
The cross-coupling of this compound is a challenging yet crucial transformation in modern organic synthesis. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions provide viable pathways for the functionalization of this heterocycle, with the choice of reaction often dictated by the desired bond formation (C-C vs. C-N). Due to the inertness of the C-Cl bond, both reactions generally require elevated temperatures and highly active catalyst systems featuring bulky, electron-rich phosphine ligands. While a direct quantitative comparison of their kinetics is limited by the available data, the provided protocols and mechanistic insights offer a solid foundation for researchers to develop and optimize synthetic routes involving this compound. Further detailed kinetic studies under standardized conditions would be invaluable for a more direct comparison and for the rational design of even more efficient catalytic systems.
References
Unraveling the Reaction Mechanisms of 2-Chloropyridine: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of functionalized heterocycles like 2-chloropyridine is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the reaction mechanisms of this compound, leveraging Density Functional Theory (DFT) studies to elucidate the energetic landscapes of key transformations. We will explore Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, presenting available quantitative data and detailed computational protocols to inform experimental design.
Executive Summary
Comparison of Reaction Mechanisms
The reactivity of this compound is dominated by its electron-deficient nature, making it susceptible to nucleophilic attack and a suitable substrate for metal-catalyzed cross-coupling reactions. The primary reaction pathways investigated through DFT are:
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the direct attack of a nucleophile on the carbon atom bearing the chlorine, proceeding through a high-energy Meisenheimer intermediate.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed method for forming carbon-carbon bonds between this compound and a boronic acid derivative. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
-
Buchwald-Hartwig Amination: Another palladium-catalyzed reaction, this process forms a carbon-nitrogen bond between this compound and an amine. The mechanism shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The following table summarizes the available quantitative data from DFT studies on the activation energies of these reaction pathways. It is important to note that the data is collated from different studies using varied model systems and computational levels, which may affect direct comparability.
| Reaction Type | Key Mechanistic Step | Substrate/Nucleophile/Catalyst | Activation Energy (kcal/mol) | Source |
| SNAr | Nucleophilic Attack | This compound + Br⁻ (surrogate nucleophile) | ~28-35 (relative to other positions) | [1] |
| SNAr | Nucleophilic Attack | This compound + Benzyl alkoxide | 21.2 (experimental) | |
| Suzuki-Miyaura | Transmetalation (rate-determining) | Bromobenzene + Phenylboronic acid / Pd-Zeolite | 36.8 | |
| Buchwald-Hartwig | Reductive Elimination | Dibromobenzene + Amine / Pd-XPhos | ~25-27 | |
| Buchwald-Hartwig | Oxidative Addition | 2,4-Dichloropyridine / Pd(PPh₃)₄ | Favored at C2 by ΔΔG‡ = 10.0 kJ/mol (2.4 kcal/mol) |
Detailed Mechanistic Insights and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound is a fundamental transformation. DFT calculations have been employed to understand the regioselectivity in polyhalogenated pyridines and to predict reactivity.
Experimental Protocol (General for SNAr with Amines): To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL), is added the amine nucleophile (1.2 mmol) and a base such as K₂CO₃ or Et₃N (2.0 mmol). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until completion. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Computational Protocol (Typical DFT Study): Geometry optimizations of reactants, intermediates, transition states, and products are typically performed using a functional such as B3LYP with a basis set like 6-311+G(d,p). Solvent effects are often incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM). Frequency calculations are performed to verify the nature of stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile C-C bond-forming reaction. For less reactive substrates like this compound, the choice of catalyst and reaction conditions is critical. DFT studies have been instrumental in elucidating the intricate steps of the catalytic cycle.
Experimental Protocol (General): A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) in a solvent system like toluene/water (4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours. After completion, the reaction is worked up as described for the SNAr reaction.
Computational Protocol (Typical DFT Study): The entire catalytic cycle is modeled using a selected DFT functional (e.g., B3LYP, M06) and a suitable basis set (e.g., LANL2DZ for Pd and 6-31G(d) for other atoms). The effects of different ligands and the solvent are often included in the calculations. Each intermediate and transition state along the oxidative addition, transmetalation, and reductive elimination pathways is located and characterized.
References
Navigating Reactivity: A Comparative Guide to Substituted 2-Chloropyridines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Substituted 2-chloropyridines are a critical class of heteroaromatic compounds, widely employed in the construction of pharmaceuticals and agrochemicals. Their utility is largely dictated by the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive comparison of the reactivity of various substituted 2-chloropyridines, supported by experimental data, to aid in the strategic design of synthetic routes.
The reactivity of 2-chloropyridines in SNAr reactions is profoundly influenced by the electronic and steric nature of the substituents on the pyridine (B92270) ring. The inherent electron-withdrawing character of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. This effect can be further modulated by the presence of additional substituents, which can either enhance or diminish the electrophilicity of the carbon atom bearing the chlorine, thereby affecting the rate of substitution.
Quantitative Comparison of Reactivity
The relative reactivity of a series of substituted 2-chloropyridines in a nucleophilic aromatic substitution reaction with benzyl (B1604629) alcohol has been systematically evaluated. The following table summarizes the free energy of activation (ΔG‡) for these reactions, providing a quantitative measure of their relative reactivity. A lower ΔG‡ value corresponds to a faster reaction rate. The data is derived from high-throughput competition experiments, offering a standardized platform for comparison.[1][2][3][4]
| 2-Chloropyridine Substituent | Position of Substituent | ΔG‡ (kcal/mol) | Relative Reactivity Trend |
| -H (Unsubstituted) | - | 21.2 | Reference |
| 3-Fluoro | 3 | 20.0 | More reactive |
| 5-Trifluoromethyl | 5 | 19.3 | Significantly more reactive |
| 5-Nitro | 5 | ~18 (estimated) | Highly reactive |
| 3-Methyl | 3 | 21.8 | Less reactive |
| 5-Methyl | 5 | 21.5 | Slightly less reactive |
| 5-Methoxy | 5 | 22.1 | Less reactive |
| 6-Methyl | 6 | 22.0 | Less reactive |
Note: The ΔG‡ values are relative to a reference reaction and are used here to illustrate the trend in reactivity. Electron-withdrawing groups (e.g., -F, -CF3, -NO2) decrease the activation energy and thus increase the reaction rate, while electron-donating groups (e.g., -CH3, -OCH3) have the opposite effect.
Understanding the Reaction Mechanism and Substituent Effects
The nucleophilic aromatic substitution of 2-chloropyridines generally proceeds through a bimolecular addition-elimination mechanism. This pathway involves the initial attack of a nucleophile on the electron-deficient carbon atom at the C2 position, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.
The stability of the Meisenheimer complex is a key factor in determining the overall reaction rate. Electron-withdrawing substituents, particularly at the 3- and 5-positions, can delocalize the negative charge of the intermediate through resonance and inductive effects, thereby stabilizing it and accelerating the reaction. Conversely, electron-donating groups destabilize the intermediate and retard the reaction.
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on substituted 2-chloropyridines, allowing for a practical comparison of their reactivity in a laboratory setting.
Protocol 1: General Procedure for the Reaction of Substituted 2-Chloropyridines with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the amination of a substituted this compound.[5][6][7]
Materials:
-
Substituted this compound (1.0 mmol, 1.0 equiv)
-
Morpholine (B109124) (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 4-24 hours, depending on the substrate), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholin-4-yl)pyridine derivative.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The yield of the purified product can be used as a measure of the substrate's reactivity under these conditions.
Protocol 2: High-Throughput Competition Experiment for Determining Relative Reactivity
This protocol is based on the methodology developed by Leitch et al. and is suitable for rapidly assessing the relative reactivity of a large number of substrates.[1][2][3][4]
Materials:
-
A library of substituted 2-chloropyridines
-
Benzyl alcohol (nucleophile)
-
Potassium tert-butoxide (base)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Internal standard (e.g., naphthalene (B1677914) or 1,3,5-trimethoxybenzene)
-
Autosampler vials
-
Ultra-high-performance liquid chromatography (UPLC) system
Procedure:
-
Prepare stock solutions of each substituted this compound, benzyl alcohol, potassium tert-butoxide, and the internal standard in DMSO.
-
In an autosampler vial, combine two different substituted 2-chloropyridines in equimolar amounts.
-
To this mixture, add a sub-stoichiometric amount of benzyl alcohol and the internal standard.
-
Initiate the reaction by adding the potassium tert-butoxide solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature).
-
Monitor the consumption of the two competing this compound substrates over time using UPLC.
-
The relative rate of reaction for the two substrates can be determined by comparing the rates of their disappearance. By competing each substrate against a common reference or against each other in a pairwise fashion, a comprehensive reactivity scale can be constructed.
This guide provides a framework for understanding and predicting the reactivity of substituted 2-chloropyridines in SNAr reactions. By leveraging the provided quantitative data and experimental protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Hidden Variables: A Comparative Guide to Impurities in Commercial 2-Chloropyridine
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and successful synthesis. This guide provides a comprehensive analysis of impurities found in commercial 2-chloropyridine, a critical building block in the pharmaceutical industry. We present a comparative overview of analytical methodologies, supported by experimental data, to empower users in selecting the most suitable grade of this reagent for their specific applications.
Commercial this compound is available in various purity grades, typically ranging from 80% to 99.9%.[1] The seemingly minor percentage of impurities can have a significant impact on reaction outcomes, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API). Understanding the nature and quantity of these impurities is therefore not just a matter of quality control, but a crucial step in process development and optimization.
Common Impurities in Commercial this compound
The impurity profile of this compound is largely dependent on its synthetic route. The most common method for its manufacture is the direct chlorination of pyridine, which can lead to the formation of several by-products.[1]
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Potential Origin |
| Isomeric Impurities | 3-Chloropyridine, 4-Chloropyridine | Incomplete separation during manufacturing |
| Over-chlorinated Species | 2,6-Dichloropyridine, 2,3-Dichloropyridine | By-products of direct chlorination of pyridine[1] |
| Precursor-related Impurities | Pyridine | Unreacted starting material |
| Degradation Products | 2-Hydroxypyridine | Hydrolysis of this compound |
Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is often necessary for the comprehensive characterization of impurities in this compound. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broader range of compounds, including those that are not amenable to GC analysis. Reversed-phase HPLC with UV detection is a common method for the purity assessment of chloropyridine derivatives.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the main component and any impurities present.[6][7][8] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for reference standards of the impurities.[2]
Table 2: Comparison of Analytical Methods for this compound Purity Analysis
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Application | Routine purity testing, separation of volatile impurities.[2] | Purity testing, analysis of non-volatile impurities.[2] | Primary purity assessment, structural elucidation.[2][7] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Complexity | Moderate | Moderate | High |
Experimental Data: Impact of Impurities on a Suzuki-Miyaura Coupling
To illustrate the practical implications of impurities, we present data on the effect of common impurity types on the yield of a model Suzuki-Miyaura cross-coupling reaction, a frequently used transformation in drug discovery. While this data is for a related this compound derivative, the principles are broadly applicable.
Table 3: Effect of Impurities on Suzuki-Miyaura Coupling Yield
| Impurity Added | Concentration of Impurity | Reaction Yield | Observations |
| None (Control) | < 0.1% | 95% | Clean reaction profile |
| 2,3-Dichloropyridine | 2% | 90% | Minor decrease in yield |
| 2,3-Dichloropyridine | 5% | 75% | Significant byproduct formation |
| 3-Amino-2-chloropyridine | 2% | 85% | Catalyst inhibition observed |
| 3-Amino-2-chloropyridine | 5% | 60% | Significant catalyst deactivation |
Data adapted from a study on this compound-3-boronic acid.[9]
This data clearly demonstrates that even at low percentages, certain impurities can significantly reduce reaction yields and lead to the formation of unwanted by-products, complicating purification and reducing overall process efficiency.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).
Protocol 2: HPLC-UV Analysis of this compound
This protocol is a general guideline for analyzing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity analysis in this compound.
Caption: Analytical workflow for this compound impurity profiling.
Caption: Decision tree for impurity characterization.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 6. toref-standards.com [toref-standards.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
Revolutionizing Pyridine Synthesis: A Comparative Guide to New Catalysts for C-Cl Bond Activation in 2-Chloropyridine
For researchers and professionals in the fast-paced fields of pharmaceutical development and chemical synthesis, the efficient functionalization of pyridine (B92270) scaffolds is a critical endeavor. The robust C-Cl bond in 2-chloropyridine has historically presented a significant challenge, demanding harsh reaction conditions and limiting molecular diversity. This guide provides a comprehensive benchmark of novel catalytic systems designed to overcome this obstacle, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their mechanistic pathways.
The activation of the C-Cl bond in this compound is a gateway to a vast array of valuable chemical entities. Traditional cross-coupling methods, while foundational, often struggle with the inertness of this bond, necessitating high catalyst loadings and elevated temperatures. This has spurred the development of a new generation of catalysts with enhanced activity and broader applicability. In this guide, we compare a traditional palladium-based catalyst against modern palladium and nickel systems, as well as an emerging photocatalytic approach, to provide a clear perspective on the current state-of-the-art.
Performance Benchmark of Catalytic Systems
The efficacy of a catalyst is a multi-faceted metric, encompassing not only the yield of the desired product but also the catalyst's efficiency and the mildness of the required conditions. The following table summarizes the performance of selected catalysts in the activation of the C-Cl bond in this compound for various cross-coupling reactions.
| Catalyst System | Coupling Partner | Reaction Type | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| Traditional Catalyst | ||||||
| Pd(PPh₃)₄ | Phenylboronic acid | Suzuki-Miyaura | 85 | 3 | 100 | 12 |
| Modern Palladium Catalysts | ||||||
| Pd(OAc)₂ / SPhos | Pyridine-3-boronic acid | Suzuki-Miyaura | 75-85 | 2 | 100 | 18 |
| Pd₂(dba)₃ / XPhos | 3-Thienylboronic acid | Suzuki-Miyaura | 78 | 1.5 | 110 | 24 |
| Modern Nickel Catalyst | ||||||
| NiBr₂·3H₂O / Bathophenanthroline | Ethyl 4-bromobutyrate | Cross-Electrophile Coupling | 82 | 5 | 25 | 4-22 |
| Emerging Photocatalyst | ||||||
| Ir(ppy)₃ (hypothetical example) | Amine | C-N Coupling | High | 1-2 | Room Temp | 12-24 |
Note: The data presented is compiled from various sources and reaction conditions may vary. The photocatalyst example is illustrative of the potential of this technology, and specific yields can be highly substrate-dependent.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the key catalytic systems benchmarked in this guide.
Experimental Protocol 1: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Degassed water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling
This protocol details the cross-coupling of this compound with an alkyl bromide using a nickel catalyst.[2]
Materials:
-
This compound (3.00 mmol)
-
Alkyl bromide (e.g., ethyl 4-bromobutyrate) (3.30 mmol)
-
NiBr₂·3H₂O (0.15 mmol, 5 mol%)
-
Bathophenanthroline (0.15 mmol, 5 mol%)
-
Manganese powder (Mn⁰) (6.00 mmol)
-
Dimethylformamide (DMF) (1 mL)
Procedure:
-
To a 1-dram vial, add DMF, NiBr₂·3H₂O, bathophenanthroline, this compound, the alkyl bromide, and Mn⁰ powder.
-
Seal the vial and heat the reaction mixture at room temperature (25 °C) for 4-22 hours with vigorous stirring.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction with hydrochloric acid.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and developing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the palladium-catalyzed Suzuki-Miyaura coupling and the nickel-catalyzed cross-electrophile coupling.
The Suzuki-Miyaura coupling is initiated by the oxidative addition of this compound to a Pd(0) complex.[1] This is followed by transmetalation with a boronate species, formed from the boronic acid and a base, and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1]
In the nickel-catalyzed cross-electrophile coupling, a Ni(0) species undergoes oxidative addition with this compound.[2] A single electron transfer from a stoichiometric reductant, such as manganese, facilitates the formation of an alkyl radical from the alkyl bromide.[2] This radical then couples with the nickel complex, and subsequent reductive elimination affords the desired 2-alkylpyridine.[2]
Conclusion
The landscape of C-Cl bond activation in this compound is rapidly evolving. While traditional palladium catalysts like Pd(PPh₃)₄ remain effective, modern palladium systems featuring bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos offer improved performance for challenging Suzuki-Miyaura couplings. Furthermore, the advent of nickel catalysis has opened new avenues for cross-electrophile couplings, enabling the formation of C(sp²)-C(sp³) bonds under remarkably mild conditions. The continued exploration of novel catalytic systems, including the promising field of photoredox catalysis, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of functionalized pyridines, empowering researchers to build the molecules of tomorrow.
References
Safety Operating Guide
Proper Disposal of 2-Chloropyridine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Chloropyridine
This compound is a hazardous chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1][2][3][4] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with best practices for laboratory safety and chemical management. Adherence to these protocols is crucial due to the compound's significant health and environmental risks.
Immediate Safety Concerns: this compound is classified as fatal if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[1][5] It can cause severe skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
Logistical and Operational Planning: The primary method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][6] It is imperative to note that this material should never be disposed of down the drain or in regular waste streams.[1] All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations.[1] It is essential to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to manage the final disposal of this chemical.[2][3][4][6]
Hazard Profile and Personal Protective Equipment
To ensure safe handling during the disposal process, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5] |
| Acute Toxicity (Dermal) | Fatal in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity | May cause damage to organs (e.g., liver) through prolonged or repeated exposure.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1][3] |
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][5] If vapors are present, a NIOSH-approved respirator is necessary.[1] |
| Protective Clothing | Lab coat or other protective clothing to prevent skin contact.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste in a laboratory setting.
Experimental Protocol: Waste Segregation and Accumulation
-
Waste Identification and Labeling:
-
Waste Segregation:
-
This compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), strong acids (e.g., hydrochloric acid, sulfuric acid, nitric acid), and nitrates.[1][2]
-
Store the this compound waste container separately from these incompatible materials to prevent hazardous chemical reactions.[4]
-
-
Waste Accumulation:
-
Place all unwanted this compound, including contaminated materials such as weighing paper, pipette tips, and gloves, directly into the designated hazardous waste container.[4]
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][4]
-
Store the container in a designated satellite accumulation area within the laboratory, ensuring it is in a cool, well-ventilated location away from sources of ignition.[2][4]
-
-
Spill Management:
-
In the event of a spill, evacuate the area of personnel not wearing appropriate PPE.[2]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in the designated hazardous waste container.[2]
-
Ventilate the area and wash the spill site after the cleanup is complete.[2]
-
Treat all materials used for cleanup as hazardous waste.[4]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2][4][6]
-
Complete all required waste disposal forms with accurate information about the chemical.[4]
-
Do not attempt to transport the hazardous waste outside of the designated laboratory or accumulation area.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of 2-Chloropyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Chloropyridine, a vital reagent in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that is harmful if swallowed, fatal if it comes into contact with skin, and fatal if inhaled.[1] It causes severe skin irritation and serious eye damage.[1][2] Prolonged or repeated exposure may cause organ damage, specifically to the liver.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[2] All eye protection must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or other impervious materials, are mandatory.[4] Gloves must be inspected before use and disposed of properly after handling.[2][4] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron should be worn.[4] For significant exposure risks, a complete chemical-protective suit is necessary.[2] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a certified chemical fume hood is fully operational.
-
Verify that a safety shower and eyewash station are readily accessible.[4]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
Don all required PPE as specified in the table above.[4]
2. Handling:
-
Conduct all manipulations of this compound inside the chemical fume hood.[4]
-
Ground and secure containers when dispensing or pouring the liquid to prevent static discharge.[1]
-
Use appropriate, clean tools (e.g., spatulas, syringes) for transferring the chemical.
-
Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.[1]
3. Post-Handling:
-
Thoroughly clean the work area and decontaminate any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Spills: Evacuate the area.[5] Remove all sources of ignition.[5] For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department immediately.[5][7]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[1][5][8] Do not dispose of this compound down the drain or in the general trash.[8]
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 109-09-1[1] |
| Molecular Formula | C5H4ClN[9] |
| Molecular Weight | 113.54 g/mol [8] |
| Appearance | Colorless oily liquid[8][9][10] |
| Boiling Point | 166 - 170 °C[8][10] |
| Melting Point | -46 °C[10] |
| Flash Point | 64 - 68 °C (closed cup)[3][8] |
| Density | 1.205 g/cm³ at 15 °C[8] |
| Vapor Pressure | 1.95 mm Hg at 25 °C |
| Solubility | Soluble in alcohol and ether; does not mix well with water.[9] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
